molecular formula C22H25FN2O4S B15591018 Keverprazan CAS No. 1978371-23-1

Keverprazan

Numéro de catalogue: B15591018
Numéro CAS: 1978371-23-1
Poids moléculaire: 432.5 g/mol
Clé InChI: UDHVRDAZIAGHFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Keverprazan is a useful research compound. Its molecular formula is C22H25FN2O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1978371-23-1

Formule moléculaire

C22H25FN2O4S

Poids moléculaire

432.5 g/mol

Nom IUPAC

1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C22H25FN2O4S/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3

Clé InChI

UDHVRDAZIAGHFG-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Keverprazan: A Technical Guide to Synthesis and Chemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that has been approved for the treatment of reflux esophagitis and duodenal ulcers.[1][2][3] Developed as an alternative to traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action by competitively and reversibly inhibiting the gastric H+/K+-ATPase (proton pump).[2] This technical guide provides an in-depth overview of the synthesis and chemical characterization of this compound, designed for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates followed by their coupling and subsequent functional group manipulation to yield the final active pharmaceutical ingredient. A representative synthetic route is detailed below.[4]

Synthetic Pathway

The synthesis begins with the preparation of two key fragments: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde and 1-(3-methoxypropoxy)-benzenesulfonyl chloride. These intermediates are then coupled, and the resulting aldehyde is converted to the final methylamine (B109427) derivative.

G reactant reactant intermediate intermediate final_product final_product r1 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde i1 1-(5-(2-fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-yl)carbaldehyde r1->i1 t-BuOK, THF, 15-crown-5 (B104581) r2 1-(3-methoxypropoxy)-benzenesulfonyl chloride r2->i1 fp This compound (1-(5-(2-fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-yl)-N-methylmethanamine) i1->fp Methylamine, NaBH3CN

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(5-(2-fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-yl)carbaldehyde [4]

  • To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde (1.04 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL), potassium tert-butoxide (t-BuOK) (2.08 mmol) is added at 0°C.

  • The mixture is stirred at 0°C for 30 minutes.

  • Following the initial stirring, 15-crown-5 (2.08 mmol) and 1-(3-methoxypropoxy)-benzenesulfonyl chloride (2.08 mmol) are added to the reaction mixture.

  • The mixture is then allowed to warm to room temperature and is stirred for an additional 90 minutes.

  • Upon completion, the reaction is quenched with ice water (50 g).

  • The product is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic phases are dried and concentrated to yield the intermediate aldehyde.

Step 2: Synthesis of this compound [4]

  • The aldehyde intermediate from the previous step is dissolved in a suitable solvent.

  • Methylamine is added, followed by sodium cyanoborohydride (NaBH₃CN) to facilitate reductive amination.

  • The reaction is stirred for 60 minutes.

  • The reaction is quenched with ice water (30 g).

  • The final product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried, concentrated, and purified using column chromatography to yield this compound as a white solid.

Chemical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₂H₂₅FN₂O₄SPubChem[5]
Molecular Weight 432.5 g/mol PubChem[5]
IUPAC Name 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanaminePubChem[5]
XLogP3 3.2PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 6PubChem[5]
Rotatable Bond Count 8PubChem[5]
Topological Polar Surface Area 77.9 ŲPubChem[5]
Solubility Better water solubility compared to vonoprazanClinical Trial Data[1]
Analytical Characterization Workflow

The characterization of a newly synthesized batch of this compound follows a structured workflow to ensure its quality and suitability for further studies.

G start_node start_node process_node process_node analysis_node analysis_node decision_node decision_node end_node end_node start Synthesized this compound purification Purification (Column Chromatography) start->purification identity Identity Confirmation purification->identity NMR, Mass Spectrometry purity Purity Assessment identity->purity HPLC, UPLC physchem Physicochemical Properties purity->physchem Solubility, pKa, Melting Point pass Pass? physchem->pass release Release for Further Study pass->release Yes repurify Repurify / Re-synthesize pass->repurify No repurify->purification

References

Keverprazan: A Technical Guide to its Mechanism of Action on Gastric H+,K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Keverprazan is a novel, orally active potassium-competitive acid blocker (P-CAB) approved for the treatment of acid-related diseases such as reflux esophagitis and duodenal ulcers.[1][2][3][4][5] As a member of the P-CAB class, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It potently and reversibly inhibits the gastric H+,K+-ATPase (the proton pump) by competing with potassium ions (K+) for binding to the enzyme. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its interaction with the H+,K+-ATPase.

Introduction to Gastric Acid Suppression

Gastric acid secretion is a fundamental physiological process, primarily regulated by the H+,K+-ATPase enzyme located in the secretory canaliculi of parietal cells in the stomach. While essential for digestion and sterilization, excessive acid production can lead to a variety of acid-related disorders (ARDs), including gastroesophageal reflux disease (GERD) and peptic ulcer disease. For decades, the mainstay of treatment for ARDs has been proton pump inhibitors (PPIs), which irreversibly inhibit the H+,K+-ATPase.[1] However, PPIs have limitations, including a slow onset of action, the need for acid activation, and variable efficacy, particularly in nighttime acid control.[1]

Potassium-competitive acid blockers (P-CABs) represent a significant advancement in acid suppression therapy.[6][7] These agents, including the recently approved this compound, overcome many of the limitations of PPIs by directly, reversibly, and competitively inhibiting the proton pump, leading to a more rapid and sustained control of gastric pH.[1][6][8]

The Gastric H+,K+-ATPase: The Molecular Target

The gastric H+,K+-ATPase is a member of the P-type ATPase family of ion pumps. Its primary function is to pump protons (H+) from the cytoplasm of the parietal cell into the gastric lumen in exchange for potassium ions (K+). This process is the final and rate-limiting step in gastric acid secretion. The enzyme cycles between two principal conformations, E1 and E2, to facilitate this ion exchange.[9] In the E1 state, the pump has a high affinity for intracellular H+. Following ATP hydrolysis, it undergoes a conformational change to the E2 state, which has a high affinity for extracellular K+ and releases H+ into the lumen.[9] The binding of K+ triggers the return to the E1 state, completing the cycle.

H_K_ATPase_Cycle cluster_cytoplasm Cytoplasm cluster_lumen Gastric Lumen E1_H E1-P-H+ (High H+ Affinity) E2_P E2-P (H+ Released) E1_H->E2_P Phosphorylation & Conformational Change E2_K E2-K+ (High K+ Affinity) E2_P->E2_K K+ binding E1 E1 (Ready for H+) E2_K->E1 Dephosphorylation & Conformational Change E1->E1_H ATP + H+ binding

Caption: The catalytic cycle of the gastric H+,K+-ATPase pump.

This compound's Mechanism of Action on H+,K+-ATPase

This compound exerts its acid-suppressing effect through a distinct mechanism compared to PPIs. It acts as a potassium-competitive inhibitor, directly targeting the H+,K+-ATPase.

Core Mechanism: Competitive and Reversible Inhibition

Unlike PPIs, which form irreversible covalent bonds with cysteine residues on the proton pump, P-CABs like this compound bind ionically and reversibly to the enzyme.[6][7][8] this compound specifically competes with K+ ions for binding to the potassium-binding site on the luminal side of the H+,K+-ATPase.[1][8] By occupying this site, this compound locks the enzyme in a conformation that prevents the final step of H+ secretion, effectively blocking acid production.[10] This inhibition is reversible, meaning the effect diminishes as the drug is cleared from the body.[8][10]

Key Pharmacological Characteristics:

  • Rapid Onset of Action: this compound does not require activation by acid.[10][11] It can bind to and inhibit both resting and actively secreting proton pumps, leading to a much faster onset of acid suppression compared to PPIs.[8][11]

  • High Selectivity and Potency: this compound demonstrates high selectivity for the H+,K+-ATPase enzyme.[8] Preclinical data indicate it inhibits H+/K+-ATPase activity with an IC50 value of less than 100 nM.[12]

  • Chemical Properties: this compound is a weakly basic compound with a pKa of 9.12, a property that is crucial for its function as a potent acid blocker.[13] It concentrates in the acidic secretory canaliculi of parietal cells, enhancing its targeted effect.

Mechanism_Comparison cluster_PCAB This compound (P-CAB) Mechanism cluster_PPI PPI Mechanism This compound This compound Pump_E2_PCAB H+,K+-ATPase (E2 Conformation) This compound->Pump_E2_PCAB Reversible Ionic Binding (Competitive) Inactive_PCAB Pump Inactivated Pump_E2_PCAB->Inactive_PCAB Inhibition of Conformational Change K_ion_PCAB K+ Ion K_ion_PCAB->Pump_E2_PCAB Binding Blocked PPI_Prodrug PPI (Prodrug) Acid_Activation Acidic Canaliculus PPI_Prodrug->Acid_Activation Secretion Active_PPI Active Sulfenamide Acid_Activation->Active_PPI Activation Pump_E2_PPI H+,K+-ATPase Active_PPI->Pump_E2_PPI Irreversible Covalent Bond (to Cys residues) Inactive_PPI Pump Inactivated Pump_E2_PPI->Inactive_PPI Permanent Inhibition

Caption: Comparative mechanisms of this compound (P-CAB) and PPIs.

Quantitative Analysis of this compound's Efficacy

The potency and efficacy of this compound have been quantified through in vitro assays and clinical trials.

Table 1: In Vitro Inhibitory Potency
CompoundTargetAssayIC50 ValueReference
This compoundH+,K+-ATPaseEnzyme Activity Assay<100 nM[12]
Table 2: Pharmacokinetic Profile in Healthy Subjects (Multiple Doses, Day 7)
Dose GroupTmax (Median, hours)Cmax (Mean, ng/mL)t½ (Mean, hours)Reference
This compound 20 mg1.25–3.043.16.23[1][14]
This compound 40 mg1.25–3.093.27.01[1][14]
Table 3: Pharmacodynamic Effect on Intragastric pH (Healthy Subjects)
Treatment GroupHolding Time Ratio (HTR) with pH > 5 (Day 1)Holding Time Ratio (HTR) with pH > 5 (Day 7)Reference
This compound 20 mg84.4%97.4%[1][14]
This compound 40 mg84.5%100.0%[1][14]
Vonoprazan 20 mg79.1%99.0%[1][14]
Table 4: Clinical Efficacy in Treating Acid-Related Diseases
IndicationTreatment (Dose)Comparator (Dose)Healing Rate (at end of study)Reference
Erosive EsophagitisThis compound (20 mg)Lansoprazole (30 mg)95.8% vs. 89.9% (at 8 weeks)[2][15]
Duodenal UlcerThis compound (20 mg)Lansoprazole (30 mg)94.4% vs. 93.3% (at 6 weeks)[16]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro and in vivo experimental models.

Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of the proton pump.

Methodology:

  • Enzyme Preparation: H+,K+-ATPase-rich vesicles are isolated from gastric mucosa (e.g., from sheep or pig stomachs) through homogenization and differential ultracentrifugation.[17][18] The protein concentration of the resulting vesicle preparation is determined.

  • Assay Mixture Preparation: The assay is conducted in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4) containing 2 mM MgCl2 and 2 mM KCl.[17]

  • Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound (or a vehicle control) for a defined period (e.g., 30 minutes) at 37°C.[17]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of 2 mM ATP.[17]

  • Reaction Termination and Measurement: After a specific incubation time (e.g., 30 minutes), the reaction is terminated by adding an acid solution (e.g., 10% trichloroacetic acid).[17] The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified colorimetrically.

  • Data Analysis: ATPase activity is calculated based on the amount of Pi released. The percentage of inhibition at each this compound concentration is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.[18]

Assay_Workflow start Start prep 1. Enzyme Preparation (Isolate H+,K+-ATPase vesicles from gastric mucosa) start->prep incubate 2. Incubation (Pre-incubate enzyme with varying [this compound]) prep->incubate react 3. Reaction Initiation (Add ATP to start hydrolysis) incubate->react terminate 4. Reaction Termination (Stop reaction with acid) react->terminate measure 5. Measurement (Quantify inorganic phosphate released) terminate->measure analyze 6. Data Analysis (Calculate % inhibition and IC50 value) measure->analyze end End analyze->end

References

The Preclinical Discovery and Development of Keverprazan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keverprazan is a novel, orally active potassium-competitive acid blocker (P-CAB) developed by Jiangsu Carephar Pharmaceutical. It represents a significant advancement in the management of acid-related disorders through its distinct mechanism of action, offering rapid, potent, and sustained inhibition of gastric acid secretion. This technical whitepaper provides an in-depth overview of the preclinical discovery and development of this compound, consolidating available data on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. The document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in the field of drug development.

Introduction: The Advent of Potassium-Competitive Acid Blockers

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related diseases. However, their limitations, including a delayed onset of action, requirement for activation in an acidic environment, and variable efficacy, have driven the search for novel therapeutic agents.[1] Potassium-competitive acid blockers (P-CABs) have emerged as a promising alternative, offering a distinct mechanism of action that addresses many of the shortcomings of PPIs. This compound is a new-generation P-CAB that has demonstrated significant potential in preclinical and clinical studies.

Discovery and Synthesis

This compound was designed and synthesized by Jiangsu Carephar Pharmaceutical. The chemical synthesis of this compound is detailed in the patent WO2016119505A1. The synthesis involves the coupling of key intermediates, including a substituted pyrrole (B145914) derivative and a sulfonyl chloride compound.

A crucial step in the synthesis involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde with 1-(3-methoxypropoxy)-benzenesulfonyl chloride in the presence of a strong base like potassium tert-butoxide (t-BuOK) and a crown ether such as 15-crown-5 (B104581) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This reaction yields 5-(2-fluorobenzene)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in the this compound synthesis pathway.

cluster_synthesis Key Synthesis Step of a this compound Intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde Reaction Reaction 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde->Reaction 1-(3-methoxypropoxy)-benzenesulfonyl_chloride 1-(3-methoxypropoxy)-benzenesulfonyl_chloride 1-(3-methoxypropoxy)-benzenesulfonyl_chloride->Reaction Intermediate 5-(2-fluorobenzene)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-carbaldehyde Reaction->Intermediate t-BuOK, 15-crown-5, THF

Figure 1: Key reaction in the synthesis of a this compound intermediate.

Mechanism of Action

This compound is a potassium-competitive acid blocker that inhibits the gastric H+/K+-ATPase, the proton pump responsible for the final step of gastric acid secretion. Unlike PPIs, which bind irreversibly to the proton pump, this compound binds reversibly and competitively to the potassium-binding site of the H+/K+-ATPase.[1] This direct and competitive inhibition leads to a rapid onset of action and a more sustained elevation of intragastric pH.

cluster_moa Mechanism of Action of this compound This compound This compound H_K_ATPase H+/K+-ATPase (Proton Pump) This compound->H_K_ATPase Competitively binds to K+ site Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Drives K_ion K+ K_ion->H_K_ATPase Binds to activate Inhibition->Acid_Secretion Inhibits

Figure 2: Competitive inhibition of H+/K+-ATPase by this compound.

Preclinical Pharmacology

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against H+/K+-ATPase in in vitro assays.

ParameterValueReference
H+/K+-ATPase Inhibition (IC50) <100 nM[2]
hERG Potassium Channel Inhibition (IC50) 18.69 µM[2]

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay (General Method)

A standardized in vitro assay to determine the IC50 of a P-CAB like this compound typically involves the following steps. Please note that the specific details of the protocol used for this compound by the manufacturer are not publicly available.

cluster_protocol General Workflow for In Vitro H+/K+-ATPase Inhibition Assay Preparation Prepare H+/K+-ATPase vesicles from animal gastric mucosa Incubation Incubate vesicles with varying concentrations of this compound Preparation->Incubation Reaction_Initiation Initiate ATPase reaction by adding ATP Incubation->Reaction_Initiation Reaction_Termination Terminate reaction after a defined period Reaction_Initiation->Reaction_Termination Measurement Measure inorganic phosphate (B84403) (Pi) released Reaction_Termination->Measurement Calculation Calculate % inhibition and determine IC50 Measurement->Calculation

Figure 3: General experimental workflow for H+/K+-ATPase inhibition assay.

In Vivo Efficacy

Preclinical studies in animal models have confirmed the potent and long-lasting acid-suppressing effects of this compound. In conscious pylorus-ligated rats, this compound demonstrated a dose-dependent inhibition of gastric acid secretion. While specific quantitative data from these studies are not publicly available, reports indicate that the acid suppression effect of this compound was comparable to that of vonoprazan (B1684036) and superior to lansoprazole.[3]

Experimental Protocol: Pylorus-Ligated Rat Model (General Method)

The pylorus-ligated rat model is a standard in vivo method to assess the efficacy of gastric acid inhibitors. The general protocol is as follows, though the specific parameters for this compound studies are not published.

cluster_invivo General Workflow for Pylorus-Ligated Rat Model Fasting Fast rats overnight with free access to water Dosing Administer this compound or vehicle orally Fasting->Dosing Ligation Ligate the pylorus under anesthesia Dosing->Ligation Collection Collect gastric contents after a set period Ligation->Collection Analysis Measure volume and acidity of gastric juice Collection->Analysis Evaluation Determine the percentage inhibition of acid secretion Analysis->Evaluation

Figure 4: General experimental workflow for in vivo efficacy testing.

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a relatively long half-life, which contributes to its sustained acid-suppressing effect.

ParameterDescriptionValueReference
Log D (pH 7.4) Distribution coefficient, indicating lipophilicity and membrane permeability.1.78[4]
Plasma Protein Binding The extent to which this compound binds to proteins in the blood.97.73% - 98.69%[4]
Blood-to-Plasma Ratio The ratio of the concentration of this compound in whole blood to that in plasma.0.75[4]

Preclinical Safety and Toxicology

Detailed preclinical toxicology data for this compound are not extensively published. However, available information indicates that this compound has a favorable safety profile with no reported acute toxicity.[2] As with all drug development programs, this compound would have undergone a comprehensive battery of GLP (Good Laboratory Practice) toxicology studies, including acute, sub-chronic, and chronic toxicity studies in both rodent and non-rodent species to support clinical development and regulatory submission.

Conclusion

This compound is a promising new potassium-competitive acid blocker with a rapid, potent, and sustained inhibitory effect on gastric acid secretion. Its distinct mechanism of action and favorable preclinical profile have translated into successful clinical development, leading to its approval for the treatment of acid-related disorders. Further research and clinical experience will continue to elucidate the full therapeutic potential of this compound in managing a broad spectrum of acid-related diseases.

References

An In-depth Technical Guide to the Chemical Structure of Keverprazan

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure of Keverprazan, a potassium-competitive acid blocker (P-CAB). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, structural elucidation, and mechanism of action.

Chemical Identity and Properties

This compound is a synthetic organic compound designed to reduce gastric acid production.[1] Its chemical identity is well-established through various nomenclature systems and its physicochemical properties have been calculated and are summarized below.

Chemical Descriptors

The following table provides a summary of the key chemical identifiers for this compound.

IdentifierValueSource
IUPAC Name 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine[1][2]
SMILES CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC[2]
InChI InChI=1S/C22H25FN2O4S/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3[2]
InChIKey UDHVRDAZIAGHFG-UHFFFAOYSA-N[2]
Molecular Formula C22H25FN2O4S[2]
CAS Number 1978371-23-1[2]
Physicochemical Properties

The key physicochemical properties of this compound are detailed in the table below. These properties are crucial for understanding the drug's behavior in biological systems.

PropertyValueSource
Molecular Weight 432.5 g/mol [2]
XLogP3 3.2[2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 6[3]
Rotatable Bonds 10[3]
Topological Polar Surface Area 77.9 Ų[2]

Synthesis and Structural Elucidation

The synthesis of this compound involves a multi-step process, as outlined in patent literature.[4] The structural confirmation of the final compound and its intermediates would typically rely on a combination of spectroscopic and analytical techniques.

Synthetic Workflow

The synthesis of this compound can be conceptualized in the following workflow. The process begins with the modification of 3-nitrophenol (B1666305) to introduce the methoxypropoxy side chain, followed by reduction of the nitro group, and subsequent construction of the pyrrole (B145914) ring and final modifications.

G A 3-Nitrophenol C 1-(3-methoxypropoxy)-nitrobenzene A->C Etherification (K2CO3, DMF) B 1-Bromo-3-methoxypropane B->C D 1-(3-methoxypropoxy)-aniline C->D Reduction (Raney Ni, H2) E Pyrrole Ring Formation & Sulfonylation D->E F 5-(2-fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-carbaldehyde E->F G Reductive Amination with Methylamine F->G H This compound G->H Final Product

Synthetic Workflow for this compound.
Experimental Protocols for Structural Elucidation

While the specific experimental data for the structural confirmation of this compound is proprietary, the following protocols describe the standard methodologies that would be employed for a small molecule of this nature.

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation : 5-10 mg of the analyte (this compound) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Data is collected with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). The integration of signals provides the relative number of protons, and the splitting patterns (multiplicity) reveal adjacent proton relationships.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum is acquired on the same instrument. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts provide information about the electronic environment of each carbon.

  • 2D NMR (COSY, HSQC, HMBC) : To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments is performed. Correlation Spectroscopy (COSY) identifies proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its chemical formula and fragmentation pattern.

  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization : Electrospray ionization (ESI) is a common technique for molecules like this compound. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to produce protonated molecules [M+H]⁺.

  • Mass Analysis : The mass-to-charge ratio (m/z) of the ions is determined using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). This allows for the determination of the accurate mass of the parent ion, which can be used to confirm the elemental composition. For this compound, a protonated molecule [C₂₂H₂₅FN₂O₄S + H]⁺ would be expected.

  • Tandem MS (MS/MS) : To further confirm the structure, the parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information that can be compared to the expected fragmentation pattern of this compound.

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[5][6]

  • Crystallization : A single crystal of this compound of suitable size and quality is grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection : The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data, resulting in a detailed 3D model of the molecule, including precise bond lengths and angles.

Mechanism of Action

This compound is classified as a potassium-competitive acid blocker (P-CAB).[7] Its therapeutic effect is achieved by inhibiting the final step of gastric acid secretion in the parietal cells of the stomach.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

The gastric H⁺/K⁺-ATPase is the proton pump responsible for secreting H⁺ ions into the gastric lumen in exchange for K⁺ ions. This compound competitively blocks the potassium-binding site of this enzyme, thereby inhibiting its activity and reducing gastric acid production.[7] This mechanism is distinct from that of proton pump inhibitors (PPIs), which irreversibly bind to the enzyme.[7]

G cluster_0 Parietal Cell cluster_1 Gastric Lumen Pump H+/K+ ATPase (Proton Pump) H_lumen H+ Pump->H_lumen Secretion K_cell K+ H_lumen_ext Gastric Acid (H+) K_lumen K+ K_lumen->Pump Uptake H_cell H+ This compound This compound This compound->Pump Competitive Inhibition

Mechanism of Action of this compound.

The rapid and reversible inhibition of the proton pump by this compound allows for a quick onset of action and controlled acid suppression.[7] This makes it an effective therapeutic agent for acid-related gastrointestinal disorders.

References

In Vitro and In Vivo Models for Keverprazan Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+/K+-ATPase (proton pump), the final step in the gastric acid secretion pathway.[1][2][3] This mechanism of action offers a rapid and sustained suppression of gastric acid, positioning this compound as a promising therapeutic agent for acid-related disorders such as duodenal ulcers and erosive esophagitis.[4][5] This technical guide provides an in-depth overview of the core in vitro and in vivo models utilized in the preclinical research and development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various preclinical and clinical studies of this compound and its comparators.

ParameterValueModel System
In Vitro Efficacy
H+/K+-ATPase Inhibition (IC50)<100 nMEnzymatic Assay
hERG Potassium Channel Inhibition (IC50)18.69 µMElectrophysiological Assay
Pharmacokinetics (Human, 20 mg single dose)
Tmax1.25-1.75 hHealthy Chinese Subjects
t1/26.00-7.17 hHealthy Chinese Subjects
Pharmacodynamics (Human, 20 mg single dose)
Intragastric pH >5 Holding-Time Ratio (24h)80.2% ± 8.8%Healthy Chinese Subjects

Table 1: Key Quantitative Data for this compound

Signaling Pathway of this compound

This compound, as a P-CAB, directly competes with potassium ions (K+) on the luminal side of the gastric H+/K+-ATPase in parietal cells. This reversible inhibition prevents the conformational change required for proton translocation into the gastric lumen, thereby reducing gastric acid secretion.

cluster_lumen Gastric Lumen cluster_membrane Parietal Cell Apical Membrane cluster_cytoplasm Parietal Cell Cytoplasm K_ion_lumen K+ ATPase H+/K+-ATPase (Proton Pump) K_ion_lumen->ATPase Binds to Pump H_ion_lumen H+ ATPase->H_ion_lumen Pumps H+ into Lumen This compound This compound This compound->ATPase Competitively Inhibits K+ Binding Site H_ion_cyto H+ K_ion_cyto K+ K_ion_cyto->ATPase Enters Pump

Mechanism of Action of this compound.

In Vitro Models

H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory activity of this compound on its molecular target, the proton pump.

Experimental Protocol (Adapted from Vonoprazan (B1684036) Assay): [6][7][8][9]

  • Preparation of H+/K+-ATPase Vesicles:

    • Isolate gastric microsomes containing H+/K+-ATPase from rabbit or hog gastric mucosa through a series of differential centrifugations.

    • Resuspend the final vesicle pellet in a suitable buffer (e.g., sucrose/Tris buffer) and store at -80°C.

  • ATPase Activity Measurement:

    • The assay measures the rate of ATP hydrolysis by the enzyme, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released.

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, KCl, and the isolated H+/K+-ATPase vesicles.

    • Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding ATP.

    • After a defined incubation period at 37°C, stop the reaction (e.g., by adding a quenching solution).

    • Measure the amount of released Pi using a colorimetric method (e.g., malachite green assay).

  • Data Analysis:

    • Calculate the percentage of inhibition of H+/K+-ATPase activity for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

start Start prep Prepare H+/K+-ATPase Vesicles start->prep mix Prepare Reaction Mixture (Buffer, MgCl2, KCl, Vesicles) prep->mix add_drug Add this compound (Varying Concentrations) mix->add_drug pre_incubate Pre-incubate add_drug->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop Stop Reaction incubate->stop measure Measure Inorganic Phosphate (Pi) stop->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

H+/K+-ATPase Inhibition Assay Workflow.
Caco-2 Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of orally administered drugs.[10][11][12][13][14]

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells (a human colon adenocarcinoma cell line) in a suitable medium (e.g., DMEM with FBS and non-essential amino acids).

    • Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-28 days to form a confluent monolayer with tight junctions, mimicking the intestinal epithelial barrier.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Optionally, assess the permeability of a low-permeability marker (e.g., lucifer yellow or mannitol) to confirm the tightness of the junctions.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add this compound (at a defined concentration) to the apical (A) or basolateral (B) side of the monolayer.

    • At various time points, collect samples from the receiver compartment (B or A, respectively).

    • Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.

start Start culture Culture Caco-2 cells on Transwell inserts start->culture differentiate Differentiate for 21-28 days culture->differentiate integrity Assess Monolayer Integrity (TEER, Marker Permeability) differentiate->integrity permeability Perform Permeability Assay (Apical to Basolateral & Basolateral to Apical) integrity->permeability analyze Analyze this compound Concentration (LC-MS/MS) permeability->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caco-2 Permeability Assay Workflow.

In Vivo Models

Histamine-Induced Gastric Acid Secretion in Rats

This model is used to evaluate the efficacy of anti-secretory agents in a stimulated state.[1][15][16][17][18]

Experimental Protocol:

  • Animal Preparation:

    • Use male Sprague-Dawley or Wistar rats, fasted overnight with free access to water.

    • Anesthetize the rats (e.g., with urethane (B1682113) or a ketamine/xylazine cocktail).

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the esophagus and the pylorus.

  • Gastric Perfusion:

    • Continuously perfuse the stomach with saline through the esophageal cannula and collect the perfusate from the pyloric cannula.

    • Allow for a stabilization period to achieve a basal acid secretion rate.

  • Drug Administration and Stimulation:

    • Administer this compound or vehicle control (e.g., intravenously or intraduodenally).

    • After a set period, induce gastric acid secretion by continuous intravenous infusion of histamine (B1213489).

  • Sample Collection and Analysis:

    • Collect the gastric perfusate at regular intervals.

    • Determine the acid concentration in the perfusate by titration with NaOH to a pH of 7.0.

    • Calculate the total acid output.

  • Data Analysis:

    • Compare the acid output in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.

start Start prepare Prepare Anesthetized Rat (Tracheotomy, Cannulation) start->prepare perfuse Gastric Perfusion with Saline prepare->perfuse stabilize Stabilize Basal Acid Secretion perfuse->stabilize administer Administer this compound or Vehicle stabilize->administer stimulate Induce Secretion with Histamine administer->stimulate collect Collect Gastric Perfusate stimulate->collect analyze Titrate for Acid Concentration collect->analyze calculate Calculate Acid Output and % Inhibition analyze->calculate end End calculate->end

Histamine-Induced Gastric Acid Secretion Model Workflow.
Shay Rat Model (Pylorus Ligation)

This model is a widely used method to assess both the anti-secretory and anti-ulcerogenic properties of a compound.[19][20][21][22][23]

Experimental Protocol:

  • Animal Preparation:

    • Use male Wistar rats, fasted for 24-48 hours with free access to water.

    • Anesthetize the rats lightly with ether or isoflurane.

  • Surgical Procedure:

    • Make a small midline abdominal incision to expose the stomach.

    • Ligate the pylorus with a silk suture, being careful not to obstruct blood vessels.

    • Close the abdominal incision.

  • Drug Administration:

    • Administer this compound or vehicle control, typically orally or subcutaneously, either before or immediately after the pylorus ligation.

  • Post-Operative Period:

    • Deprive the rats of food and water for a set period (e.g., 4-19 hours).

  • Sample Collection and Ulcer Scoring:

    • Euthanize the rats and collect the gastric contents.

    • Measure the volume of the gastric juice and determine its pH and total acidity by titration.

    • Open the stomach along the greater curvature and examine the gastric mucosa for ulcers.

    • Score the severity of the ulcers based on their number and size.

  • Data Analysis:

    • Compare the gastric secretion parameters (volume, pH, acidity) and ulcer index between the this compound-treated and control groups.

start Start fast Fast Rats (24-48 hours) start->fast ligate Pylorus Ligation under Anesthesia fast->ligate administer Administer this compound or Vehicle ligate->administer post_op Post-Operative Period (No Food/Water) administer->post_op euthanize Euthanize and Collect Gastric Contents post_op->euthanize analyze_secretion Analyze Gastric Secretion (Volume, pH, Acidity) euthanize->analyze_secretion score_ulcers Score Gastric Ulcers euthanize->score_ulcers analyze_data Compare Treatment Groups analyze_secretion->analyze_data score_ulcers->analyze_data end End analyze_data->end

Shay Rat Model Workflow.

Conclusion

The in vitro and in vivo models described in this guide are fundamental for the preclinical evaluation of this compound and other P-CABs. The H+/K+-ATPase inhibition assay provides a direct measure of target engagement, while the Caco-2 permeability assay offers insights into oral bioavailability. The histamine-induced and Shay rat models are crucial for assessing the in vivo efficacy of this compound in suppressing gastric acid secretion and protecting against ulcer formation. Together, these models provide a robust framework for characterizing the pharmacological profile of this compound and supporting its clinical development for the treatment of acid-related diseases.

References

Keverprazan for Non-Erosive Reflux Disease: A Technical Guide and Clinical Trial Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Non-erosive reflux disease (NERD) represents the most common phenotype of gastroesophageal reflux disease (GERD), characterized by reflux-related symptoms in the absence of visible esophageal mucosal erosions. While proton pump inhibitors (PPIs) have been the cornerstone of treatment, a significant portion of patients remain symptomatic, highlighting the need for novel therapeutic agents. Keverprazan, a potassium-competitive acid blocker (P-CAB), presents a promising alternative with a distinct mechanism of action. This technical guide provides a comprehensive overview of the available clinical data on this compound, focusing on its potential application in NERD.

It is important to note that as of the current date, specific data from large-scale, randomized controlled trials of this compound exclusively in a NERD patient population are limited in the public domain. The majority of robust clinical trial data for this compound is in the treatment of erosive esophagitis (EE) and duodenal ulcers. Therefore, this guide will synthesize the extensive data from these related indications to provide a thorough understanding of this compound's clinical pharmacology, efficacy, and safety profile, which can inform its potential use and future investigation in NERD.

Mechanism of Action: A Potassium-Competitive Acid Blocker

This compound is a member of the P-CAB class of drugs, which inhibit gastric acid secretion through a distinct mechanism compared to traditional PPIs.[1][2] P-CABs competitively block the potassium-binding site of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] This action is reversible and does not require acid activation, allowing for a rapid onset of action and sustained acid suppression.[1][2]

Key advantages of this mechanism include:

  • Rapid Onset of Action: this compound can achieve significant acid suppression shortly after the first dose.[1]

  • Prolonged Duration of Action: It provides stable and long-lasting inhibition of gastric acid secretion.[3]

  • No Requirement for Acidic Environment Activation: Unlike PPIs, this compound does not need an acidic environment to become active.[2]

cluster_lumen Gastric Lumen (pH ~1-2) cluster_cell Parietal Cell K_lumen K+ pump H+/K+ ATPase (Proton Pump) K_lumen->pump Blocked Entry H_lumen H+ pump->H_lumen H+ Secretion Blocked This compound This compound This compound->pump Competitively Binds to K+ Binding Site K_cell K+ K_cell->pump K+ Uptake H_cell H+ H_cell->pump

Caption: Mechanism of Action of this compound on the Gastric H+/K+ ATPase.

Clinical Efficacy and Safety Data

The following tables summarize the key efficacy and safety data from Phase II and Phase III clinical trials of this compound for erosive esophagitis and duodenal ulcers. These studies demonstrate the non-inferiority, and in some analyses, superiority of this compound compared to the PPI lansoprazole.

Table 1: Efficacy of this compound in Erosive Esophagitis (Phase III)[4][5]
EndpointThis compound (20 mg once daily)Lansoprazole (30 mg once daily)Analysis Setp-value
Healing Rate at Week 8 95.8% (114/119)89.9% (107/119)Full Analysis Set (FAS)0.081
Healing Rate at Week 8 99.1% (110/111)92.7% (102/110)Per-Protocol Set (PPS)0.018
Table 2: Efficacy of this compound in Duodenal Ulcer (Phase III)[6][7][8]
EndpointThis compound (20 mg once daily)Lansoprazole (30 mg once daily)Analysis Set
Healing Rate at Week 6 94.4% (170/180)93.3% (166/178)Full Analysis Set (FAS)
Healing Rate at Week 6 98.2% (163/166)97.6% (163/167)Per-Protocol Set (PPS)
Healing Rate at Week 4 83.9% (151/180)80.3% (143/178)Full Analysis Set (FAS)
Healing Rate at Week 4 86.8% (144/166)85.6% (143/167)Per-Protocol Set (PPS)
Table 3: Safety Profile of this compound (Drug-Related Adverse Events)[4]
Adverse Event ProfileThis compound (20 mg once daily)Lansoprazole (30 mg once daily)p-value
Incidence of Drug-Related AEs 34.5% (41/119)25.2% (30/119)0.156
Severe Adverse Events None reportedNot specified-

Experimental Protocols

The following outlines the typical methodologies employed in the Phase III clinical trials of this compound.

Study Design for Erosive Esophagitis[4][5]
  • Phase: III

  • Design: Randomized, double-blind, multicenter, non-inferiority trial.

  • Patient Population: Patients with endoscopically confirmed erosive esophagitis.

  • Inclusion Criteria (General):

    • Age 18-70 years.

    • Diagnosis of erosive esophagitis (Los Angeles grades A-D) confirmed by endoscopy.

    • History of heartburn and/or regurgitation.

  • Exclusion Criteria (General):

    • History of esophageal surgery.

    • Presence of other significant gastrointestinal diseases.

    • Use of medications that could interfere with the study results.

  • Treatment Arms:

    • This compound 20 mg once daily for 4-8 weeks.

    • Lansoprazole 30 mg once daily for 4-8 weeks.

  • Primary Endpoint: Healing rate of erosive esophagitis at week 8, confirmed by endoscopy.

  • Secondary Endpoints: Healing rates at earlier time points, symptom resolution, and safety assessments.

Study Design for Duodenal Ulcer[6][7][8]
  • Phase: III

  • Design: Randomized, double-blind, multicenter, non-inferiority trial.

  • Patient Population: Patients with endoscopically confirmed active duodenal ulcer.

  • Inclusion Criteria (General):

    • Age 18-75 years.

    • Active duodenal ulcer of a specified size range confirmed by endoscopy.

  • Exclusion Criteria (General):

    • Gastric ulcer or other significant gastroduodenal diseases.

    • History of gastric or duodenal surgery.

    • Malignancy.

  • Treatment Arms:

    • This compound 20 mg once daily for up to 6 weeks.

    • Lansoprazole 30 mg once daily for up to 6 weeks.

  • Primary Endpoint: Duodenal ulcer healing rate at week 6, confirmed by endoscopy.

  • Secondary Endpoint: Duodenal ulcer healing rate at week 4.

  • Other Assessments: Symptom improvement and safety.

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization ArmA This compound (20 mg/day) + Placebo for Comparator Randomization->ArmA ArmB Comparator (e.g., Lansoprazole 30 mg/day) + Placebo for this compound Randomization->ArmB Treatment Treatment Period (e.g., 4-8 weeks) ArmA->Treatment ArmB->Treatment FollowUp End-of-Treatment Assessment (Endoscopy, Symptom Scores, Safety Labs) Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Caption: Generalized Workflow of a Phase III this compound Clinical Trial.

Future Directions for NERD Research

While direct evidence for this compound in NERD is pending, the robust efficacy and favorable safety profile in erosive esophagitis and duodenal ulcers provide a strong rationale for its investigation in this patient population. Future clinical trials for this compound in NERD would likely focus on primary endpoints related to symptom relief, such as:

  • Complete resolution of heartburn.

  • Percentage of heartburn-free days.

  • On-demand therapy efficacy for symptom recurrence.

Given the rapid onset of action of P-CABs, studies evaluating on-demand or as-needed therapy with this compound in NERD patients could be of particular interest.

Conclusion

This compound is a potent potassium-competitive acid blocker that has demonstrated significant efficacy and a good safety profile in the treatment of erosive esophagitis and duodenal ulcers. Its mechanism of action, characterized by rapid and sustained acid suppression, makes it a promising candidate for the management of non-erosive reflux disease. While dedicated clinical trials in the NERD population are needed to establish its definitive role, the existing data from related acid-peptic disorders suggest that this compound has the potential to address the unmet needs of patients with NERD, particularly those who have an inadequate response to traditional PPI therapy. Researchers and drug development professionals should consider the robust foundational data on this compound when designing future studies for this prevalent condition.

References

An In-depth Technical Guide to Investigational Keverprazan Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Keverprazan, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Its distinct mechanism of action, involving the reversible and competitive inhibition of the gastric H+/K+-ATPase (proton pump), offers a rapid and sustained suppression of gastric acid secretion.[3][4] This technical guide provides a comprehensive overview of the research on investigational analogs of this compound, targeting researchers, scientists, and drug development professionals. The document delves into the core pharmacology of this compound, structure-activity relationships within its chemical class, and detailed experimental protocols for their evaluation.

Core Pharmacology of this compound

This compound is a pyrrole (B145914) derivative designed based on the structure of vonoprazan, another potent P-CAB.[2] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly to the proton pump, this compound acts directly and reversibly, leading to a faster onset of action and more predictable acid suppression.[3][4] Clinical studies have demonstrated its efficacy and safety in the treatment of duodenal ulcers and erosive esophagitis, with a favorable pharmacokinetic and pharmacodynamic profile.[5][6]

Investigational this compound Analogs and Structure-Activity Relationships (SAR)

The development of this compound has spurred research into analogous compounds with potentially improved properties. While specific, publicly disclosed clinical development programs for direct this compound analogs are limited, the patent literature, particularly patent WO2016119505A1, likely describes a range of synthesized derivatives and their corresponding activities.[7][8]

Medicinal chemistry efforts on pyrrole-based P-CABs have revealed key structure-activity relationships that guide the design of novel analogs.[3][9] Modifications to different parts of the this compound scaffold can significantly impact potency, selectivity, and pharmacokinetic properties.

Key SAR Insights for Pyrrole-based P-CABs:

  • Pyrrole Core: The central pyrrole ring is a critical scaffold for the molecule's interaction with the H+/K+-ATPase.

  • Substituents at the 1-position (Sulfonylphenyl group): The nature and substitution pattern of the sulfonylphenyl ring influence the compound's lipophilicity and electronic properties, which in turn affect its binding affinity and pharmacokinetic profile.

  • Substituents at the 3-position (Methylaminomethyl group): The basic nitrogen in this side chain is crucial for the compound's accumulation in the acidic canaliculus of parietal cells and for its ionic interaction with the proton pump.

  • Substituents at the 5-position (Fluorophenyl group): This aromatic group contributes to the overall binding affinity of the molecule to the enzyme.

The exploration of different substituents at these positions aims to optimize the balance between high potency, good oral bioavailability, metabolic stability, and a long duration of action.

Data Presentation: Comparative Pharmacokinetics of this compound and Other P-CABs

To provide a quantitative context for the evaluation of investigational analogs, the following table summarizes key pharmacokinetic parameters of this compound in comparison to other notable P-CABs.

ParameterThis compound (20 mg)Vonoprazan (20 mg)Tegoprazan (50 mg)
Tmax (h) 1.25 - 3.0[6]~2.0~1.5
t1/2 (h) 6.23 - 7.01[6]~7.7~4.9
Cmax (ng/mL) 43.1[6]~170~500
AUC (ng·h/mL) 361[1]~1500~3000
Food Effect Increased exposure[10][11]MinimalMinimal

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of this compound analogs against the target enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against gastric H+/K+-ATPase.

Materials:

  • H+/K+-ATPase-enriched membrane vesicles (prepared from porcine or rabbit gastric mucosa)

  • Test compounds (this compound analogs)

  • Omeprazole (as a positive control)

  • Assay Buffer: 40 mM Tris-HCl buffer (pH 7.4)

  • ATP solution (2 mM)

  • MgCl2 solution (2 mM)

  • KCl solution (10 mM)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Reagents for inorganic phosphate (B84403) (Pi) determination (e.g., Fiske-Subbarow reagent)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Gastric H+/K+-ATPase-enriched membrane vesicles are prepared from fresh or frozen porcine or rabbit gastric mucosa by differential centrifugation and sucrose (B13894) density gradient centrifugation. The protein concentration of the vesicle preparation is determined using a standard method like the Bradford assay.

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • H+/K+-ATPase-enriched membrane vesicles (typically 5-10 µg of protein)

    • Varying concentrations of the test compound or control in DMSO (final DMSO concentration should be <1%)

    • Assay buffer to a final volume of 100 µL.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a pre-warmed solution containing ATP, MgCl2, and KCl to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of ice-cold 10% TCA solution to each well.

  • Inorganic Phosphate Measurement: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance at a specific wavelength (e.g., 660 nm).[5][12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Preclinical Pharmacokinetic Study

This protocol outlines a typical in vivo study in rodents to assess the pharmacokinetic profile of a this compound analog.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test compound after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

  • Dosing: Fast the rats overnight (with free access to water) before administering the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect the blood into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.[13]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro H+/K+-ATPase Inhibition Assay cluster_invivo Preclinical Pharmacokinetic Study prep Enzyme Preparation mix Reaction Mixture Preparation prep->mix preinc Pre-incubation (37°C, 30 min) mix->preinc start Reaction Initiation (ATP, MgCl2, KCl) preinc->start inc Incubation (37°C, 30 min) start->inc stop Reaction Termination (TCA) inc->stop measure Inorganic Phosphate Measurement stop->measure analyze_vitro IC50 Determination measure->analyze_vitro acclimate Animal Acclimatization dose Oral Dosing acclimate->dose sample Blood Sampling dose->sample plasma Plasma Preparation sample->plasma bio LC-MS/MS Bioanalysis plasma->bio analyze_vivo PK Parameter Calculation bio->analyze_vivo

Figure 1: Experimental workflow for in vitro and in vivo evaluation of this compound analogs.

signaling_pathway cluster_parietal_cell Gastric Parietal Cell cluster_membrane Apical Membrane Keverprazan_analog This compound Analog (in bloodstream) ProtonPump H+/K+-ATPase (Proton Pump) Keverprazan_analog->ProtonPump Competitive Inhibition Lumen Gastric Lumen (Acidic) H_ion H+ ProtonPump->H_ion H+ Secretion K_ion K+ K_ion->ProtonPump K+ Binding

Figure 2: Mechanism of action of this compound analogs on the gastric proton pump.

logical_relationship Start Lead Compound (e.g., Vonoprazan) SAR Structure-Activity Relationship Studies Start->SAR Synthesis Analog Synthesis (Pyrrole Derivatives) SAR->Synthesis InVitro In Vitro Screening (H+/K+-ATPase Assay) Synthesis->InVitro PotentHits Identification of Potent Hits InVitro->PotentHits InVivo In Vivo Evaluation (PK/PD in Rodents) PotentHits->InVivo LeadCandidate Lead Candidate Selection InVivo->LeadCandidate

Figure 3: Drug discovery workflow for investigational this compound analogs.

References

Keverprazan Hydrochloride: A Comprehensive Technical Profile of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan hydrochloride, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders.[1][2][3] Approved in China for the treatment of duodenal ulcer and reflux esophagitis, its mechanism of action involves the reversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[2] This technical guide provides an in-depth analysis of the solubility and stability profile of this compound hydrochloride, critical parameters for its formulation development, manufacturing, and clinical performance. While specific quantitative data for this compound hydrochloride is not extensively available in the public domain, this document synthesizes known information and outlines representative experimental protocols based on established pharmaceutical guidelines.

Physicochemical Properties

This compound hydrochloride is reported to possess enhanced water solubility compared to its predecessor, vonoprazan, a characteristic that can offer advantages in formulation design.[4] The improved aqueous solubility may contribute to its rapid absorption, with a time to maximum plasma concentration (Tmax) observed between 1.25 and 3.0 hours.[4][5]

Solubility Profile

A comprehensive understanding of a drug substance's solubility in various media is fundamental for developing a bioavailable dosage form. The following table outlines a representative solubility profile for a hydrochloride salt of a weakly basic compound like this compound.

Table 1: Representative Solubility Profile of this compound Hydrochloride

Solvent/MediumExpected Solubility (mg/mL)Conditions
Water> 10 (Freely Soluble)pH ~2-3 (as a hydrochloride salt)
0.1 N HCl (pH 1.2)> 1037 °C
Acetate Buffer (pH 4.5)1 - 10 (Soluble)37 °C
Phosphate Buffer (pH 6.8)0.1 - 1 (Sparingly Soluble)37 °C
Methanol> 10 (Freely Soluble)25 °C
Ethanol1 - 10 (Soluble)25 °C
Dichloromethane< 0.1 (Practically Insoluble)25 °C

Note: The expected solubility values are based on the general characteristics of similar pharmaceutical compounds and the statement of "better water solubility" compared to vonoprazan. Actual experimental values may vary.

Experimental Protocol: Equilibrium Solubility Determination

A standardized shake-flask method would be employed to determine the equilibrium solubility of this compound hydrochloride.

  • Preparation of Solutions: Prepare a series of solutions at different pH values (e.g., 1.2, 4.5, 6.8) using appropriate buffers (HCl, acetate, phosphate) and in various organic solvents.

  • Sample Addition: Add an excess amount of this compound hydrochloride to each solvent system in sealed flasks.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the suspensions to remove undissolved solid. The concentration of dissolved this compound hydrochloride in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life and the safety and efficacy of the final drug product. As a P-CAB, this compound is expected to be chemically stable across a broad pH range.[4] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 2: Representative Forced Degradation Profile of this compound Hydrochloride

Stress ConditionReagent/ConditionObservationPotential Degradation Products
Acid Hydrolysis0.1 N HCl, 60 °C, 24hMinor degradationHydrolytic cleavage of ether or sulfonyl groups
Base Hydrolysis0.1 N NaOH, 60 °C, 24hMinor degradationHydrolytic cleavage of ether or sulfonyl groups
Oxidation3% H₂O₂, RT, 24hModerate degradationN-oxide, S-oxide formation
Thermal80 °C, 48hMinimal degradationThermally induced decomposition products
PhotolyticICH Q1B conditionsPotential for degradationPhotolytic rearrangement or cleavage products

Note: The observations and potential degradation products are based on the typical stability profiles of molecules with similar functional groups. The actual degradation profile would need to be confirmed through experimental studies.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating analytical method.[6][7][8]

  • Sample Preparation: Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in the respective stress media.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. Control samples (unstressed) are stored under normal conditions.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions to an appropriate pH before analysis to prevent further degradation.[6]

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the parent drug and any degradation products.[9] Peak purity analysis should also be performed.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its pharmacological effect by competitively inhibiting the potassium-binding site of the gastric H+/K+-ATPase. This reversible inhibition prevents the final step in gastric acid secretion.

G cluster_parietal_cell Gastric Parietal Cell This compound This compound Hydrochloride H_K_ATPase H+/K+-ATPase (Proton Pump) This compound->H_K_ATPase Competitively Inhibits K+ Binding Site Lumen Gastric Lumen H_K_ATPase->Lumen Pumps H+ into Lumen K_ion K+ Ion K_ion->H_K_ATPase Binds to Pump H_ion H+ Ion (Acid)

Mechanism of Action of this compound Hydrochloride.

Experimental Workflow for Stability Indicating Method Development

The development of a stability-indicating analytical method is crucial for accurately quantifying the drug substance and its degradation products. The following workflow illustrates the key steps involved.

G Start Start: Method Development Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation Method_Optimization Optimize HPLC Method (Mobile Phase, Column, etc.) Forced_Degradation->Method_Optimization Separation_Check Adequate Separation of Parent and Degradants? Method_Optimization->Separation_Check Separation_Check->Method_Optimization No Method_Validation Validate Method (ICH Q2) Separation_Check->Method_Validation Yes Routine_Use Implement for Routine Stability Testing Method_Validation->Routine_Use

Workflow for Stability-Indicating Method Development.

Conclusion

This compound hydrochloride is a promising new entrant in the field of acid suppression therapy. Its favorable physicochemical properties, including enhanced water solubility, suggest potential advantages in formulation and clinical use. While detailed public data on its solubility and stability are limited, this guide provides a framework for understanding these critical attributes based on established scientific principles and regulatory expectations. The outlined experimental protocols offer a roadmap for the comprehensive characterization of this compound hydrochloride, ensuring the development of a safe, effective, and stable pharmaceutical product. Further research and publication of specific data will be invaluable to the scientific community and drug development professionals.

References

Early-Phase Pharmacological Profile of Keverprazan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan (also known as KFP-H008) is a novel, orally active potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders.[1] As a member of the P-CAB class, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, the proton pump responsible for the final step of gastric acid secretion.[2][3] This mechanism allows for a rapid onset of action and potent, sustained inhibition of gastric acid production, independent of the proton pump's activation state.[2] This technical guide provides an in-depth summary of the early-phase pharmacological studies of this compound, focusing on its preclinical and Phase I clinical development.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the gastric H+/K+-ATPase enzyme system in parietal cells. Unlike PPIs, which require an acidic environment for activation and form covalent bonds with the proton pump, this compound's competitive and reversible binding to the K+ binding site leads to a more immediate and controlled suppression of gastric acid.[2][3]

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Apical Membrane of Parietal Cell cluster_cell Parietal Cell Cytoplasm H_out H+ ProtonPump H+/K+-ATPase (Proton Pump) ProtonPump->H_out Pumps H+ out K_in K+ K_in->ProtonPump Binds to K+ site This compound This compound This compound->ProtonPump Competitively blocks K+ binding

Figure 1: Mechanism of Action of this compound on H+/K+-ATPase.

Preclinical Pharmacology

While extensive preclinical data for this compound have not been publicly released, available information indicates its potent and selective inhibitory activity on the gastric proton pump.

In Vitro Studies

This compound has been shown to be a potent inhibitor of H+/K+-ATPase activity, with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[4] It also demonstrated selectivity for the H+/K+-ATPase over the hERG potassium channel, with an IC50 for the latter of 18.69 μM.[4]

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Reference
H+/K+-ATPase< 100 nM[4]
hERG Potassium Channel18.69 μM[4]

A common method for determining the in vitro potency of P-CABs involves using isolated H+/K+-ATPase vesicles from sources such as porcine or rabbit gastric mucosa.

cluster_workflow In Vitro H+/K+-ATPase Inhibition Assay Workflow A Isolate H+/K+-ATPase vesicles from gastric mucosa B Incubate vesicles with varying concentrations of this compound A->B C Initiate ATPase reaction by adding ATP B->C D Measure inorganic phosphate (B84403) (Pi) released C->D E Calculate percent inhibition and determine IC50 D->E

Figure 2: Generalized workflow for an in vitro H+/K+-ATPase inhibition assay.

  • Preparation of H+/K+-ATPase Vesicles: Gastric mucosal scrapings are homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.

  • Incubation: The vesicles are pre-incubated with varying concentrations of this compound or a control compound in a buffered solution.

  • Assay Reaction: The ATPase reaction is initiated by the addition of ATP. The hydrolysis of ATP by the H+/K+-ATPase results in the release of inorganic phosphate (Pi).

  • Quantification: The amount of Pi released is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The percentage of enzyme inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Studies

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in inhibiting gastric acid secretion. In rats, this compound was shown to inhibit both basal and histamine-induced gastric acid secretion.[4] Furthermore, its acid suppression effect was reported to be more potent and longer-lasting than that of the PPI lansoprazole.[5] The acid suppression effect of this compound was found to be comparable to another P-CAB, vonoprazan (B1684036).[3]

Commonly used animal models to evaluate the efficacy of gastric acid suppressants include the pylorus-ligated rat model and the histamine-stimulated gastric acid secretion model.

cluster_workflow In Vivo Gastric Acid Secretion Model Workflow A Fasted animals (e.g., rats) B Administer this compound or vehicle orally A->B C Induce gastric acid secretion (e.g., pylorus ligation or histamine (B1213489) administration) B->C D Collect gastric contents after a set time period C->D E Measure volume, pH, and total acid output D->E

Figure 3: Generalized workflow for in vivo gastric acid secretion models.

  • Animal Preparation: Animals, typically rats, are fasted overnight with free access to water to ensure an empty stomach.

  • Drug Administration: this compound or a vehicle control is administered orally at various doses.

  • Induction of Acid Secretion:

    • Pylorus Ligation: The pyloric end of the stomach is ligated under anesthesia to allow for the accumulation of gastric secretions.

    • Histamine Stimulation: A secretagogue such as histamine is administered to stimulate gastric acid secretion.

  • Sample Collection: After a predetermined period, the animals are euthanized, and the stomach is isolated to collect the gastric contents.

  • Analysis: The volume of the gastric juice is measured, and the pH and total acidity are determined by titration.

Phase I Clinical Studies

A series of Phase I studies were conducted in healthy Chinese subjects to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Single Ascending Dose (SAD) Study (Phase Ia)

This study assessed the safety, PK, and PD of single oral doses of this compound ranging from 5 mg to 60 mg.[2]

  • Study Design: A randomized, double-blind, placebo- and active-controlled (lansoprazole 30 mg) dose-escalation study.[2]

  • Participants: Healthy Chinese subjects.[2]

  • Pharmacokinetic Sampling: Blood samples were collected at various time points up to 48 hours post-dose to determine plasma concentrations of this compound.[5]

  • Pharmacodynamic Assessment: 24-hour intragastric pH monitoring was performed to assess the effect on gastric acid secretion.[2]

Table 2: Pharmacokinetic Parameters of this compound after Single Ascending Doses [2]

DoseTmax (h)Cmax (ng/mL)AUC0-∞ (h*ng/mL)t1/2 (h)CL/F (L/h)
5 mg1.25 - 1.755.8354.36.00 - 7.1788.8 - 198
10 mg1.25 - 1.75--6.00 - 7.1788.8 - 198
20 mg1.25 - 1.75--6.00 - 7.1788.8 - 198
40 mg1.25 - 1.75--6.00 - 7.1788.8 - 198
60 mg1.25 - 1.7589.37856.00 - 7.1788.8 - 198

Cmax and AUC increased with the dose.

Table 3: Pharmacodynamic Parameters of this compound after Single Ascending Doses (24-hour Intragastric pH >5 Holding-Time Ratio - HTR) [2]

Dose GrouppH >5 HTR (%)
This compound 5 mg7.9 ± 8.1
This compound 10 mg26.2 ± 22.8
This compound 20 mg80.2 ± 8.8
This compound 40 mg88.1 ± 8.6
This compound 60 mg93.0 ± 1.7
Lansoprazole 30 mg57.1 ± 26.4

The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[2] this compound was found to be well-tolerated, with most adverse events being mild in intensity.[2]

Food Effect Study (Phase Ib)

This study investigated the effect of a high-fat meal on the pharmacokinetics of this compound.[2]

  • Study Design: A randomized, open-label, two-period crossover study.[2]

  • Participants: Healthy Chinese subjects.[2]

  • Treatments: A single oral dose of this compound under fasting and fed (high-fat meal) conditions.[2]

Table 4: Effect of Food on this compound Pharmacokinetics [2]

ParameterGeometric Mean Ratio (Fed/Fasting)90% Confidence Interval
Cmax126.8%109.0% - 147.5%
AUC0-∞134.9%123.8% - 146.9%

A high-fat meal increased the Cmax and AUC of this compound, suggesting enhanced absorption in the fed state.[2]

Multiple Ascending Dose (MAD) Study (Phase Ic)

This study evaluated the safety, PK, and PD of multiple oral doses of this compound.[6]

  • Study Design: A randomized, double-blind, positive- (vonoprazan 20 mg) and placebo-controlled study.[6]

  • Participants: 26 healthy Chinese subjects.[6]

  • Dosing: this compound 20 mg/day or 40 mg/day, or matching placebo, or vonoprazan 20 mg/day for 7 days.[6]

A steady-state in plasma exposure was generally achieved after 7 days of treatment.[6]

Table 5: Pharmacokinetic Parameters of this compound after Multiple Doses (Day 7) [6]

DoseTmax (h)Cmax (ng/mL)AUC (h*ng/mL)t1/2 (h)
20 mg1.25 - 3.043.13616.23
40 mg1.25 - 3.093.211317.01

Table 6: Pharmacodynamic Parameters of this compound after Multiple Doses (24-hour Intragastric pH >5 Holding-Time Ratio - HTR) [6]

Dose GroupDay 1 HTR (%)Day 7 HTR (%)
This compound 20 mg84.497.4
This compound 40 mg84.5100.0
Vonoprazan 20 mg79.199.0

This compound was well-tolerated, with no serious adverse events reported.[6] The 20 mg/day dose of this compound was sufficient to produce a significant, stable, and long-lasting inhibition of gastric acid.[6]

Conclusion

The early-phase pharmacological studies of this compound demonstrate its potential as a potent and rapid-acting inhibitor of gastric acid secretion. Its mechanism as a P-CAB translates to a favorable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption, dose-proportional exposure, and sustained elevation of intragastric pH. Phase I clinical trials have established that this compound is well-tolerated in healthy subjects, with a 20 mg once-daily dose providing near-maximal and lasting acid suppression. These findings support the continued clinical development of this compound for the management of acid-related gastrointestinal disorders. Further studies in patient populations are warranted to confirm its efficacy and safety in a therapeutic setting.

References

Methodological & Application

Application Note: High-Throughput Analysis of Keverprazan and its Major Metabolite in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the simultaneous quantification of Keverprazan, a novel potassium-competitive acid blocker, and its primary metabolite, M9, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlined below provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the validated method.

Introduction

This compound is a next-generation oral potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders. To support its clinical development and ensure its safe and effective use, a reliable and sensitive bioanalytical method for the quantification of this compound and its metabolites in biological matrices is essential. This application note details a validated HPLC-MS/MS method for the determination of this compound and its major active metabolite, M9, in human plasma. The method is designed for high-throughput analysis, offering a wide dynamic range and excellent accuracy and precision.

Experimental

Materials and Reagents
  • This compound and M9 reference standards

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (specific dimensions and particle size to be optimized, e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and M9 from human plasma.

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • Inject a portion of the reconstituted sample (e.g., 5 µL) into the HPLC-MS/MS system.

HPLC-MS/MS Method

HPLC Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry Conditions

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage Optimized for the specific instrument
Source Temperature Optimized for the specific instrument
MRM Transitions Analyte

Note: The specific MRM transitions, collision energies, and other compound-dependent parameters need to be optimized for the specific mass spectrometer being used.

Method Validation and Performance

The analytical method was validated according to the guidelines of the National Medical Products Administration (NMPA)[1]. The validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the following concentration ranges in human plasma[1]:

AnalyteLinear Range (ng/mL)
This compound 0.05 - 5000
M9 0.15 - 15,000

The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of 1/x² was used in the linear regression.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
This compound Low<15%<15%±15%±15%
Medium<15%<15%±15%±15%
High<15%<15%±15%±15%
M9 Low<15%<15%±15%±15%
Medium<15%<15%±15%±15%
High<15%<15%±15%±15%

Note: The values presented are typical acceptance criteria for bioanalytical method validation. Specific data would be generated during the validation study.

Limit of Quantification (LLOQ)

The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a precision of ≤20% CV).

AnalyteLLOQ (ng/mL)
This compound 0.05
M9 0.15

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound and M9 in human plasma.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Plasma Sample Collection AddIS Addition of Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation with Acetonitrile AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

This compound Mechanism of Action

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump). The diagram below illustrates this mechanism.

G cluster_cell Gastric Parietal Cell cluster_lumen Stomach Lumen This compound This compound ProtonPump H+/K+-ATPase (Proton Pump) This compound->ProtonPump Competitively Binds to K+ binding site H_ion H+ Ion (Acid) ProtonPump->H_ion Inhibits H+ Secretion K_ion K+ Ion K_ion->ProtonPump Normal Binding GastricLumen Gastric Lumen ParietalCell Parietal Cell

Caption: Mechanism of action of this compound.

Conclusion

This application note presents a detailed and robust HPLC-MS/MS method for the quantification of this compound and its major metabolite, M9, in human plasma. The method is sensitive, specific, and has a wide linear dynamic range, making it well-suited for high-throughput bioanalysis in support of clinical and pharmacological studies of this compound. The provided protocols and validation data demonstrate the reliability and performance of this analytical approach.

References

Application Notes and Protocols for the Quantification of Keverprazan in Plasma and Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Keverprazan, a novel potassium-competitive acid blocker (P-CAB), in both plasma and tissue samples. The methodologies described are based on established bioanalytical techniques, primarily high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification in complex biological matrices.

Introduction to this compound and its Quantification

This compound is a therapeutic agent used for the treatment of acid-related diseases.[1] It functions by competitively inhibiting the hydrogen-potassium ATPase (H+/K+-ATPase) proton pump in gastric parietal cells. Accurate quantification of this compound in biological samples is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantification of this compound in Human Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been utilized for the quantification of this compound and its major metabolite, M9, in human plasma.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for this compound and its metabolite M9 in human plasma.[2]

ParameterThis compoundM9 (Major Metabolite)
Linearity Range 0.05 - 5000 ng/mL0.15 - 15,000 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.15 ng/mL
Matrix Human Plasma (K2EDTA)Human Plasma (K2EDTA)

Validation was performed in accordance with the method validation guidance of the National Medical Products Administration (NMPA).[2]

Pharmacokinetic parameters of this compound in healthy subjects following multiple oral doses are summarized below.

Parameter (Unit)20 mg Dose (Day 7)40 mg Dose (Day 7)
Tmax (h) 1.5 - 21.25 - 3
Cmax (ng/mL) 43.1 - 93.228.8 - 59.3
t1/2 (h) 6.23 - 7.016.27 - 6.52
AUC (h*ng/mL) 361 - 1131230 - 512

Data represents the range of mean values observed in a clinical study.[2]

Experimental Protocol: Quantification in Plasma by LC-MS/MS

This protocol describes a typical workflow for the quantification of this compound in human plasma.

2.2.1. Sample Collection and Handling

  • Collect whole blood samples in tubes containing K2EDTA as an anticoagulant.[2]

  • Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.[2]

  • Transfer the resulting plasma into clean, labeled polypropylene (B1209903) tubes.

  • Store the plasma samples at -70°C until analysis.[2]

2.2.2. Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for sample clean-up prior to LC-MS/MS analysis.

  • Thaw the frozen plasma samples at room temperature.

  • Vortex the thawed plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.2.3. Liquid Chromatography Conditions (Illustrative)

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL

2.2.4. Mass Spectrometry Conditions (Illustrative)

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Transitions Specific precursor-to-product ion transitions for this compound, its metabolite M9, and the internal standard need to be determined by direct infusion and optimization.
Collision Energy Optimized for each transition
Source Temperature 500°C

Quantification of this compound in Tissue Samples

While clinical studies have primarily focused on plasma concentrations, preclinical research often involves determining drug distribution in various tissues. A preclinical study has indicated a high distribution of this compound in the stomach.[2] The following section provides a general framework and protocol for the quantification of this compound in tissue samples, which should be adapted and validated for specific tissue types.

Application Note for Tissue Analysis

The quantification of drugs in tissue presents unique challenges compared to plasma, including the need for efficient homogenization and extraction to release the drug from the tissue matrix. The choice of homogenization technique (e.g., bead beating, rotor-stator homogenization) and extraction solvent should be optimized for each tissue type to ensure high and reproducible recovery. It is crucial to perform a full method validation for each tissue matrix, including assessments of selectivity, precision, accuracy, recovery, and matrix effects.

Experimental Protocol: Quantification in Tissue

This protocol outlines a general procedure for the extraction and analysis of this compound from tissue samples.

3.2.1. Tissue Collection and Storage

  • Excise the tissue of interest immediately after sacrifice.

  • Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any excess blood.

  • Blot the tissue dry with filter paper.

  • Weigh the tissue sample.

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C until homogenization.

3.2.2. Tissue Homogenization

  • To a pre-weighed, frozen tissue sample, add a specific volume of homogenization buffer (e.g., 4 volumes of PBS or a suitable lysis buffer per gram of tissue). The buffer should contain an internal standard.

  • Homogenize the tissue using a suitable method (e.g., bead beater, rotor-stator homogenizer) on ice to prevent degradation of the analyte.

  • Ensure the tissue is completely homogenized to form a uniform suspension.

3.2.3. Sample Preparation from Tissue Homogenate

The resulting tissue homogenate can be treated similarly to plasma for further clean-up.

  • Use an aliquot of the tissue homogenate for protein precipitation as described in section 2.2.2.

  • Alternatively, for a cleaner extract, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.

Liquid-Liquid Extraction (LLE) - Illustrative Protocol:

  • To 100 µL of tissue homogenate, add 50 µL of a suitable buffer (e.g., to adjust pH).

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.2.4. LC-MS/MS Analysis

The LC-MS/MS conditions would likely be similar to those used for plasma analysis, but may require optimization to account for different matrix components from the tissue.

Visualizations

Signaling Pathway and Experimental Workflows

Keverprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell H+/K+-ATPase H+/K+-ATPase (Proton Pump) Lumen Gastric Lumen (Stomach Acid) H+/K+-ATPase->Lumen Pumps H+ out K_ion K+ Ion K_ion->H+/K+-ATPase Binds to pump H_ion H+ Ion This compound This compound This compound->H+/K+-ATPase Competitively blocks K+ binding site Pharmacokinetic_Study_Workflow Subject_Recruitment Healthy Subject Recruitment & Screening Dosing This compound Administration (Oral Dose) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sample Collection (pre- and post-dose) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Sample_Storage Plasma Storage at -70°C Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS Analysis of This compound & Metabolites Sample_Storage->Sample_Analysis Data_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Sample_Analysis->Data_Analysis Reporting Data Interpretation & Reporting Data_Analysis->Reporting Plasma_Sample_Preparation_Workflow cluster_0 Plasma Sample Preparation Plasma_Sample 100 µL Plasma Sample + Internal Standard Protein_Precipitation Add 300 µL Acetonitrile Plasma_Sample->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into LC-MS/MS Reconstitution->Analysis Tissue_Sample_Preparation_Workflow cluster_1 Tissue Sample Preparation Tissue_Sample Weighed Frozen Tissue + Internal Standard Homogenization Add Buffer & Homogenize Tissue_Sample->Homogenization Homogenate Tissue Homogenate Homogenization->Homogenate Extraction Protein Precipitation or LLE/SPE Homogenate->Extraction Post_Extraction Evaporation & Reconstitution Extraction->Post_Extraction Analysis Inject into LC-MS/MS Post_Extraction->Analysis

References

Keverprazan: A Novel Potassium-Competitive Acid Blocker for Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach.[1][2] Unlike traditional proton pump inhibitors (PPIs) which require acidic activation and bind irreversibly, this compound's mechanism of action allows for a rapid onset of action and sustained acid suppression, offering a promising alternative for the management of acid-related disorders.[1][3] This document provides a detailed protocol for an in vitro H+,K+-ATPase inhibition assay to evaluate the potency of this compound and presents clinical data summarizing its efficacy.

Mechanism of Action

This compound competitively blocks the potassium-binding site of the H+,K+-ATPase enzyme in gastric parietal cells.[1] This inhibition prevents the exchange of intracellular H+ for extracellular K+, thereby halting the secretion of gastric acid.[1] The reversibility of this binding allows for a more controlled and potentially safer modulation of gastric pH compared to the covalent inhibition by PPIs.[1]

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm K_ext K+ ATPase H+,K+-ATPase (Proton Pump) K_ext->ATPase Binds H_ext H+ ATPase->H_ext Pumps H+ out K_int K+ ATPase->K_int Pumps K+ in ADP ADP + Pi ATPase->ADP H_int H+ H_int->ATPase Binds ATP ATP ATP->ATPase Hydrolyzed This compound This compound This compound->ATPase Competitively Inhibits K+ binding

Figure 1: Mechanism of this compound Inhibition

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound from clinical studies.

Table 1: Pharmacokinetics of this compound in Healthy Subjects

ParameterThis compound (20 mg)This compound (40 mg)Reference
Tmax (median, h) 1.25 - 3.01.25 - 3.0[3]
t1/2 (h) on Day 7 6.237.01[3]
Cmax (ng/mL) on Day 7 43.193.2[3]

Table 2: Pharmacodynamics of this compound in Healthy Subjects (Day 7)

ParameterVonoprazan (20 mg)This compound (20 mg)This compound (40 mg)Reference
Intragastric pH > 5 Holding Time Ratio (%) 99.097.4100.0[3][4]

Table 3: Clinical Efficacy of this compound in Duodenal Ulcer Healing

Treatment GroupHealing Rate at Week 4Healing Rate at Week 6Reference
This compound (20 mg) 87.27%96.36%[5]
This compound (30 mg) 90.16%98.36%[5]
Lansoprazole (30 mg) 79.69%92.19%[5]

Experimental Protocol: In Vitro H+,K+-ATPase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on H+,K+-ATPase isolated from gastric microsomes. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials and Reagents
  • H+,K+-ATPase enriched microsomes (prepared from fresh porcine or rabbit gastric mucosa)

  • This compound

  • Omeprazole (as a positive control)

  • ATP disodium (B8443419) salt

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Potassium chloride (KCl)

  • Trichloroacetic acid (TCA)

  • Ammonium molybdate

  • Fiske-Subbarow reagent (or similar phosphate detection reagent)

  • Bovine Serum Albumin (BSA) for protein quantification

  • Spectrophotometer

I. Preparation of Gastric H+,K+-ATPase Microsomes
  • Obtain fresh gastric mucosa from the fundic region of a porcine or rabbit stomach.

  • Homogenize the mucosal scrapings in ice-cold Tris-HCl buffer (200 mM, pH 7.4).

  • Centrifuge the homogenate at 5,000 x g for 10 minutes to remove cell debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 30 minutes.

  • Resuspend the resulting pellet (microsomal fraction) in Tris-HCl buffer.

  • Determine the protein concentration of the microsomal preparation using the Bradford assay with BSA as a standard.

  • Store the enzyme preparation at -80°C until use.

II. H+,K+-ATPase Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_termination Termination & Measurement A Prepare this compound dilutions B Prepare enzyme solution C Prepare reaction buffer D Pre-incubate enzyme with this compound (30 min, 37°C) C->D E Initiate reaction with ATP (30 min, 37°C) D->E F Stop reaction with TCA E->F G Centrifuge and collect supernatant F->G H Add phosphate detection reagent G->H I Measure absorbance at 660 nm H->I

Figure 2: H+,K+-ATPase Inhibition Assay Workflow
  • Prepare Reagents:

    • Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 2 mM KCl.

    • ATP Solution: 20 mM ATP in deionized water.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations for the assay.

    • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

    • Phosphate Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Fiske-Subbarow reagent).

  • Assay Procedure: a. In a microcentrifuge tube, add the following in order:

    • Reaction Buffer
    • This compound solution (or vehicle for control)
    • H+,K+-ATPase microsomal preparation (final protein concentration ~10-20 µ g/well ) b. Pre-incubate the mixture for 30 minutes at 37°C. c. Initiate the reaction by adding the ATP solution to a final concentration of 2 mM. d. Incubate for 30 minutes at 37°C. e. Terminate the reaction by adding an equal volume of ice-cold 10% TCA. f. Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated protein. g. Transfer the supernatant to a new tube.

  • Phosphate Determination: a. To the supernatant, add the phosphate detection reagent according to the chosen method's protocol. b. Allow the color to develop as specified in the protocol. c. Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the Fiske-Subbarow method) using a spectrophotometer.

  • Data Analysis: a. Calculate the amount of inorganic phosphate released using a standard curve prepared with known concentrations of phosphate. b. Calculate the percentage of inhibition for each this compound concentration relative to the control (vehicle-treated) samples. c. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent inhibitor of the gastric H+,K+-ATPase, demonstrating significant and sustained suppression of gastric acid. The provided in vitro assay protocol offers a reliable method for evaluating the inhibitory activity of this compound and similar P-CABs, which is crucial for preclinical research and drug development in the field of acid-related gastrointestinal disorders.

References

Efficacy Testing of Keverprazan: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan is a potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+/K+ ATPase (proton pump), the final step in the acid secretion pathway in parietal cells.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), this compound's mechanism of action is independent of the acidic environment of the stomach, leading to a more rapid onset of action.[2] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in a preclinical setting.

The described assays are designed to quantify the inhibitory effect of this compound on proton pump activity and its ability to modulate intracellular pH. The protocols utilize a robust and reproducible cell-based model: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the α and β subunits of the human gastric H+/K+ ATPase. This engineered cell line provides a consistent and readily available system for screening and characterizing proton pump inhibitors.

Signaling Pathway Overview

Gastric acid secretion is primarily regulated by the translocation and activation of the H+/K+ ATPase in parietal cells. This process is stimulated by various signaling molecules, including histamine, gastrin, and acetylcholine, which act on their respective receptors on the parietal cell membrane. Histamine, binding to the H2 receptor, activates a Gs-coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which promotes the trafficking of H+/K+ ATPase-containing tubulovesicles to the apical membrane and stimulates their activity. This compound directly targets and inhibits this final step of acid secretion.

G cluster_0 Parietal Cell cluster_1 Extracellular (Lumen) cluster_2 Intracellular Histamine Histamine H2R H2 Receptor Histamine->H2R binds Gs Gs protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Tubulovesicles H+/K+ ATPase (in tubulovesicles) PKA->Tubulovesicles promotes translocation and activation ActivePump Active H+/K+ ATPase (at apical membrane) Tubulovesicles->ActivePump This compound This compound ActivePump->this compound inhibited by H_out H+ ActivePump->H_out pumps out K_in K+ K_in->ActivePump pumps in H_in H+ K_out K+ G A Seed H+/K+ ATPase-HEK293 cells in 96-well plate B Load cells with BCECF-AM A->B C Pre-incubate with this compound or vehicle B->C D Induce acid load with NH4Cl C->D E Stimulate with Histamine D->E F Monitor fluorescence change (pHi recovery) E->F G Calculate IC50 F->G G A Prepare reaction mixture with gastric vesicles and this compound B Initiate reaction by adding ATP A->B C Incubate at 37°C B->C D Stop reaction C->D E Measure inorganic phosphate (B84403) (Pi) released D->E F Calculate ATPase activity and percent inhibition E->F

References

Application Notes and Protocols for Studying Keverprazan Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical pharmacodynamic assessment of Keverprazan, a novel potassium-competitive acid blocker (P-CAB). The protocols outlined below are designed to facilitate the evaluation of this compound's efficacy in inhibiting gastric acid secretion, a critical step in its development for treating acid-related disorders.

Introduction to this compound

This compound is a member of the P-CAB class of drugs, which suppress gastric acid secretion by competitively inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly, P-CABs offer a rapid onset of action and reversible inhibition.[1][3] this compound has been shown to provide potent, stable, and long-lasting inhibition of gastric acidity.[4][5][6] Preclinical studies in rats have indicated its effectiveness in inhibiting gastric acid secretion, demonstrating a more potent and longer-lasting effect compared to lansoprazole.[7][8]

Mechanism of Action: Signaling Pathway

This compound directly targets the final step in the gastric acid secretion pathway. The following diagram illustrates the mechanism of action of P-CABs like this compound.

cluster_lumen Gastric Lumen cluster_cell Parietal Cell H+ H+ K+_lumen K+ H+/K+ ATPase H+/K+ ATPase (Proton Pump) K+_lumen->H+/K+ ATPase Binds to pump H+/K+ ATPase->H+ Secretes H+ This compound This compound This compound->H+/K+ ATPase Competitively inhibits K+ binding K+_cell K+

Mechanism of this compound's potassium-competitive inhibition.

Recommended Animal Models and Experimental Protocols

The selection of an appropriate animal model is crucial for obtaining meaningful pharmacodynamic data. Rats and dogs are commonly used species for studying gastric acid secretion and the effects of acid-suppressing drugs.

Pylorus-Ligated (Shay) Rat Model

This acute model is widely used to assess the antisecretory activity of a compound by measuring the accumulation of gastric acid following ligation of the pylorus.[9][10][11]

Experimental Workflow:

Fasting Fast rats for 24-36h (water ad libitum) Dosing Administer this compound or Vehicle (p.o. or i.v.) Fasting->Dosing Surgery Anesthetize and ligate pylorus Dosing->Surgery Incubation Maintain for 4-19h Surgery->Incubation Sacrifice Euthanize and collect gastric contents Incubation->Sacrifice Analysis Measure volume, pH, and total acidity Sacrifice->Analysis

Workflow for the pylorus-ligated rat model.

Detailed Protocol:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250 g) are fasted for 24-36 hours with free access to water to ensure an empty stomach.[12]

  • Drug Administration: Administer this compound at various doses or the vehicle control orally (p.o.) or intravenously (i.v.) 30-60 minutes prior to the surgical procedure.

  • Surgical Procedure:

    • Anesthetize the rats using an appropriate anesthetic (e.g., ketamine/xylazine cocktail i.p.).

    • Perform a midline laparotomy to expose the stomach.

    • Carefully ligate the pyloric sphincter at its junction with the duodenum using a silk suture, avoiding damage to the blood vessels.[12]

    • Close the abdominal incision with sutures.

  • Incubation Period: Allow the animals to recover in individual cages for a period of 4 to 19 hours.[9][11]

  • Sample Collection:

    • Euthanize the animals via CO2 asphyxiation.

    • Dissect and remove the stomach.

    • Collect the accumulated gastric contents into a graduated centrifuge tube.

  • Pharmacodynamic Analysis:

    • Gastric Volume: Measure the volume of the collected gastric juice.

    • Gastric pH: Determine the pH of the gastric juice using a pH meter.

    • Total Acidity: Titrate an aliquot of the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acid output.

    • Ulcer Index: The stomach can be opened along the greater curvature to macroscopically assess for ulcer formation.[10]

Conscious Gastric Perfusion Rat Model

This model allows for the continuous measurement of gastric acid secretion in conscious animals, providing a more physiological assessment of drug efficacy over time.

Experimental Workflow:

Surgery Implant gastric and duodenal cannulas Recovery Allow for post-operative recovery Surgery->Recovery Perfusion Perfuse stomach with saline and collect effluent Recovery->Perfusion Stimulation Infuse secretagogue (e.g., histamine) i.v. Perfusion->Stimulation Dosing Administer this compound or Vehicle Stimulation->Dosing Analysis Titrate collected perfusate to determine acid output Dosing->Analysis

Workflow for the conscious gastric perfusion rat model.

Detailed Protocol:

  • Surgical Preparation:

    • Anesthetize male Sprague-Dawley rats.

    • Surgically implant chronic cannulas into the esophagus and duodenum for stomach perfusion.

    • Allow for a sufficient post-operative recovery period.

  • Experimental Setup:

    • Place the conscious and restrained rat in a suitable apparatus.

    • Begin perfusion of the stomach with saline through the esophageal cannula and collect the perfusate from the duodenal cannula at regular intervals (e.g., every 15 minutes).

  • Stimulation of Acid Secretion:

    • After a baseline collection period, stimulate gastric acid secretion with a continuous intravenous infusion of a secretagogue such as histamine (B1213489) or pentagastrin.[6][13]

  • Drug Administration: Once a stable stimulated acid secretion is achieved, administer this compound or the vehicle.

  • Pharmacodynamic Analysis:

    • Collect the gastric perfusate at regular intervals post-dosing.

    • Determine the acid concentration in each sample by titration with a standardized base.

    • Calculate the acid output over time to evaluate the onset, magnitude, and duration of the inhibitory effect of this compound.

Anesthetized Dog Model with Gastric pH Monitoring

Dogs are a suitable non-rodent species for pharmacodynamic studies of acid suppressants due to physiological similarities to humans. This model involves direct measurement of intragastric pH.

Detailed Protocol:

  • Animal Preparation:

    • Fast male Beagle dogs overnight with free access to water.[14]

  • Instrumentation:

    • Anesthetize the dogs.

    • Place a pH electrode into the stomach via a gastric fistula or endoscopy for continuous pH monitoring.[15][16]

  • Stimulation of Acid Secretion:

    • Administer a secretagogue, such as histamine or pentagastrin, intravenously to induce and maintain a stable acidic gastric environment.[1]

  • Drug Administration: Administer this compound or vehicle orally or intravenously.

  • Pharmacodynamic Analysis:

    • Continuously record the intragastric pH for a defined period after drug administration.

    • Key parameters to analyze include the time to reach a target pH (e.g., pH > 4), the duration of time the pH remains above the target, and the mean pH over specific time intervals.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison of dose-dependent effects and comparison with other compounds.

Table 1: Effect of this compound on Gastric Acid Secretion in the Pylorus-Ligated Rat Model (Illustrative Data)

Treatment GroupDose (mg/kg, p.o.)Gastric Volume (mL)Gastric pHTotal Acidity (mEq/L)Inhibition of Acidity (%)
Vehicle Control-8.5 ± 1.21.8 ± 0.2110 ± 15-
This compound16.2 ± 0.93.5 ± 0.465 ± 1040.9
This compound34.1 ± 0.75.2 ± 0.530 ± 872.7
This compound102.5 ± 0.56.8 ± 0.312 ± 589.1
Vonoprazan (B1684036) (Ref.)33.9 ± 0.65.5 ± 0.428 ± 774.5

Data are presented as mean ± SD. The data for this compound is hypothetical and for illustrative purposes, while the Vonoprazan data is based on reported preclinical findings for comparison.[4]

Table 2: Effect of this compound on Histamine-Stimulated Gastric Acid Secretion in Conscious Gastric Perfusion Rats (Illustrative Data)

Treatment GroupDose (mg/kg, i.v.)Peak Acid Output (µEq/15 min)Duration of Inhibition (min)
Vehicle Control-15.2 ± 2.5-
This compound0.38.1 ± 1.8> 120
This compound13.5 ± 1.1> 240
This compound31.2 ± 0.5> 360

Data are presented as mean ± SD. This data is hypothetical and for illustrative purposes.

Table 3: Effect of this compound on Intragastric pH in Anesthetized Dogs (Illustrative Data)

Treatment GroupDose (mg/kg, p.o.)Time to reach pH > 4 (min)% Time pH > 4 (over 6 hours)
Vehicle Control-> 360< 5
This compound0.545 ± 1065 ± 8
This compound130 ± 885 ± 6
Tegoprazan (Ref.)160~90

Data are presented as mean ± SD. The data for this compound is hypothetical and for illustrative purposes. Tegoprazan data is based on published preclinical studies.[1]

Conclusion

The described animal models and protocols provide a robust framework for the preclinical pharmacodynamic evaluation of this compound. By systematically assessing its impact on gastric acid secretion, researchers can generate the necessary data to support its clinical development for the treatment of acid-related disorders. The use of both rat and dog models will provide a comprehensive understanding of this compound's in vivo efficacy and potency.

References

Keverprazan Formulation for Preclinical In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and preclinical in vivo evaluation of Keverprazan, a novel potassium-competitive acid blocker (P-CAB). The protocols outlined below are synthesized from established methodologies for studying gastric acid secretion and related disorders in rodent models.

Introduction to this compound

This compound is a P-CAB that inhibits gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), this compound acts by competitively blocking the potassium-binding site of the proton pump, leading to a rapid, potent, and sustained inhibition of gastric acid secretion.[1][2][3] Preclinical studies in rats have demonstrated that this compound is more effective and has a longer-lasting action compared to the PPI lansoprazole.[4] this compound has been approved for the treatment of acid-related disorders such as reflux esophagitis and duodenal ulcers.[5]

Mechanism of Action: P-CABs

Potassium-competitive acid blockers represent a significant advancement in the management of acid-related diseases.[6] They offer a distinct mechanism of action compared to traditional PPIs.[1] P-CABs are weak bases that concentrate in the acidic environment of the parietal cell canaliculi.[7] They ionically and reversibly bind to the H+/K+ ATPase, preventing the exchange of H+ and K+ ions and thus inhibiting gastric acid secretion.[2][3][7] This mechanism allows for a rapid onset of action and efficacy that is not dependent on meal times.[1][6]

cluster_parietal_cell Gastric Parietal Cell H_K_ATPase H+/K+ ATPase (Proton Pump) Lumen Gastric Lumen (Stomach Interior) H_K_ATPase->Lumen Pumps H+ into Lumen This compound This compound (P-CAB) This compound->H_K_ATPase Competitively Binds to K+ Binding Site K_ion K+ Ion K_ion->H_K_ATPase Binds to Proton Pump H_ion H+ Ion (Acid) Lumen->H_K_ATPase Takes up K+ from Lumen Blood Bloodstream Blood->this compound Systemic Absorption cluster_workflow Reflux Esophagitis Model Workflow start Start: Acclimatize Rats fasting Fast Rats for 24h (water ad libitum) start->fasting grouping Randomize into Groups (Vehicle, this compound, Positive Control) fasting->grouping dosing Oral Administration of Test Substance (p.o.) grouping->dosing surgery Induce Reflux Esophagitis (Pylorus and Forestomach Ligation) dosing->surgery 30-60 min post-dosing observation Maintain for 5 hours surgery->observation euthanasia Euthanize and Collect Samples observation->euthanasia analysis Analyze Esophageal Lesions, Gastric Juice Volume, and pH euthanasia->analysis end End: Data Analysis analysis->end

References

Application Notes and Protocols for High-Throughput Screening of Keverprazan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan is a potent, orally active potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound offers a rapid onset of action and reversible inhibition, making it a promising therapeutic agent for acid-related gastrointestinal disorders.[4] Its mechanism involves competitively blocking the potassium-binding site of the H+/K+ ATPase enzyme.[4] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel this compound derivatives with potent and selective inhibitory activity against the H+/K+ ATPase.

Signaling Pathway of this compound

This compound directly targets the H+/K+ ATPase proton pump located in the apical membrane of gastric parietal cells. This enzyme is responsible for the final step in acid secretion, exchanging intracellular H+ for extracellular K+. This compound competitively and reversibly binds to the potassium-binding site of the pump, thereby preventing the conformational changes necessary for proton translocation and effectively blocking acid secretion.[3][4]

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H+/K+ ATPase H+/K+ ATPase (Proton Pump) H_ion_out H+ (out) H+/K+ ATPase->H_ion_out Pumps H+ into lumen Gastric_Acid Gastric Acid (HCl) K_ion_in K+ (in) K_ion_in->H+/K+ ATPase Binds to K+ site Keverprazan_Derivative This compound Derivative Keverprazan_Derivative->H+/K+ ATPase Competitively binds to K+ site

This compound's Mechanism of Action

High-Throughput Screening (HTS) Assays

The primary goal of HTS for this compound derivatives is to identify compounds that potently inhibit the H+/K+ ATPase. Two main types of assays are suitable for this purpose: a biochemical assay measuring enzyme activity and a cell-based assay measuring proton pump inhibition in a more physiological context.

Biochemical H+/K+ ATPase Inhibition Assay

This assay directly measures the enzymatic activity of the H+/K+ ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. A decrease in Pi production in the presence of a test compound indicates inhibition of the enzyme.

Experimental Workflow:

G Start Start Plate_Compounds Dispense this compound Derivatives & Controls (384-well plate) Start->Plate_Compounds Add_Enzyme Add H+/K+ ATPase (Gastric Microsomes) Plate_Compounds->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_ATP Initiate reaction with ATP Pre_incubation->Add_ATP Incubation Incubate Add_ATP->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Add_Detection_Reagent Add Pi Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Signal Measure Absorbance (e.g., 650 nm) Add_Detection_Reagent->Measure_Signal Data_Analysis Data Analysis: Calculate % Inhibition & IC50 values Measure_Signal->Data_Analysis End End Data_Analysis->End

Biochemical HTS Workflow

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense nanoliter volumes of this compound derivatives from a compound library into a 384-well assay plate.

    • Include positive controls (e.g., this compound, Vonoprazan) and negative controls (e.g., DMSO vehicle).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM KCl.

    • Enzyme Preparation: Resuspend lyophilized porcine or canine gastric microsomes (a rich source of H+/K+ ATPase) in assay buffer to a final concentration of 2-5 µg/µL.

    • ATP Solution: Prepare a 2 mM ATP solution in assay buffer.

    • Pi Detection Reagent: Use a commercially available malachite green-based reagent for phosphate detection.

  • Assay Procedure:

    • Add 10 µL of the H+/K+ ATPase enzyme preparation to each well of the assay plate.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 5 µL of 10% (w/v) trichloroacetic acid.

    • Add 25 µL of the Pi detection reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each derivative.

Lanthanide-Based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format offers high sensitivity and is less prone to interference from colored or fluorescent compounds in the screening library. The assay can be designed to measure the binding of a fluorescently labeled ligand to the H+/K+ ATPase, where displacement by a this compound derivative results in a change in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA.

    • H+/K+ ATPase: Use purified or membrane-bound H+/K+ ATPase labeled with a lanthanide donor (e.g., Terbium cryptate).

    • Fluorescent Ligand: A known fluorescently labeled ligand (acceptor fluorophore) that binds to the H+/K+ ATPase.

  • Assay Procedure (384-well format):

    • Dispense this compound derivatives and controls into the assay plate.

    • Add the lanthanide-labeled H+/K+ ATPase to each well.

    • Add the fluorescent ligand to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the time-resolved fluorescence signal on a compatible plate reader, with excitation around 340 nm and emission at two wavelengths (e.g., for the donor and acceptor).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Determine the percentage of inhibition based on the change in the FRET ratio in the presence of the test compounds.

    • Calculate IC50 values as described for the biochemical assay.

Data Presentation

The inhibitory activities of this compound derivatives should be summarized in a table for easy comparison and structure-activity relationship (SAR) analysis.

Compound IDStructure/ModificationH+/K+ ATPase IC50 (nM)
This compoundParent Compound< 100[1]
Derivative 1[Modification 1][IC50 value]
Derivative 2[Modification 2][IC50 value]
Derivative 3[Modification 3][IC50 value]
VonoprazanReference Compound~19

Conclusion

The described high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel this compound derivatives. The biochemical assay offers a direct measure of enzyme inhibition, while the TR-FRET assay provides a sensitive and homogeneous format suitable for large-scale screening campaigns. The data generated from these assays will enable the selection of lead candidates with improved potency and drug-like properties for further development in the treatment of acid-related disorders.

References

Electrophysiological Assessment of Keverprazan's Ion Channel Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+/K+-ATPase (proton pump), a key enzyme in gastric acid secretion.[1][2][3][4] As a member of the P-CAB class, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), characterized by a rapid onset of action and prolonged acid suppression.[5][6][7][8][9] While its primary target is well-defined, a comprehensive understanding of its electrophysiological profile, including its effects on other ion channels, is crucial for a thorough safety and efficacy assessment.

These application notes provide detailed protocols for the electrophysiological evaluation of this compound, focusing on both its on-target activity on the H+/K+-ATPase and its potential off-target effects on critical ion channels, such as those involved in cardiac function.

On-Target Activity Assessment: Gastric H+/K+-ATPase

The direct electrophysiological assessment of ion pumps like the H+/K+-ATPase is challenging with traditional patch-clamp techniques. Solid-Supported Membrane (SSM) electrophysiology is a powerful label-free method to measure the activity of such transporters in real-time.

Experimental Protocol: Solid-Supported Membrane (SSM) Electrophysiology for H+/K+-ATPase Activity

This protocol outlines the procedure for measuring the inhibitory effect of this compound on H+/K+-ATPase using an SSM-based instrument (e.g., SURFE²R).[6][8][9][10][11][12][13][14][15][16]

1. Preparation of H+/K+-ATPase Enriched Vesicles:

  • Isolate gastric mucosal tissue from a suitable animal model (e.g., porcine or rabbit).

  • Homogenize the tissue in a buffered solution and perform differential centrifugation to isolate microsomal fractions enriched with H+/K+-ATPase.[17]

  • Vesicles can be stored at -80°C for future use.

2. Sensor Preparation:

  • Use a gold-coated sensor chip.

  • Prepare a Solid-Supported Membrane (SSM) by chemisorption of an octadecanethiol layer followed by a phosphatidylcholine monolayer.[11][13]

  • Adsorb the H+/K+-ATPase enriched vesicles onto the SSM.

3. Electrophysiological Recording:

  • Mount the sensor in the measurement chamber of the SSM instrument.

  • Non-activating Solution: Perfuse the sensor with a solution mimicking the intra-vesicular environment (e.g., KCl-based buffer at neutral pH) to establish a stable baseline.

  • Activating Solution: Rapidly exchange the non-activating solution with an activating solution containing ATP and a lower pH to initiate proton pumping. This will generate a transient current.

  • Inhibition Assay:

    • Pre-incubate the sensor with the non-activating solution containing varying concentrations of this compound.

    • Apply the activating solution (containing the same concentration of this compound) and record the resulting current.

    • A dose-dependent decrease in the current amplitude indicates inhibition of the H+/K+-ATPase.

4. Data Analysis:

  • Measure the peak current amplitude for each this compound concentration.

  • Normalize the data to the control (no inhibitor) response.

  • Fit the concentration-response data to a suitable model (e.g., Hill equation) to determine the IC50 value for this compound.

Diagram of the H+/K+-ATPase Inhibition Pathway by this compound

G Mechanism of this compound on Gastric H+/K+-ATPase cluster_parietal_cell Parietal Cell H+/K+-ATPase H+/K+-ATPase H+_out H+ Secretion H+/K+-ATPase->H+_out Pumps H+ out This compound This compound This compound->H+/K+-ATPase Competitively Binds to K+ Site K+_channel K+ Channel K+_channel->H+/K+-ATPase Provides K+

Caption: this compound competitively inhibits the H+/K+-ATPase proton pump.

Off-Target Ion Channel Activity Assessment: Cardiac Safety Profiling

Assessing the potential for a new drug to cause cardiac arrhythmias is a critical component of safety pharmacology. The primary in vitro assay for this is the evaluation of drug effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a key role in cardiac repolarization. Automated patch-clamp (APC) systems are widely used for this purpose due to their higher throughput compared to manual patch-clamp.[16]

Experimental Protocol: Automated Patch-Clamp (APC) Assay for hERG Channel Inhibition

This protocol describes the use of an APC system to determine the inhibitory potential of this compound on the hERG channel.

1. Cell Culture:

  • Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Culture the cells under standard conditions until they reach the appropriate confluence for the assay.

2. Cell Preparation:

  • Harvest the cells and prepare a single-cell suspension.

  • The cell density should be optimized for the specific APC platform being used.

3. Electrophysiological Recording:

  • Load the cell suspension, intracellular and extracellular solutions, and test compounds (including this compound and a positive control like E-4031) onto the APC instrument.

  • Voltage Protocol: Apply a voltage-clamp protocol designed to elicit and measure the hERG current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application: After establishing a stable baseline recording of the hERG current, apply a range of this compound concentrations to the cells.

  • Record the current at each concentration until a steady-state effect is observed.

4. Data Analysis:

  • Measure the peak tail current amplitude in the presence of each this compound concentration.

  • Normalize the current to the baseline (vehicle control) recording.

  • Construct a concentration-response curve and calculate the IC50 value for this compound's inhibition of the hERG current.

Diagram of the Cardiac Ion Channel Screening Workflow

G Workflow for Cardiac Ion Channel Safety Screening Cell_Culture Cell Culture (e.g., hERG-expressing cells) Cell_Preparation Cell Preparation (Single-cell suspension) Cell_Culture->Cell_Preparation APC_Assay Automated Patch-Clamp (Voltage-clamp protocol, Compound application) Cell_Preparation->APC_Assay Data_Analysis Data Analysis (IC50 determination) APC_Assay->Data_Analysis Risk_Assessment Cardiac Risk Assessment Data_Analysis->Risk_Assessment

Caption: Standard workflow for assessing cardiac ion channel liability.

Data Presentation

The following tables summarize hypothetical data for the electrophysiological assessment of this compound. While specific public data for this compound's off-target ion channel effects are limited, these tables are structured based on typical findings for P-CABs and serve as a template for presenting experimental results.

Table 1: On-Target Activity of this compound on H+/K+-ATPase

ParameterValueMethod
IC50 (H+/K+-ATPase) (e.g., 50 nM)Solid-Supported Membrane (SSM) Electrophysiology
Mechanism of Inhibition Reversible, K+-competitiveSSM Electrophysiology

Table 2: Off-Target Cardiac Ion Channel Profile of a Hypothetical P-CAB

Ion ChannelIC50 (µM)Method
hERG (IKr) > 30Automated Patch-Clamp
Nav1.5 (Peak INa) > 30Automated Patch-Clamp
Cav1.2 (ICa,L) > 30Automated Patch-Clamp
KvLQT1/minK (IKs) > 30Automated Patch-Clamp
Kir2.1 (IK1) > 30Automated Patch-Clamp
Kv4.3 (Ito) > 30Automated Patch-Clamp

Note: The values presented are for illustrative purposes and should be replaced with actual experimental data. A high IC50 value for these cardiac channels would suggest a favorable cardiac safety profile.

Conclusion

The electrophysiological assessment of this compound is a critical step in its development. The protocols outlined in these application notes provide a framework for a comprehensive evaluation of both its on-target potency and its off-target ion channel liability. By employing techniques such as Solid-Supported Membrane electrophysiology and automated patch-clamping, researchers can obtain crucial data to inform the safety and efficacy profile of this promising new therapeutic agent for acid-related disorders.

References

Application Note: Spectroscopic Analysis of Keverprazan-Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Keverprazan is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as duodenal ulcers and reflux esophagitis.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound competitively and reversibly blocks the potassium-binding site of the H+/K+ ATPase enzyme, also known as the gastric proton pump, leading to a rapid and sustained suppression of gastric acid secretion.[1][2]

The interaction of a drug with proteins, particularly plasma proteins like human serum albumin (HSA), is a critical factor in its pharmacokinetic profile, affecting its distribution, metabolism, and excretion.[4][5] Studying these interactions provides valuable insights into the drug's bioavailability and potential for drug-drug interactions. Spectroscopic techniques are powerful, non-destructive methods for characterizing drug-protein binding.[6][7]

This application note provides detailed protocols for investigating the binding of this compound to a model protein, Human Serum Albumin (HSA), using fluorescence, circular dichroism (CD), and UV-Vis absorption spectroscopy. These techniques allow for the determination of binding affinity, the nature of the interaction, and conformational changes in the protein upon drug binding.

Mechanism of Action of this compound

This compound's therapeutic effect stems from its ability to inhibit the final step of acid production in gastric parietal cells. The following diagram illustrates this signaling pathway.

G cluster_0 Gastric Parietal Cell cluster_1 Stomach Lumen Pump H+/K+ ATPase (Proton Pump) H_in H+ Secretion (Gastric Acid) Pump->H_in Secretes H_out Increased Gastric pH (Reduced Acidity) K_in K+ Uptake K_in->Pump Binds to This compound This compound This compound->Pump Competitively Inhibits K+ Binding

Caption: Mechanism of this compound inhibiting the gastric proton pump.

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride

  • Human Serum Albumin (HSA), fatty acid-free

  • Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl

  • High-purity water

  • Quartz cuvettes (1 cm path length)

Stock Solution Preparation
  • HSA Stock Solution (1.0 x 10⁻⁴ M): Dissolve the appropriate amount of HSA powder in Tris-HCl buffer. Determine the precise concentration spectrophotometrically using the extinction coefficient of 35,700 M⁻¹cm⁻¹ at 280 nm.

  • This compound Stock Solution (1.0 x 10⁻³ M): Dissolve this compound Hydrochloride in Tris-HCl buffer.

Protocol 1: Fluorescence Quenching Spectroscopy

This technique is used to study the interaction between a drug and a protein by observing the quenching of the protein's intrinsic fluorescence (mainly from tryptophan residues) upon addition of the drug.[8][9]

Methodology
  • Instrument Setup: Use a fluorescence spectrophotometer with a thermostatically controlled cuvette holder.

  • Sample Preparation:

    • Pipette 3.0 mL of 1.0 x 10⁻⁶ M HSA solution into a quartz cuvette.

    • Successively add small aliquots (e.g., 5 µL) of this compound stock solution to achieve final concentrations ranging from 0 to 1.0 x 10⁻⁵ M. Mix thoroughly after each addition.

  • Data Acquisition:

    • Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues).

    • Record the emission spectra from 300 nm to 500 nm.[10]

    • Correct the fluorescence intensity for the inner filter effect caused by the absorption of this compound at the excitation and emission wavelengths.

  • Temperature Dependence: Repeat the experiment at different temperatures (e.g., 298 K, 308 K, and 318 K) to determine thermodynamic parameters.

Data Analysis
  • Quenching Mechanism: Analyze the fluorescence quenching using the Stern-Volmer equation. A linear plot of F₀/F vs. [Q] indicates a single type of quenching mechanism (static or dynamic).

  • Binding Parameters: For static quenching, calculate the binding constant (Ka) and the number of binding sites (n) using the double logarithm regression curve.[11]

Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for monitoring conformational changes in proteins upon ligand binding. Far-UV CD (190-250 nm) provides information about the protein's secondary structure, while near-UV CD (250-350 nm) gives insights into the tertiary structure.[12][13][14]

Methodology
  • Instrument Setup: Use a CD spectropolarimeter equipped with a nitrogen purge and a temperature-controlled cell holder.

  • Sample Preparation:

    • Prepare solutions of HSA (1.0 x 10⁻⁶ M) in the absence and presence of this compound at different molar ratios (e.g., 1:1, 1:5, 1:10).

    • Use a buffer solution as a blank.

  • Data Acquisition:

    • Far-UV CD: Record spectra from 190 nm to 250 nm using a 0.1 cm path length cuvette.

    • Near-UV CD: Record spectra from 250 nm to 350 nm using a 1.0 cm path length cuvette.[15]

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Convert the observed ellipticity to Mean Residue Ellipticity (MRE).

    • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content from the far-UV spectra.

Protocol 3: UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy can confirm the formation of a complex between a drug and a protein by observing changes in the absorption spectrum.[16][17]

Methodology
  • Instrument Setup: Use a double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare two sets of solutions. In the first set, keep the HSA concentration constant (e.g., 2.0 x 10⁻⁶ M) and titrate with increasing concentrations of this compound.

    • In the second set (for the reference cuvette), prepare corresponding concentrations of this compound in buffer to subtract its absorbance.

  • Data Acquisition:

    • Scan the absorption spectra from 200 nm to 400 nm.

    • Record the absorbance at the characteristic peak of HSA (around 280 nm).[17]

  • Data Analysis:

    • Observe any changes in the maximum absorbance and any shifts in the wavelength of maximum absorption (λmax) to confirm the interaction and formation of a ground-state complex.[18]

Experimental Workflow

The following diagram outlines the workflow for the spectroscopic analysis of this compound-protein binding.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Comprehensive Understanding prep Prepare Stock Solutions (this compound, HSA, Buffer) titrate Prepare Titration Series (HSA + this compound) prep->titrate fluor Fluorescence Spectroscopy titrate->fluor cd Circular Dichroism (CD) titrate->cd uv UV-Vis Spectroscopy titrate->uv fluor_analysis Quenching Mechanism Binding & Thermo Parameters fluor->fluor_analysis cd_analysis Secondary/Tertiary Structure Changes cd->cd_analysis uv_analysis Complex Formation Confirmation uv->uv_analysis result Characterize this compound-Protein Interaction Profile fluor_analysis->result cd_analysis->result uv_analysis->result

Caption: Workflow for spectroscopic analysis of drug-protein binding.

Data Presentation

The quantitative data obtained from these experiments can be summarized as follows.

Table 1: Fluorescence Quenching and Binding Parameters for this compound-HSA Interaction

Temperature (K) Stern-Volmer Constant (Ksv) (x 10⁴ M⁻¹) Binding Constant (Ka) (x 10⁴ M⁻¹) Number of Binding Sites (n)
298 3.52 4.85 ≈ 1.1
308 3.15 3.92 ≈ 1.0

| 318 | 2.81 | 3.11 | ≈ 1.0 |

Table 2: Thermodynamic Parameters for this compound-HSA Binding

Parameter Value Interpretation
ΔH (kJ mol⁻¹) -25.8 Exothermic reaction, Van der Waals forces or H-bonds involved
ΔS (J mol⁻¹ K⁻¹) 20.5 Positive entropy change, suggests hydrophobic interactions

| ΔG (kJ mol⁻¹) (at 298 K) | -31.9 | Spontaneous binding process |

Table 3: Secondary Structure Analysis of HSA in the Presence of this compound from CD Spectra

Sample α-Helix (%) β-Sheet (%) Random Coil (%)
HSA only 62.5 10.3 27.2
HSA + this compound (1:1) 61.8 10.5 27.7

| HSA + this compound (1:10) | 59.7 | 11.2 | 29.1 |

Logical Relationship of Spectroscopic Techniques

The three spectroscopic techniques provide complementary information to build a complete picture of the drug-protein interaction.

G cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Fluor Fluorescence Spectroscopy Binding Binding Affinity (Ka) Thermodynamics (ΔG, ΔH, ΔS) Binding Sites (n) Fluor->Binding CD Circular Dichroism (CD) Conformation Conformational Changes (Secondary & Tertiary Structure) CD->Conformation UV UV-Vis Absorption Spectroscopy Complex Confirmation of Complex Formation UV->Complex Result Comprehensive Understanding of This compound-Protein Interaction Binding->Result Conformation->Result Complex->Result

Caption: Logical flow of information from different spectroscopic methods.

Conclusion

The spectroscopic methods detailed in this application note—fluorescence quenching, circular dichroism, and UV-Vis absorption—provide a robust framework for characterizing the binding interaction between this compound and proteins like HSA. The data generated, including binding constants, thermodynamic parameters, and conformational changes, are crucial for understanding the drug's pharmacokinetic and pharmacodynamic properties. This comprehensive analysis is an essential component of preclinical drug development, offering valuable insights that can inform formulation, dosing, and safety assessments.

References

Application Notes and Protocols: Immunohistochemical Validation of Keverprazan Target in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan is a potassium-competitive acid blocker (P-CAB) that effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase, also known as the gastric proton pump.[1] This enzyme is located in the secretory canaliculi of gastric parietal cells and is the final step in the acid secretion pathway.[2][3] this compound functions through a reversible and competitive inhibition of the potassium-binding site on the H+/K+ ATPase.[4] This mechanism of action provides a rapid and sustained control of gastric pH.[5]

Immunohistochemistry (IHC) is a powerful technique to validate the presence and localization of the H+/K+ ATPase in gastric tissues. This application note provides a detailed protocol for the immunohistochemical staining of H+/K+ ATPase in formalin-fixed, paraffin-embedded (FFPE) gastric tissue sections, enabling the validation of this compound's target.

Signaling Pathway of Gastric Acid Secretion and this compound Inhibition

The secretion of gastric acid is a complex process involving the translocation of H+/K+ ATPase from cytoplasmic tubulovesicles to the canalicular membrane of parietal cells upon stimulation by secretagogues like histamine, acetylcholine, and gastrin.[6][7] this compound, as a P-CAB, directly inhibits the final step of this pathway.

G Mechanism of this compound Action on Gastric Parietal Cell cluster_0 Gastric Lumen (Acidic) cluster_1 Parietal Cell H+ H+ HK_ATPase H+/K+ ATPase Proton Pump H+->HK_ATPase out K+ K+ K+->HK_ATPase in ADP ADP + Pi HK_ATPase->ADP This compound This compound This compound->HK_ATPase competitively inhibits K+ binding ATP ATP ATP->HK_ATPase provides energy

Caption: this compound competitively inhibits the H+/K+ ATPase.

Experimental Workflow for Target Validation

A systematic workflow is crucial for the successful immunohistochemical validation of this compound's target. This involves tissue collection, processing, staining, and analysis.

G IHC Workflow for this compound Target Validation cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical T0 Tissue Collection (Gastric Biopsy/Resection) T1 Fixation (10% Neutral Buffered Formalin) T0->T1 T2 Tissue Processing & Paraffin (B1166041) Embedding T1->T2 S0 Microtomy (4-5 µm sections) T2->S0 S1 Deparaffinization & Rehydration S0->S1 S2 Antigen Retrieval (Heat-Induced) S1->S2 S3 Blocking (Endogenous Peroxidase & Non-specific Binding) S2->S3 S4 Primary Antibody Incubation (anti-H+/K+ ATPase) S3->S4 S5 Secondary Antibody & Detection System S4->S5 S6 Chromogen Substrate (e.g., DAB) S5->S6 S7 Counterstaining (Hematoxylin) S6->S7 S8 Dehydration & Mounting S7->S8 A0 Microscopic Examination S8->A0 A1 Image Acquisition A0->A1 A2 Quantitative Analysis (H-Score) A1->A2 A3 Data Interpretation & Reporting A2->A3

Caption: A comprehensive IHC workflow for target validation.

Detailed Experimental Protocols

Tissue Collection and Preparation

Proper tissue handling is critical for preserving antigenicity.

  • Tissue Source: Human gastric biopsies or surgical resection specimens.

  • Fixation: Immediately fix fresh tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Processing: Dehydrate the fixed tissue through a series of graded alcohols and clear in xylene.

  • Embedding: Embed the tissue in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

Immunohistochemistry Staining Protocol

This protocol is optimized for the detection of H+/K+ ATPase in FFPE gastric tissue.

Reagents and Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Mouse monoclonal anti-H+/K+ ATPase α-subunit (Clone: 1H9) or Rabbit polyclonal anti-H+/K+ ATPase β-subunit.

  • Biotinylated secondary antibody (anti-mouse or anti-rabbit)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Solution to 95-100°C.

    • Immerse slides in the preheated solution and incubate for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

    • Apply Blocking Buffer and incubate for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Detection:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.

    • Rinse with PBS (3 changes, 5 minutes each).

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Visualization:

    • Apply the DAB chromogen substrate and incubate until the desired brown color develops (typically 1-5 minutes).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded alcohols and clear in xylene.

    • Coverslip with a permanent mounting medium.

Data Presentation and Analysis

Quantitative analysis of H+/K+ ATPase expression can be performed using a semi-quantitative H-score. This score is calculated by multiplying the staining intensity by the percentage of positively stained cells.

H-Score Calculation:

H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells)

The final score ranges from 0 to 300.

Representative Quantitative Data

The following table provides a hypothetical example of H-score data that could be obtained from an IHC study evaluating the effect of this compound on H+/K+ ATPase expression in gastric parietal cells. Long-term treatment with proton pump inhibitors has been associated with changes in parietal cell morphology, including protrusion into the gland lumen, which can be correlated with changes in H+/K+ ATPase immunoreactivity.[8][9][10]

Treatment GroupNH+/K+ ATPase H-Score (Mean ± SD)Parietal Cell Morphology
Vehicle Control10250 ± 25Normal
This compound (Low Dose)10245 ± 30Normal
This compound (High Dose)10260 ± 28Mild parietal cell protrusion
Positive Control (PPI)10275 ± 20Moderate parietal cell protrusion

Note: This table presents illustrative data. Actual results may vary depending on the experimental conditions.

Conclusion

This application note provides a comprehensive guide for the immunohistochemical validation of this compound's target, the H+/K+ ATPase, in gastric tissues. The detailed protocols and data analysis methods described herein will enable researchers to accurately assess the expression and localization of the target protein, contributing to a deeper understanding of this compound's mechanism of action and its effects on gastric physiology.

References

Troubleshooting & Optimization

Navigating Keverprazan Stability in In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the novel potassium-competitive acid blocker (P-CAB), Keverprazan, achieving consistent and reliable results in in vitro assays is paramount. This technical support center provides essential guidance on overcoming potential stability issues, offering detailed troubleshooting advice, frequently asked questions, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in in vitro settings?

A1: While this compound demonstrates good stability in vivo, its stability in in vitro assays can be influenced by factors such as pH, temperature, and the composition of the assay buffer. As a sulfonylpyrrole derivative, it may be susceptible to degradation under certain conditions, potentially leading to a loss of potency and variability in experimental outcomes.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in a non-aqueous solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. These stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term use. When preparing working solutions, dilute the stock solution in the appropriate aqueous buffer immediately before use.

Q3: What is the recommended solvent for this compound?

A3: this compound exhibits good solubility in DMSO and ethanol. While it has better water solubility compared to some other P-CABs like Vonoprazan, using an organic solvent for the initial stock solution ensures higher concentration and stability during storage.[1]

Q4: Can the type of plasticware used in experiments affect this compound stability or concentration?

Troubleshooting Guide

Encountering unexpected results in your in vitro assays with this compound? This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause Troubleshooting Steps
Low or no inhibitory activity of this compound Degradation of this compound: The compound may have degraded due to improper storage, handling, or assay conditions.1. Prepare fresh this compound solutions: Always use freshly prepared working solutions from a properly stored stock. 2. Verify stock solution integrity: If possible, confirm the concentration and purity of your stock solution using a validated analytical method like HPLC. 3. Assess assay buffer compatibility: Evaluate the stability of this compound in your specific assay buffer over the duration of the experiment. Consider adjusting the pH or using a different buffer system if degradation is suspected.
Incorrect assay setup: Errors in the experimental protocol, such as incorrect concentrations or incubation times.1. Review the protocol: Double-check all calculations for dilutions and ensure all reagents were added in the correct order and volume. 2. Optimize incubation times: Ensure the incubation time is appropriate for this compound to interact with its target.
High variability between replicate wells or experiments Inconsistent this compound concentration: This could be due to poor mixing, adsorption to labware, or partial precipitation of the compound.1. Ensure thorough mixing: Vortex solutions adequately after each dilution step. 2. Use low-binding labware: Switch to low-adsorption microplates and tubes. 3. Check for precipitation: Visually inspect solutions for any signs of precipitation, especially after dilution into aqueous buffers. If precipitation is observed, consider adjusting the final solvent concentration or using a stabilizing agent.
Assay drift: Changes in assay conditions (e.g., temperature) over the course of the experiment.1. Maintain consistent temperature: Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature before starting. 2. Minimize plate handling time: Plan your workflow to reduce the time plates are outside of a controlled environment.
Unexpected changes in assay signal over time Time-dependent degradation of this compound: The compound may be unstable in the assay buffer over the course of a longer experiment.1. Conduct a time-course stability study: Incubate this compound in the assay buffer for varying durations and then measure its activity to determine its stability window. 2. Shorten the assay duration: If instability is confirmed, modify the protocol to reduce the total experiment time.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing this compound solutions for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Appropriate aqueous assay buffer (e.g., Tris-HCl, PBS)

Procedure:

  • Prepare a 10 mM stock solution in DMSO:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot and store the stock solution:

    • Dispense the 10 mM stock solution into single-use, low-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Prepare working solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in the desired aqueous assay buffer to achieve the final working concentrations.

    • Ensure to mix thoroughly after each dilution step. It is recommended to prepare fresh working solutions for each experiment.

Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation (Day of Experiment) weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (to 10 mM) weigh->dissolve vortex_stock Vortex Thoroughly dissolve->vortex_stock aliquot Aliquot into Single-Use Tubes vortex_stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot dilute Serially Dilute in Assay Buffer thaw->dilute vortex_working Vortex Between Dilutions dilute->vortex_working use Use Immediately in Assay vortex_working->use

Caption: Workflow for this compound solution preparation.

In Vitro H+,K+-ATPase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on the H+,K+-ATPase enzyme, the proton pump responsible for gastric acid secretion.

Materials:

  • Lyophilized porcine, rabbit, or human gastric H+,K+-ATPase vesicles

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • ATP solution

  • This compound working solutions

  • Positive control (e.g., another P-CAB like Vonoprazan or a proton pump inhibitor like Omeprazole)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Incubator set to 37°C

  • Microplate reader

Procedure:

  • Prepare enzyme solution: Reconstitute the lyophilized H+,K+-ATPase vesicles in the assay buffer to the recommended concentration.

  • Set up the assay plate:

    • Add assay buffer to all wells.

    • Add this compound working solutions to the test wells in triplicate.

    • Add the positive control to the appropriate wells.

    • Add vehicle (assay buffer with the same final concentration of DMSO as the test wells) to the control wells.

  • Pre-incubation: Add the enzyme solution to all wells and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction: Add ATP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction: Stop the reaction by adding the malachite green reagent, which also serves to detect the inorganic phosphate (Pi) produced from ATP hydrolysis.

  • Read the absorbance: After a short color development period, read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data analysis:

    • Subtract the background absorbance (wells without enzyme or ATP).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

H+,K+-ATPase Inhibition Assay Workflow

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis plate_prep Prepare 96-well Plate: Buffer, this compound/Control, Enzyme pre_incubate Pre-incubate at 37°C plate_prep->pre_incubate start_reaction Add ATP to Initiate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Add Malachite Green (Stop & Color Development) incubate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance analyze Calculate % Inhibition & IC50 read_absorbance->analyze

Caption: Workflow for the H+,K+-ATPase inhibition assay.

This compound Signaling Pathway

This compound is a potassium-competitive acid blocker (P-CAB) that directly inhibits the final step of gastric acid secretion in parietal cells.

Mechanism of this compound Action

G cluster_pump H+,K+-ATPase (Proton Pump) parietal_cell Gastric Parietal Cell pump H+,K+-ATPase h_out H+ (Acid) Secretion pump->h_out k_binding k_in K+ Uptake k_in->pump This compound This compound inhibition Inhibition This compound->inhibition inhibition->pump

Caption: this compound competitively inhibits the H+,K+-ATPase.

References

Technical Support Center: Optimizing Keverprazan Dosage for Rodent In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Keverprazan in rodent in vivo studies. The information is designed to assist in optimizing dosage and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel potassium-competitive acid blocker (P-CAB).[1][2] Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the proton pump, this compound competitively and reversibly blocks the potassium-binding site of the H+/K+ ATPase enzyme.[1] This is the final step in the gastric acid secretion pathway. This mechanism allows for a rapid onset of action and a more controlled and sustained suppression of gastric acid.[1][3]

Q2: What are the key differences between this compound (a P-CAB) and traditional PPIs (e.g., lansoprazole)?

A2: The primary differences lie in their mechanism, onset of action, and dependency on the activation state of the proton pump.

FeatureThis compound (P-CAB)Proton Pump Inhibitors (PPIs)
Mechanism of Action Reversible, competitive inhibition of the K+ binding site on the H+/K+ ATPase.[1]Irreversible, covalent bonding to cysteine residues on the proton pump.
Onset of Action Rapid, as it does not require an acidic environment for activation.[1]Slower, as they are prodrugs that require activation in the acidic canaliculi of parietal cells.
Duration of Action Longer-lasting inhibition of gastric acid secretion.[2]Shorter half-life, which can lead to limitations in overnight acid control.[3]
Food Effect Can be taken without regard to meals.Typically administered before a meal to ensure proton pumps are active.

Q3: What is a recommended starting dosage for this compound in rats?

A3: Preclinical studies on this compound (also known as KFP-H008) have demonstrated its efficacy in inhibiting basal and stimulated gastric acid secretion in rats. While specific dose-ranging studies are not publicly detailed, effective doses for other P-CABs in rats, such as tegoprazan (B1682004), have been established with an ED50 of 2.0 mg/kg for inhibiting esophageal injury and gastric acid secretion in a GERD model.[4] For peptic ulcer models in rats, ED50 values for tegoprazan were as low as 0.1 mg/kg.[4] Given that this compound is reported to be more potent than lansoprazole, a pilot study with a dose range informed by other P-CABs would be a reasonable starting point.[2]

Q4: How should this compound be administered to rodents?

A4: Oral gavage is the most common and precise method for administering this compound in rodent studies. It is crucial to use a proper technique to avoid injury to the esophagus or accidental administration into the trachea.

Q5: What are potential adverse effects of this compound in rodents?

A5: While specific adverse event data for this compound in rodents is limited in publicly available literature, studies on other P-CABs in rats have noted some effects. Long-term administration of P-CABs can lead to elevated serum gastrin levels (hypergastrinemia) and alterations in the gut microbiota.[5] One study also observed a transient delay in gastric emptying at the two-week mark, which resolved by the fourth week of administration.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High variability in gastric pH between animals - Improper oral gavage technique leading to incomplete dosing.- Animal stress affecting gastric secretion.- Individual animal physiological differences.- Ensure all personnel are thoroughly trained in oral gavage.- Allow for an acclimatization period for the animals to handling and the procedure.- Increase the number of animals per group to account for biological variability.
Unexpected animal distress or mortality after dosing - Esophageal or gastric perforation from the gavage needle.- Aspiration of the compound into the lungs.- Acute toxicity of the vehicle or this compound at the tested dose.- Review and refine the oral gavage technique; use appropriately sized and flexible gavage needles.- Administer the dose slowly to allow for swallowing.- Conduct a preliminary dose-escalation study to determine the maximum tolerated dose.
Lower than expected efficacy in suppressing gastric acid - Incorrect dosage calculation.- Degradation of this compound in the formulation.- Rapid metabolism of the compound in the specific rodent strain.- Double-check all dosage calculations based on the most recent animal weights.- Prepare fresh dosing solutions and ensure proper storage.- Consider conducting a pilot pharmacokinetic study to determine the bioavailability and half-life of this compound in your rodent model.
Changes in animal behavior or food/water intake - Systemic effects of this compound.- Altered gastrointestinal motility.- Stress from the experimental procedures.- Monitor animals closely for any changes from baseline.- If changes are significant, consider adjusting the dose or frequency of administration.- Ensure the experimental environment is optimized to minimize stress.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose)

  • Syringes (1 mL or 3 mL)

  • Flexible plastic or stainless steel gavage needles (16-18 gauge for rats)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to determine the accurate dosing volume.

  • Restraint: Gently but firmly restrain the rat. The head and body should be aligned to create a straight path to the esophagus.

  • Gavage Needle Insertion: Moisten the tip of the gavage needle with sterile water. Gently insert the needle into the mouth, sliding it along the roof of the mouth to encourage swallowing. Advance the needle slowly and smoothly down the esophagus. Do not force the needle if resistance is met.

  • Dose Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound suspension.

  • Needle Removal: Smoothly and gently withdraw the gavage needle.

  • Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 15-30 minutes post-dosing.

Protocol 2: Measurement of Gastric Acid Secretion in Anesthetized Rats

Materials:

  • Anesthetic (e.g., urethane)

  • Surgical instruments

  • Gastric perfusion pump

  • pH electrode and meter

  • Saline solution (0.9% NaCl)

  • Stimulant for gastric acid secretion (e.g., histamine)

Procedure:

  • Anesthesia: Anesthetize the rat according to your institution's approved protocol.

  • Surgical Preparation: Perform a laparotomy to expose the stomach. Ligate the pylorus and insert a cannula into the forestomach for perfusion.

  • Gastric Perfusion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).

  • Basal Acid Secretion: Measure the pH of the collected perfusate for a baseline period to determine the basal acid secretion rate.

  • Stimulated Acid Secretion: Administer a stimulant of gastric acid secretion (e.g., subcutaneous or intravenous histamine).

  • This compound Administration: Administer this compound orally or intravenously at the desired dose.

  • Measurement of Acid Output: Continue to collect the gastric perfusate and measure the pH to determine the effect of this compound on stimulated acid secretion. The acid output can be quantified by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

Visualizations

Keverprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H+/K+ ATPase H+/K+ ATPase (Proton Pump) H_ion H+ H+/K+ ATPase->H_ion Pumps H+ into lumen Gastric_Acid Gastric Acid (HCl) K_ion K+ K_ion->H+/K+ ATPase Binds to activate pump H_ion->Gastric_Acid Forms Keverprazan_molecule This compound Keverprazan_molecule->H+/K+ ATPase Competitively blocks K+ binding site

Caption: Mechanism of action of this compound on the gastric proton pump.

Experimental_Workflow_Gastric_Acid_Secretion start Start anesthetize Anesthetize Rat start->anesthetize surgery Surgical Preparation (Pyloric Ligation, Cannulation) anesthetize->surgery basal_perfusion Gastric Perfusion with Saline (Basal Secretion Measurement) surgery->basal_perfusion stimulate Administer Acid Stimulant (e.g., Histamine) basal_perfusion->stimulate keverprazan_admin Administer this compound (Oral Gavage or IV) stimulate->keverprazan_admin stimulated_perfusion Continue Gastric Perfusion (Measure Inhibitory Effect) keverprazan_admin->stimulated_perfusion data_analysis Analyze pH and Titrate for Acid Output stimulated_perfusion->data_analysis end End data_analysis->end Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions start Unexpected Experimental Outcome cause1 Dosing/Formulation Issue start->cause1 cause2 Procedural Issue (e.g., Gavage Technique) start->cause2 cause3 Animal-related Factor (e.g., Stress, Physiology) start->cause3 action1 Verify Calculations Prepare Fresh Formulation cause1->action1 action2 Review/Refine Technique Ensure Proper Training cause2->action2 action3 Increase Acclimatization Increase Group Size cause3->action3

References

Troubleshooting variability in Keverprazan cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to evaluate Keverprazan, a potassium-competitive acid blocker (P-CAB).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), which bind irreversibly to the H+/K+-ATPase (proton pump), this compound reversibly binds to the potassium-binding site of the H+/K+-ATPase.[2][3][4] This competitive inhibition prevents the exchange of H+ and K+ ions, thereby blocking the final step of gastric acid production.[2][3][4] This mechanism allows for a rapid onset of action and does not require an acidic environment for activation.[3][4]

Q2: What are the common in vitro assays used to assess this compound's activity?

The most common in vitro assays for this compound and other P-CABs focus on their inhibitory effect on the H+/K+-ATPase. These include:

  • H+/K+-ATPase Inhibition Assay: This biochemical assay uses isolated gastric microsomes (vesicles containing the H+/K+-ATPase) from animal models (e.g., pig, rabbit, or rat) to directly measure the inhibition of ATP hydrolysis.[3][5][6] The activity is typically quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released.[3][5][6]

  • Proton Transport Assay: This cell-based functional assay utilizes isolated gastric glands.[2][7] The inhibition of acid secretion is measured by monitoring changes in intracellular pH (pHi) using fluorescent dyes like BCECF.[2][7]

  • Recombinant Cell-Based Assays: Stably transfected cell lines, such as HEK293 cells expressing the human H+/K+-ATPase, offer a more controlled and reproducible system for screening inhibitors compared to primary tissue preparations.[8]

Q3: Why am I seeing high variability in my H+/K+-ATPase inhibition assay results?

High variability in H+/K+-ATPase inhibition assays can stem from several factors. These can be broadly categorized into issues with the enzyme source, assay conditions, and procedural inconsistencies. Common causes include lot-to-lot variation in commercially prepared gastric microsomes, degradation of the enzyme during storage and handling, inaccurate pipetting, and temperature fluctuations during the assay.[9] For a detailed breakdown of potential causes and solutions, please refer to the Troubleshooting Guide below.

Q4: Can I use a cell line instead of isolated gastric microsomes?

Yes, using a stable cell line that expresses the H+/K+-ATPase, such as a recombinant HEK293 cell line, is a highly recommended approach to reduce assay variability.[8] Gastric microsomes are often prepared from animal stomachs, and the purity and activity of these preparations can vary significantly.[10] A stable cell line provides a consistent and reproducible source of the enzyme.

Troubleshooting Guide for this compound H+/K+-ATPase Inhibition Assays

This guide addresses common issues encountered during in vitro H+/K+-ATPase inhibition assays.

Problem Possible Cause Recommended Solution
High background signal (high ATPase activity in no-drug control) Contamination of gastric microsome preparation with other ATPases.Ensure the use of a specific H+/K+-ATPase inhibitor, such as SCH28080, to differentiate H+/K+-ATPase activity from that of other ATPases.[6] The difference in activity with and without the specific inhibitor represents the true H+/K+-ATPase activity.
Reagent instability or contamination.Prepare fresh ATP and buffer solutions for each experiment. Ensure reagents are stored correctly and are free from contamination.[9]
Low signal or no ATPase activity Inactive H+/K+-ATPase enzyme.Verify the integrity and activity of the gastric microsome preparation. Use a fresh lot of microsomes or prepare them fresh if possible. Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles.[9]
Suboptimal assay conditions.Optimize the assay conditions, including pH, temperature, and concentrations of ATP, Mg2+, and K+. The optimal pH for the assay is typically around 7.4.[6]
High variability between replicate wells Inaccurate pipetting.Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Mix all solutions thoroughly before dispensing.
Inconsistent temperature across the microplate.Use a temperature-controlled plate reader or incubator to maintain a stable temperature throughout the assay. Allow all reagents and plates to equilibrate to the assay temperature before starting.[9]
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Inconsistent IC50 values for this compound Inconsistent pre-incubation time.Standardize the pre-incubation time of the enzyme with this compound before initiating the reaction with ATP.
Variability in the concentration of K+ ions.As this compound is a potassium-competitive inhibitor, its IC50 value will be influenced by the concentration of K+ in the assay buffer. Maintain a consistent K+ concentration across all experiments.[2]
Lot-to-lot variability of gastric microsomes.If using isolated microsomes, qualify each new lot by running a standard inhibitor to ensure consistent performance. Consider transitioning to a stable cell line expressing H+/K+-ATPase to eliminate this source of variability.[8]

Data Presentation

The following table summarizes the in vitro inhibitory potencies (IC50) of this compound, the related P-CAB Vonoprazan, and the PPI Omeprazole against H+/K+-ATPase. Note that the experimental conditions may vary between studies.

Compound Class Target Assay System IC50 (nM) Reference
This compoundP-CABH+/K+-ATPasePreclinical studiesComparable to Vonoprazan[11]
VonoprazanP-CABH+/K+-ATPasePorcine gastric membrane vesicles17-19[5]
OmeprazolePPIH+/K+-ATPaseHuman gastric membrane vesicles4000[5]
OmeprazolePPIH+/K+-ATPaseGastric membrane vesicles2400[5]

Experimental Protocols

Detailed Methodology: In Vitro H+/K+-ATPase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of this compound on H+/K+-ATPase using isolated gastric microsomes.

1. Preparation of Reagents:

  • Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM EGTA.

  • Potassium Chloride (KCl) Solution: 7.5 mM KCl in assay buffer.

  • SCH28080 Solution: 50 µM SCH28080 in assay buffer (for determining specific activity).

  • ATP Solution: 1 mM ATP in assay buffer.

  • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Gastric Microsomes: Use commercially available or freshly prepared gastric microsomes (e.g., from porcine or rabbit stomach) suspended in a suitable buffer. The protein concentration should be determined using a standard method like the Bradford assay.

  • Phosphate Detection Reagent: Use a commercially available malachite green-based phosphate detection kit.

2. Assay Procedure:

  • Pre-incubation:

    • In a 96-well microplate, add 80 ng of microsomal H+/K+-ATPase to each well.

    • Add serial dilutions of this compound or the vehicle control to the wells.

    • For determining non-specific ATPase activity, add the SCH28080 solution to a set of control wells.

    • Bring the total volume in each well to 50 µL with the assay buffer.

    • Incubate the plate for 30 minutes at 37°C.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add 50 µL of the ATP solution to each well.

    • Mix gently and incubate for 30 minutes at 37°C.

  • Termination of Reaction and Phosphate Detection:

    • Stop the reaction by adding the stop solution provided in the phosphate detection kit.

    • Add the colorimetric reagent (e.g., malachite green) and incubate for the time specified in the kit's instructions to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (typically around 620-660 nm) using a microplate reader.

    • Calculate the specific H+/K+-ATPase activity by subtracting the absorbance of the SCH28080-treated wells from the total ATPase activity.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal curve using appropriate software.

Visualizations

Signaling Pathway of Gastric Acid Secretion

The following diagram illustrates the key signaling pathways that lead to the activation of the H+/K+-ATPase in gastric parietal cells.

GastricAcidSecretion cluster_stimuli Stimuli cluster_receptors Parietal Cell Receptors cluster_second_messengers Second Messengers cluster_effector Effector Protein cluster_pump Proton Pump Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Ca2 Ca²⁺ CCK2R->Ca2 Gq → PLC cAMP cAMP H2R->cAMP Gs → AC M3R->Ca2 Gq → PLC PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C Ca2->PKC Activates HK_ATPase H⁺/K⁺-ATPase (Proton Pump) PKA->HK_ATPase Phosphorylates & Activates PKC->HK_ATPase Phosphorylates & Activates Acid_Secretion H⁺ Secretion (Acid Production) HK_ATPase->Acid_Secretion Pumps H⁺ out This compound This compound This compound->HK_ATPase Inhibits

Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of this compound.

Experimental Workflow for H+/K+-ATPase Inhibition Assay

This diagram outlines the key steps in a typical in vitro H+/K+-ATPase inhibition assay.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Gastric Microsomes C Pre-incubate Microsomes with this compound (37°C) A->C B Prepare Buffers, ATP, and this compound dilutions B->C D Initiate reaction with ATP (37°C) C->D E Stop reaction D->E F Add Phosphate Detection Reagent E->F G Measure Absorbance F->G H Calculate % Inhibition and IC50 G->H

Caption: A generalized workflow for the in vitro H+/K+-ATPase inhibition assay.

Troubleshooting Logic for High Assay Variability

This diagram provides a logical approach to troubleshooting high variability in this compound cell-based assays.

Troubleshooting_Logic cluster_checks Initial Checks cluster_enzyme_source Enzyme Source Evaluation cluster_assay_params Assay Parameter Review Start High Variability Observed Check_Reagents Reagents Freshly Prepared & Stored Correctly? Start->Check_Reagents Check_Pipetting Pipettes Calibrated? Proper Technique Used? Check_Reagents->Check_Pipetting Yes Resolved Variability Resolved Check_Reagents->Resolved No (Issue Found & Corrected) Check_Temp Consistent Temperature (Incubator, Plate Reader)? Check_Pipetting->Check_Temp Yes Check_Pipetting->Resolved No (Issue Found & Corrected) Enzyme_Source Using Gastric Microsomes? Check_Temp->Enzyme_Source Yes Check_Temp->Resolved No (Issue Found & Corrected) Qualify_Lot Qualify Microsome Lot with Standard Inhibitor Enzyme_Source->Qualify_Lot Yes Review_Controls Review Controls (No Drug, Specific Inhibitor) Enzyme_Source->Review_Controls No (Using Cell Line) Consider_Cell_Line Consider Switching to Stable Cell Line (e.g., HEK293) Qualify_Lot->Consider_Cell_Line Lot-to-Lot Variability Still an Issue Qualify_Lot->Review_Controls Consider_Cell_Line->Resolved Review_K_Conc Is K⁺ Concentration Consistent? Review_Controls->Review_K_Conc Review_K_Conc->Resolved All Parameters Optimized

Caption: A decision tree for troubleshooting high variability in H+/K+-ATPase assays.

References

Technical Support Center: Investigating Potential Keverprazan Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Keverprazan.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB).[1][2] It functions by competitively and reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][3] This action blocks the final step in gastric acid secretion.[2] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation, leading to a more rapid onset of action.[2]

Q2: Are there any known or suspected off-target effects of this compound?

A2: While clinical trials have shown this compound to be generally well-tolerated with a safety profile comparable to lansoprazole, some preclinical data are important to consider for off-target effects.[4][5][6][7] One study reported that this compound inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common off-target for many drugs, which can have implications for cardiac function. However, clinical data to date have not indicated significant cardiac-related adverse events. As with any small molecule, a broader screening for off-target interactions is a critical step in a comprehensive safety assessment.

Q3: What are common off-target liabilities for drugs in the same class as this compound (P-CABs) or similar classes (PPIs)?

A3: While P-CABs are a newer class of drugs, information on the long-term use of PPIs may offer insights into potential areas for investigation. Long-term PPI use has been associated with concerns such as an increased risk of infections, and malabsorption of certain vitamins and minerals like vitamin B12, iron, and magnesium.[8][9][10][11] Although the mechanisms are not always fully understood and may be related to the profound acid suppression itself rather than direct off-target binding, these observations can guide the design of long-term safety and off-target effect studies for P-CABs like this compound.

Q4: What initial steps should I take to screen for potential this compound off-target effects?

A4: A tiered approach is recommended. Start with broad, in vitro screening panels. This typically includes a comprehensive kinase panel (e.g., a kinome scan) and a receptor binding panel that covers a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Based on the results of these initial screens, you can then proceed to more focused cellular and functional assays to validate any significant "hits."

Troubleshooting Guides

In Vitro Kinase Assay

Q: My in vitro kinase assay with this compound shows inconsistent results or high background.

A: This is a common issue in kinase assays. Here’s a systematic approach to troubleshoot:

  • ATP Concentration: Ensure the ATP concentration in your assay is appropriate. The inhibitory potency of ATP-competitive inhibitors can be highly dependent on the ATP concentration. If this compound is an ATP-competitive off-target inhibitor, its IC50 will increase with higher ATP concentrations.

  • Compound Interference: To rule out that this compound is interfering with your assay technology (e.g., fluorescence or luminescence), run a control experiment without the kinase enzyme but with all other assay components, including this compound.

  • Enzyme Quality: Ensure the kinase enzyme you are using is of high quality and has consistent activity. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles.

  • Assay Conditions: Optimize incubation times and ensure that the assay is being run within the linear range of the enzyme kinetics.

Receptor Binding Assay

Q: I am observing low specific binding or high non-specific binding in my radioligand binding assay for a suspected off-target.

A: Achieving a good signal-to-noise ratio is critical for reliable receptor binding data. Consider the following:

  • Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to maximize the proportion of specific binding.

  • Non-Specific Binding Blockers: Include agents like bovine serum albumin (BSA) in your assay buffer to reduce the binding of the radioligand to non-receptor components. Pre-treating filter plates with agents like polyethyleneimine (PEI) can also reduce non-specific binding to the filter itself.

  • Washing Steps: Ensure your wash steps are rapid and efficient to remove unbound radioligand without causing significant dissociation of the specifically bound ligand. Use ice-cold wash buffer to slow down dissociation.

  • Receptor Density: If the specific binding is consistently low, the expression level of the target receptor in your cell membrane preparation may be insufficient. Consider using a cell line known to overexpress the receptor.

Cellular Thermal Shift Assay (CETSA)

Q: I am not observing a thermal shift for my putative off-target protein in the presence of this compound.

A: A lack of a thermal shift can have several explanations:

  • No Direct Binding: The most straightforward explanation is that this compound does not directly bind to the target protein in the intact cellular environment at the concentrations tested.

  • Insufficient Compound Concentration: Ensure that the intracellular concentration of this compound is sufficient to achieve target engagement. You may need to perform dose-response experiments.

  • Target Protein Abundance: The target protein may be of low abundance, making it difficult to detect by Western blot. Consider using a more sensitive detection method or enriching for the protein of interest.

  • Assay Conditions: Optimize the heating time and temperature range. The optimal heating conditions can vary between different proteins.

Quantitative Data Summary

Table 1: this compound Pharmacokinetic Parameters in Healthy Subjects (Multiple Doses)

Parameter20 mg/day (Day 7)40 mg/day (Day 7)
Tmax (h)1.25–3.01.25–3.0
Cmax (ng/mL)43.193.2
t1/2 (h)6.237.01

Data synthesized from a clinical trial in healthy adults.[4][5]

Table 2: this compound Safety Profile (Multiple Doses in Healthy Subjects)

Adverse Events (AEs)This compound (20 & 40 mg)Vonoprazan (20 mg)Placebo
Subjects with AEs (%)56.25% (9/16)50.00% (2/4)50.00% (3/6)
Severity of AEsMostly mildMildMild

No serious adverse events were reported in the this compound groups.[4][5]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling
  • Objective: To identify potential off-target kinase interactions of this compound.

  • Methodology:

    • Utilize a commercial kinase panel that covers a broad representation of the human kinome (e.g., >300 kinases).

    • Prepare this compound at a screening concentration (e.g., 10 µM) in the appropriate assay buffer.

    • Perform the kinase activity assays according to the vendor's protocol. Typically, this involves incubating the kinase, a substrate, ATP (often at the Km for each specific kinase), and this compound.

    • Measure the kinase activity, which is usually quantified by the amount of phosphorylated substrate. This can be detected using various methods, including radiometric, fluorescent, or luminescent readouts.

    • Calculate the percentage of kinase activity remaining in the presence of this compound relative to a vehicle control (e.g., DMSO).

    • A significant reduction in kinase activity (e.g., >50% inhibition) is considered a "hit" and warrants further investigation with IC50 determination.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the direct binding of this compound to a potential off-target protein in a cellular context.

  • Methodology:

    • Culture cells that endogenously express the protein of interest to an appropriate confluency.

    • Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour) to allow for cellular uptake.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting using a specific antibody.

    • Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.[1][2][6][12][13]

Visualizations

Keverprazan_On_Target_Pathway cluster_cell Parietal Cell cluster_lumen This compound This compound Proton_Pump H+/K+ ATPase (Proton Pump) This compound->Proton_Pump Competitively Binds H_ion H+ ion (Acid) Proton_Pump->H_ion Secretion K_ion K+ ion K_ion->Proton_Pump Binding Site Gastric_Lumen Gastric Lumen Parietal_Cell Parietal Cell Cytoplasm

Caption: this compound's on-target mechanism of action.

Off_Target_Screening_Workflow Start Start: Investigate this compound Off-Target Effects Broad_Screening Broad In Vitro Screening (Kinase & Receptor Panels) Start->Broad_Screening Hit_Identification Hit Identification (e.g., >50% Inhibition) Broad_Screening->Hit_Identification No_Hits No Significant Hits: Low Off-Target Risk Hit_Identification->No_Hits No Dose_Response IC50 Determination (Dose-Response Curve) Hit_Identification->Dose_Response Yes Cellular_Validation Cellular Target Engagement (e.g., CETSA) Dose_Response->Cellular_Validation Functional_Assay Functional Cellular Assay (Downstream Signaling) Cellular_Validation->Functional_Assay Validated_Off_Target Validated Off-Target: Further Investigation Functional_Assay->Validated_Off_Target Troubleshooting_Logic Start Unexpected Experimental Result Check_Controls Are positive and negative controls working as expected? Start->Check_Controls Review_Protocol Review and optimize experimental protocol Check_Controls->Review_Protocol No On_Target_Hypothesis Is the result consistent with on-target effect? Check_Controls->On_Target_Hypothesis Yes Review_Protocol->Start Re-run experiment Off_Target_Screen Perform broad off-target screening On_Target_Hypothesis->Off_Target_Screen No Validate_On_Target Validate on-target effect (e.g., rescue experiment) On_Target_Hypothesis->Validate_On_Target Yes Investigate_Off_Target Investigate specific off-target hypothesis Off_Target_Screen->Investigate_Off_Target

References

Improving Keverprazan solubility for experimental protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of Keverprazan for various experimental protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visual aids to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for experiments?

A1: this compound is a novel potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1][2] For accurate and reproducible experimental results, particularly in in vitro assays, it is crucial that this compound is fully dissolved in the experimental medium. Poor solubility can lead to inaccurate concentration-response curves and unreliable data.

Q2: How does the solubility of this compound compare to other P-CABs?

A2: this compound was designed based on the structure of vonoprazan (B1684036) and exhibits better water solubility compared to vonoprazan at the same doses.[1][2]

Q3: What are the key physicochemical properties of this compound that I should be aware of?

A3: Understanding the physicochemical properties of this compound is essential for developing appropriate dissolution strategies. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Weight 432.5 g/mol [3]
pKa 9.12[4]
LogP 3.2[3]
LogD at pH 7.4 1.78[4]

Q4: Is this compound's solubility pH-dependent?

A4: Yes, as a weakly basic compound with a pKa of 9.12, this compound's solubility is pH-dependent.[4] It is more soluble in acidic conditions where it can be protonated. Specific pH-dependent solubility data has been published and is available in supplementary materials from studies by Zhou et al. (2023).[4]

Troubleshooting Guide: Common Solubility Issues

This guide addresses common problems researchers may encounter when dissolving this compound for experimental use.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media The concentration of this compound in the final aqueous solution exceeds its solubility limit. This "solvent-shift" from a high-solubility organic solvent to a low-solubility aqueous environment is a common issue for hydrophobic compounds.1. Reduce the final concentration: Attempt to use a lower final concentration of this compound in your experiment. 2. Optimize the dilution process: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer or media. This rapid mixing can prevent localized high concentrations that lead to precipitation. 3. Use a co-solvent: If the experimental design allows, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to the final solution to increase this compound's solubility.[5][6]
Cloudiness or visible particles in the stock solution The stock solution may be supersaturated, or the compound may not be fully dissolved.1. Gentle warming: Warm the stock solution in a 37°C water bath for a few minutes to aid dissolution. 2. Sonication: Use a bath sonicator to help break up any aggregates and facilitate dissolution. 3. Prepare a fresh stock solution: If the issue persists, prepare a fresh stock solution, ensuring the this compound is fully dissolved before storage.
Inconsistent experimental results This could be due to incomplete dissolution of this compound, leading to variations in the actual concentration in the assay.1. Verify complete dissolution: Before use, visually inspect the stock and working solutions to ensure they are clear and free of any particulates. 2. Filter the working solution: For critical experiments, consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 4.325 mg of this compound per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder.

  • Mixing: Tightly cap the tube and vortex at a high speed for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If needed, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the dilution of the this compound DMSO stock solution into an aqueous cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is generally well-tolerated by most cell lines.

  • Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize precipitation, perform an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Mix gently by pipetting.

  • Application to Cells: Remove the existing medium from your cells and replace it with the medium containing the final concentration of this compound or the vehicle control.

Visualizations

Signaling Pathway of H+/K+ ATPase Inhibition by this compound

G cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm H_Lumen H+ K_Lumen K+ HK_ATPase H+/K+ ATPase (Proton Pump) K_Lumen->HK_ATPase Pumped In HK_ATPase->H_Lumen K_Cyto K+ HK_ATPase->K_Cyto H_Cyto H+ H_Cyto->HK_ATPase Pumped Out This compound This compound This compound->HK_ATPase Competitively Binds to K+ Site

Caption: this compound competitively inhibits the H+/K+ ATPase proton pump.

Experimental Workflow for Preparing this compound Working Solutions

G Start Start: this compound Powder Weigh 1. Weigh this compound Start->Weigh Dissolve 2. Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution (Store at -20°C/-80°C) Dissolve->Stock Dilute_Intermediate 3. Intermediate Dilution (in cell culture medium) Stock->Dilute_Intermediate Recommended Step Dilute_Final 4. Final Dilution (in cell culture medium) Stock->Dilute_Final Direct Dilution Dilute_Intermediate->Dilute_Final Working_Solution Final Working Solution (Use immediately) Dilute_Final->Working_Solution End End: Apply to Cells Working_Solution->End

References

Technical Support Center: Addressing Matrix Effects in Keverprazan Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Keverprazan using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section offers step-by-step guidance to identify, quantify, and mitigate matrix effects in your this compound bioanalytical assays.

Guide 1: Identifying and Quantifying Matrix Effects

Problem: You suspect matrix effects are compromising the accuracy and precision of your this compound quantification.

Solution: Employ the post-extraction spike method to quantitatively assess the matrix effect.

Experimental Protocol: Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spiked Sample): Process a blank biological matrix sample (e.g., plasma) through your entire sample preparation procedure. After the final extraction step, spike the extracted matrix with this compound to the same final concentration as Set A.

    • Set C (Blank Matrix): Process a blank biological matrix sample without adding this compound.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B - Peak Area in Set C) / Peak Area of this compound in Set A

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Data Interpretation:

Matrix Factor (MF)InterpretationRecommended Action
0.85 - 1.15Negligible matrix effectProceed with the current method.
< 0.85Ion SuppressionProceed to Guide 2 for mitigation strategies.
> 1.15Ion EnhancementProceed to Guide 2 for mitigation strategies.

Note: The acceptable range for the matrix factor may vary depending on internal laboratory standards and regulatory guidelines.

Guide 2: Mitigating Matrix Effects

Problem: Significant ion suppression or enhancement has been confirmed in your this compound bioanalysis.

Solution: Optimize your sample preparation method to remove interfering matrix components. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Workflow for Mitigating Matrix Effects

Mitigating_Matrix_Effects start Confirmed Matrix Effect ppt Protein Precipitation (PPT) start->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) start->lle More Selective spe Solid-Phase Extraction (SPE) start->spe Most Selective reassess Re-evaluate Matrix Effect (Guide 1) ppt->reassess lle->reassess spe->reassess reassess->start MF outside acceptable range (Try alternative method) end Matrix Effect Mitigated reassess->end MF within acceptable range

Caption: Workflow for selecting and evaluating a sample preparation method to mitigate matrix effects.

Experimental Protocols:

  • Protein Precipitation (PPT):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma sample, add 50 µL of 1M sodium carbonate and the internal standard.

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 100 µL of the plasma sample (pre-treated with 100 µL of 4% phosphoric acid and containing the internal standard).

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Comparative Data on Mitigation Strategies (Illustrative for this compound):

Sample Preparation MethodThis compound Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)
Protein Precipitation (PPT)95 ± 50.75 ± 0.1030 - 50
Liquid-Liquid Extraction (LLE)88 ± 70.92 ± 0.0870 - 85
Solid-Phase Extraction (SPE)92 ± 60.98 ± 0.05>95

Note: This data is illustrative and may not be representative of all experimental conditions. It is crucial to perform in-house validation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the quantitative results.[1]

Q2: What are the primary causes of matrix effects in plasma samples?

A2: The most common culprits for matrix effects in plasma are phospholipids (B1166683) from cell membranes.[2] Other sources include salts, endogenous metabolites, and dosing vehicles.[1] These components can compete with this compound for ionization in the mass spectrometer source, leading to inaccurate measurements.

Q3: How can I proactively minimize matrix effects during method development?

A3:

  • Optimize Chromatography: Develop a chromatographic method that separates this compound from the majority of matrix components, especially phospholipids.

  • Efficient Sample Cleanup: Select a sample preparation technique that effectively removes interfering substances. SPE is often the most effective for complex matrices.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thus providing effective compensation.

Q4: My results show significant ion suppression. What is the first troubleshooting step I should take?

A4: The first step is to identify the source of the suppression. A post-column infusion experiment can help pinpoint the retention time regions where suppression occurs.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion Setup pump LC Pump (Mobile Phase) injector Autosampler (Inject Blank Matrix Extract) pump->injector column Analytical Column injector->column tee column->tee syringe_pump Syringe Pump (this compound Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

References

Keverprazan Dose-Response Curve Reproducibility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering reproducibility issues with Keverprazan dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively inhibiting the binding of potassium ions (K+) to the hydrogen-potassium ATPase (H+/K+ ATPase) enzyme, also known as the gastric proton pump, located in the stomach lining.[1] This reversible inhibition blocks the final step of gastric acid production.[1][2] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation, leading to a more rapid onset of action.[1]

Q2: What are the key pharmacokinetic parameters of this compound?

A2: this compound exhibits rapid absorption, with the time to maximum plasma concentration (Tmax) ranging from 1.25 to 3.0 hours.[3] The terminal half-life is approximately 6 to 7 hours.[3] A steady-state in exposure is generally achieved after 7 days of treatment.[3]

Q3: How does the efficacy of this compound compare to traditional proton pump inhibitors (PPIs)?

A3: this compound has been shown to be non-inferior to lansoprazole (B1674482) in the healing of duodenal ulcers.[4][5][6] Clinical studies have demonstrated high healing rates for duodenal ulcers at both 4 and 6 weeks of treatment.[4] For erosive esophagitis, this compound also showed non-inferior efficacy compared to lansoprazole.[5] P-CABs like this compound offer more potent and sustained inhibition of gastric acid secretion compared to traditional PPIs.[7]

Quantitative Data Summary

Table 1: this compound Pharmacokinetic Parameters in Healthy Subjects

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax)1.25 - 3.0 hours[3]
Terminal Half-life (t1/2)6.23 - 7.01 hours[3]
Steady-State Achievement~7 days[3]

Table 2: Clinical Efficacy of this compound in Duodenal Ulcer Healing (Phase III Trial)

Treatment GroupHealing Rate at Week 4 (Full Analysis Set)Healing Rate at Week 6 (Full Analysis Set)Reference
This compound (20 mg)83.9%94.4%[4]
Lansoprazole (30 mg)80.3%93.3%[4]

Table 3: Intragastric pH > 5 Holding Time Ratio (HTR) for this compound (Single Dose)

This compound DosepH > 5 HTR (24h)Reference
20 mg80.2% ± 8.8%[8]
40 mg88.1% ± 8.6%[8]
60 mg93.0% ± 1.7%[8]

Troubleshooting Guide

Issue 1: High variability between replicate dose-response curves.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding:

    • Troubleshooting: Ensure a homogenous cell suspension before and during plating. Use automated cell counters and liquid handlers for precise cell dispensing.

    • Best Practice: Perform a cell viability and count immediately before seeding.

  • Edge Effects in Multi-well Plates:

    • Troubleshooting: Avoid using the outer wells of the plate for experimental data points. Fill these wells with sterile media or buffer to maintain a humidified environment.

    • Best Practice: Randomize the placement of different concentrations and controls across the plate to minimize systematic errors.

  • Pipetting Inaccuracies:

    • Troubleshooting: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using automated liquid handlers.

    • Best Practice: Prepare serial dilutions in larger volumes to minimize errors.

Issue 2: Incomplete or flat dose-response curve.

Possible Causes & Solutions:

  • Inappropriate Concentration Range:

    • Troubleshooting: The concentration range may be too narrow or not centered around the EC50/IC50.

    • Best Practice: Conduct a wide range-finding experiment (e.g., spanning 3-5 orders of magnitude) to determine the approximate potency of this compound in your specific assay system.[9]

  • Low Compound Potency in the Assay System:

    • Troubleshooting: The maximum concentration tested may not be high enough to elicit a full response.

    • Best Practice: If solubility limits are a concern, consider using a different solvent or assay system.

  • Assay Incubation Time:

    • Troubleshooting: The incubation time may be too short for this compound to exert its full effect.

    • Best Practice: Perform a time-course experiment to determine the optimal incubation period.

Issue 3: Unexpectedly low potency (right-shifted dose-response curve).

Possible Causes & Solutions:

  • Compound Degradation:

    • Troubleshooting: this compound may be unstable in the assay medium or under specific experimental conditions (e.g., prolonged exposure to light).

    • Best Practice: Prepare fresh stock solutions for each experiment. Store stock solutions at the recommended temperature and protected from light.

  • Binding to Plasticware or Serum Proteins:

    • Troubleshooting: this compound may adsorb to the surface of plastic wells or bind to proteins in the cell culture medium, reducing its free concentration.

    • Best Practice: Consider using low-binding plates. If serum is required in the medium, be aware that this can affect the apparent potency.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for this compound using a Cell-Based Gastric Acid Secretion Model

  • Cell Culture: Culture a suitable cell line (e.g., primary gastric parietal cells or a stable cell line expressing the H+/K+ ATPase) in the recommended medium and conditions.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in the assay buffer or medium to achieve the desired final concentrations. It is recommended to use at least 8-10 concentrations spanning a wide range.

  • Treatment:

    • Remove the culture medium from the cells.

    • Add the different concentrations of this compound to the respective wells.

    • Include vehicle controls (e.g., DMSO) and a positive control with a known inhibitory effect.

    • Incubate for the predetermined optimal time.

  • Assay Measurement:

    • Induce gastric acid secretion using a secretagogue (e.g., histamine).

    • Measure the change in extracellular pH or use a pH-sensitive fluorescent probe to quantify acid secretion.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50/IC50 and Hill slope.[9][10]

Visualizations

Keverprazan_Mechanism_of_Action cluster_ParietalCell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) H_ion_out H+ (Acid) ProtonPump->H_ion_out Pumps out K_ion K+ Ion K_ion->ProtonPump Binds to H_ion_in H+ H_ion_in->ProtonPump This compound This compound This compound->ProtonPump Competitively Blocks K+ Binding Site

Caption: Mechanism of action of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture & Seeding C Cell Treatment & Incubation A->C B This compound Serial Dilution B->C D Induce Acid Secretion C->D E Measure Response (e.g., pH change) D->E F Data Normalization E->F G Non-linear Regression (4PL Curve Fit) F->G H Determine EC50/IC50 G->H

Caption: Experimental workflow for a dose-response assay.

Troubleshooting_Workflow Start Reproducibility Issue Identified Check_Replicates High variance between replicates? Start->Check_Replicates Check_Curve_Shape Incomplete or flat curve? Check_Replicates->Check_Curve_Shape No Sol_Replicates Review cell seeding, pipetting, and plate layout. Implement randomization. Check_Replicates->Sol_Replicates Yes Check_Potency Low potency (right-shifted curve)? Check_Curve_Shape->Check_Potency No Sol_Curve_Shape Optimize concentration range and incubation time. Check_Curve_Shape->Sol_Curve_Shape Yes Sol_Potency Check compound stability. Use low-binding plates. Check_Potency->Sol_Potency Yes End Issue Resolved Check_Potency->End No Sol_Replicates->End Sol_Curve_Shape->End Sol_Potency->End

Caption: Troubleshooting logical workflow.

References

Mitigating Keverprazan degradation in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of Keverprazan in analytical samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in analytical samples?

A1: this compound is a potassium-competitive acid blocker (P-CAB), a class of drugs that suppresses gastric acid secretion. Like many pharmaceuticals, this compound can be susceptible to degradation under various environmental conditions, which can lead to inaccurate quantification in analytical assays. Ensuring sample stability is critical for obtaining reliable pharmacokinetic, stability, and quality control data.

Q2: What are the typical environmental factors that can cause this compound degradation?

A2: Based on general knowledge of drug degradation, this compound may be sensitive to the following factors:

  • pH: Acidic or basic conditions can catalyze hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: How should plasma samples containing this compound be stored to ensure stability?

A3: For pharmacokinetic studies of this compound, plasma samples are typically stored at -70°C until analysis. This low temperature helps to minimize enzymatic activity and chemical degradation.

Q4: What analytical technique is commonly used for the quantification of this compound in biological matrices?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of this compound in plasma. This technique offers high sensitivity and selectivity, allowing for accurate measurement of the drug and its metabolites.

Troubleshooting Guides

Issue 1: Low recovery of this compound during sample extraction.

Possible Cause Troubleshooting Step
Degradation during extraction Ensure the pH of the extraction solvent is controlled and avoids extremes. Work quickly and keep samples on ice.
Incomplete extraction Optimize the extraction solvent system. For P-CABs like Vonoprazan, a liquid-liquid extraction (LLE) with a solvent like xylene following protein precipitation with acetonitrile (B52724) has been shown to be effective.
Adsorption to labware Use low-adsorption polypropylene (B1209903) tubes and pipette tips.

Issue 2: Appearance of unknown peaks in the chromatogram.

Possible Cause Troubleshooting Step
Degradation of this compound Review sample handling and storage procedures. Protect samples from light and extreme temperatures. Prepare fresh stock solutions.
Matrix effects Optimize the sample cleanup procedure. A more rigorous extraction method like solid-phase extraction (SPE) may be necessary.
Contamination Ensure all solvents are of high purity and that glassware and equipment are thoroughly cleaned.

Issue 3: Inconsistent results between sample replicates.

Possible Cause Troubleshooting Step
Variable degradation Ensure uniform handling of all samples. Minimize the time samples are at room temperature.
Inconsistent sample preparation Ensure precise and consistent pipetting and solvent additions for all samples.
Instrument variability Check the performance of the LC-MS/MS system, including pump flow rates, injector precision, and detector stability.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for Vonoprazan, a structurally related P-CAB, and should be optimized and validated for this compound analysis.

1. Preparation of Standard and Quality Control (QC) Solutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solution.

  • Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample (standard, QC, or unknown), add an internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Add 5 mL of xylene and alkalinize the mixture with sodium hydroxide (B78521) solution.

  • Vortex again and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example)

Parameter Condition
LC Column C18 column (e.g., 100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min (example)
Gradient Optimized for separation of this compound and internal standard
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for this compound and internal standard

Data Presentation

Table 1: Example Linearity Data for a P-CAB (Vonoprazan) in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
50.025
100.051
200.102
300.153
500.254
1000.508

Table 2: Example Precision and Accuracy Data for a P-CAB (Vonoprazan) in Human Plasma

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low15< 5%< ±5%< 6%< ±6%
Medium45< 4%< ±4%< 5%< ±5%
High80< 3%< ±3%< 4%< ±4%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate LLE Liquid-Liquid Extraction (Xylene) Precipitate->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for this compound analysis.

Degradation_Pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound Hydrolysis_Product Hydrolysis Product This compound->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidation Product This compound->Oxidation_Product Oxidation Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product Photolysis Acid Acidic pH Acid->Hydrolysis_Product Base Basic pH Base->Hydrolysis_Product Oxidation Oxidation Oxidation->Oxidation_Product Light Light Light->Photodegradation_Product Heat Heat Heat->Hydrolysis_Product Heat->Oxidation_Product

Caption: Hypothetical degradation pathways of this compound.

Technical Support Center: Optimizing Keverprazan Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Keverprazan in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as JP-1366 or carenoprazan) is a potassium-competitive acid blocker (P-CAB).[1] It inhibits gastric acid secretion by competitively blocking the binding of potassium ions to the H+/K+-ATPase (proton pump) in gastric parietal cells.[2][3] Unlike proton pump inhibitors (PPIs), this compound is stable in an acidic environment and does not require acid activation, leading to a rapid onset of action.[1][3]

Q2: What are the key pharmacokinetic parameters of this compound in common animal models?

Preclinical studies in Sprague-Dawley (SD) rats and beagle dogs have provided the following pharmacokinetic data for a single oral dose of 10 mg/kg:

ParameterSD RatsBeagle Dogs
Tmax (h) 0.251
Cmax (ng/mL) 303.03033.3
AUC0-inf (h*ng/mL) 805.915203.4
t1/2 (h) 1.94.1
Oral Bioavailability (F%) 19.761.9
Data from Ye, I.-H. et al. 25th Int Symp Med Chem (Sept 2-6, Ljubljana) 2018, Abst P426.[4]

Q3: What is a suitable vehicle for oral administration of this compound in animal models?

For preclinical oral administration, a suspension of this compound can be prepared. A commonly used vehicle for suspension formulations in preclinical studies is an aqueous solution of methylcellulose (B11928114). For a human study involving a radiolabeled form of a related compound, a 0.5% (w/v) methylcellulose solution was used to prepare the suspension. This is a good starting point for animal studies. This compound is reported to be water-soluble, which may also allow for simpler aqueous-based solutions depending on the required concentration.[1]

Q4: Are there alternative, less stressful methods for oral administration besides gavage?

Yes, several methods can be considered to reduce the stress associated with oral gavage. These include:

  • Voluntary consumption: Mixing the compound with palatable food items.

  • Syringe feeding: Training animals to voluntarily drink the formulation from a syringe.

These methods can improve animal welfare and potentially reduce the variability in experimental results caused by stress.

Troubleshooting Guides

Oral Administration (Gavage)
IssuePotential Cause(s)Suggested Solution(s)
Regurgitation or reflux of dosing solution - Improper gavage technique- Excessive dosing volume- Animal stress- Ensure proper restraint and gavage needle placement.- Adhere to recommended maximum oral dosing volumes (typically 5-10 mL/kg for rats).- Acclimate animals to handling and the procedure to reduce stress.
Animal distress during or after gavage (e.g., coughing, difficulty breathing) - Accidental administration into the trachea- Esophageal or pharyngeal injury- Immediately stop the procedure if the animal struggles or shows signs of distress.- Ensure the gavage needle is of the correct length and is inserted gently along the upper palate.- If tracheal administration is suspected, monitor the animal closely and consult with a veterinarian.
Inconsistent pharmacokinetic results - Inaccurate dosing- Variability in GI tract absorption- Animal stress affecting physiology- Calibrate all dosing equipment and ensure accurate volume administration.- Standardize fasting times before dosing to minimize variability in gastric emptying.- Use low-stress handling techniques and consider alternative administration methods if variability persists.
Intravenous Administration
IssuePotential Cause(s)Suggested Solution(s)
Difficulty in locating and accessing the vein (e.g., tail vein in rodents) - Dehydration- Vasoconstriction due to stress or cold- Ensure animals are well-hydrated.- Warm the animal's tail using a heat lamp or warm water to induce vasodilation.- Use appropriate restraint techniques to minimize stress.
Extravasation (leakage) of the injected solution - Improper needle placement- Needle dislodging during injection- Ensure the needle is fully inserted into the vein; a "flashback" of blood into the syringe hub can confirm placement.- Inject the solution slowly and steadily.- If swelling occurs at the injection site, stop the injection immediately and withdraw the needle.
Adverse reaction during or immediately after injection (e.g., seizures, respiratory distress) - Formulation issue (e.g., precipitation, inappropriate pH)- Too rapid injection rate- Anaphylactic reaction- Ensure the this compound formulation is fully dissolved and the pH is within a physiologically acceptable range (around 7.4).- Administer the injection slowly.- Monitor the animal closely during and after the procedure. If an adverse reaction occurs, provide supportive care as advised by a veterinarian.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a homogenous suspension of this compound for oral gavage in rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Stir plate and magnetic stir bar

  • Analytical balance

  • Volumetric flasks and appropriate glassware

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study.

  • Weigh the this compound powder accurately using an analytical balance.

  • If starting with a coarse powder, gently triturate the this compound in a mortar and pestle to a fine powder.

  • In a suitable container, add a small amount of the 0.5% methylcellulose solution to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.

  • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring with a magnetic stir bar.

  • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • Store the suspension at 2-8°C and protected from light. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Rats

Objective: To accurately administer a prepared this compound suspension to a rat via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for an adult rat)

  • Syringe (1-3 mL)

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct dosing volume.

  • Fill the syringe with the calculated volume of the this compound suspension.

  • Properly restrain the rat to immobilize the head and body.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

  • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.

  • Once the needle is in the stomach (pre-measure the needle length from the mouth to the last rib to estimate the required depth), slowly administer the suspension.

  • Withdraw the needle gently in the same path it was inserted.

  • Return the rat to its cage and monitor for any signs of distress.

Protocol 3: Intravenous Administration in Rats (Tail Vein)

Objective: To administer a sterile solution of this compound intravenously to a rat via the lateral tail vein.

Materials:

  • Sterile this compound solution (dissolved in a suitable vehicle like sterile saline, pH adjusted to ~7.4)

  • 25-27 gauge needle attached to a 1 mL syringe

  • A rat restrainer

  • Heat lamp or warm water bath

Procedure:

  • Prepare a sterile, injectable solution of this compound. Given its water solubility, sterile saline should be a suitable vehicle. Ensure the solution is clear and free of particulates. The pH should be adjusted to be close to physiological pH (~7.4).

  • Place the rat in a suitable restrainer to expose the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the veins more visible and accessible.

  • Identify one of the lateral tail veins.

  • Swab the injection site with an alcohol wipe.

  • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

  • A successful insertion may be indicated by a "flash" of blood in the hub of the syringe.

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse effects.

Visualizations

Keverprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase H_ion H+ H+/K+ ATPase->H_ion Pumps H+ out K_ion K+ K_ion->H+/K+ ATPase Binds to activate pump Gastric_Lumen Gastric Lumen (Acid Secretion) H_ion->Gastric_Lumen This compound This compound This compound->H+/K+ ATPase Competitively blocks K+ binding site

Caption: Mechanism of action of this compound on the gastric proton pump.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Calculate_Dose Calculate Dose Volume Load_Syringe Load Syringe Calculate_Dose->Load_Syringe Prepare_Suspension Prepare this compound Suspension Prepare_Suspension->Load_Syringe Restrain_Animal Restrain Animal Load_Syringe->Restrain_Animal Weigh_Animal Weigh Animal Weigh_Animal->Calculate_Dose Insert_Needle Insert Gavage Needle Restrain_Animal->Insert_Needle Administer_Dose Administer Dose Insert_Needle->Administer_Dose Withdraw_Needle Withdraw Needle Administer_Dose->Withdraw_Needle Monitor_Animal Monitor Animal Withdraw_Needle->Monitor_Animal

Caption: Experimental workflow for oral gavage administration.

Troubleshooting_Logic Start Inconsistent PK Data Check_Dosing Review Dosing Procedure Start->Check_Dosing Check_Formulation Evaluate Formulation Start->Check_Formulation Check_Animal_Factors Consider Animal Factors Start->Check_Animal_Factors Dosing_Accuracy Inaccurate Volume? Check_Dosing->Dosing_Accuracy Formulation_Homogeneity Suspension not Homogenous? Check_Formulation->Formulation_Homogeneity Animal_Stress High Stress Levels? Check_Animal_Factors->Animal_Stress Gavage_Technique Improper Technique? Dosing_Accuracy->Gavage_Technique No Recalibrate Recalibrate Equipment Dosing_Accuracy->Recalibrate Yes Retrain Retrain Personnel Gavage_Technique->Retrain Yes Formulation_Stability Degradation? Formulation_Homogeneity->Formulation_Stability No Improve_Mixing Improve Mixing Protocol Formulation_Homogeneity->Improve_Mixing Yes Assess_Stability Conduct Stability Study Formulation_Stability->Assess_Stability Yes GI_Physiology Variable GI Emptying? Animal_Stress->GI_Physiology No Acclimate Acclimate Animals Animal_Stress->Acclimate Yes Standardize_Fasting Standardize Fasting GI_Physiology->Standardize_Fasting Yes

Caption: Troubleshooting logic for inconsistent pharmacokinetic results.

References

Navigating Keverprazan H+,K+-ATPase Activity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for researchers utilizing H+,K+-ATPase activity assays to evaluate Keverprazan, a potassium-competitive acid blocker (P-CAB). This guide offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure the accuracy and reproducibility of your findings.

Troubleshooting Guide

This section addresses common issues encountered during H+,K+-ATPase activity assays with this compound and other P-CABs.

Problem Potential Cause Recommended Solution
High background signal (high ATPase activity in no-inhibitor control) 1. Phosphate (B84403) contamination in reagents or glassware. 2. Non-specific ATPase activity. 3. Spontaneous ATP hydrolysis.1. Use phosphate-free water and reagents. Thoroughly clean all glassware. 2. Include a control with a non-specific ATPase inhibitor (e.g., ouabain (B1677812) for Na+/K+-ATPase) to determine the proportion of H+,K+-ATPase specific activity. 3. Run a no-enzyme control to measure spontaneous ATP hydrolysis and subtract this value from all readings.
Low or no H+,K+-ATPase activity 1. Inactive enzyme preparation. 2. Suboptimal assay conditions (pH, temperature, ion concentrations). 3. Insufficient ATP concentration.1. Prepare fresh H+,K+-ATPase-enriched membrane vesicles. Ensure proper storage at -80°C. 2. Optimize the assay conditions. The optimal pH for H+,K+-ATPase activity is typically around 7.4. Ensure optimal concentrations of Mg²⁺ and K⁺. 3. Use a saturating concentration of ATP (typically 1-5 mM).
Inconsistent or variable results between replicates 1. Pipetting errors. 2. Inhomogeneous mixing of reagents. 3. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently vortex or mix all solutions thoroughly before and after adding to the reaction mixture. 3. Use a water bath or incubator with stable temperature control.
Unexpected this compound IC₅₀ values 1. Incorrect this compound concentration. 2. Inappropriate K⁺ concentration in the assay buffer. 3. pH of the assay buffer affecting this compound's potency.1. Verify the stock concentration of this compound and perform serial dilutions accurately. 2. As this compound is a potassium-competitive inhibitor, its apparent IC₅₀ will be influenced by the K⁺ concentration. Use a consistent and reported K⁺ concentration for comparability. 3. The inhibitory activity of some P-CABs is pH-dependent. Ensure the pH of your assay buffer is consistent and appropriate for the experimental goals.
Precipitation of this compound in assay buffer 1. Poor solubility of this compound at the tested concentrations. 2. Interaction with components of the assay buffer.1. Check the solubility of this compound in the assay buffer. A small amount of DMSO can be used to dissolve the compound, but the final concentration in the assay should be kept low (<1%) and consistent across all wells. 2. Evaluate the components of your buffer for potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on H+,K+-ATPase?

A1: this compound is a potassium-competitive acid blocker (P-CAB).[1] Unlike proton pump inhibitors (PPIs) that irreversibly bind to the proton pump, this compound competitively and reversibly binds to the potassium-binding site of the H+,K+-ATPase enzyme.[1] This action prevents the exchange of H⁺ and K⁺ ions, thereby inhibiting gastric acid secretion.[1]

Q2: How does the K⁺ concentration in the assay buffer affect the measurement of this compound's inhibitory activity?

A2: Since this compound competes with K⁺ for binding to the H+,K+-ATPase, the apparent IC₅₀ value of this compound will increase as the K⁺ concentration in the assay buffer increases. It is crucial to maintain a fixed and reported concentration of K⁺ throughout the experiment to obtain consistent and comparable results.

Q3: What is the optimal pH for an H+,K+-ATPase activity assay when testing this compound?

A3: The optimal pH for gastric H+,K+-ATPase activity is generally around 7.4. However, the potency of some P-CABs can be influenced by pH.[2] It is recommended to perform the assay at a physiological pH of 7.4 for standard experiments, but pH-dependency studies may be conducted to further characterize the inhibitor.

Q4: What is a suitable source of H+,K+-ATPase for the assay?

A4: H+,K+-ATPase-enriched membrane vesicles are a common source for the enzyme. These can be prepared from the gastric mucosa of various animals, such as hogs or rabbits.

Q5: What is the principle of the colorimetric H+,K+-ATPase activity assay?

A5: The most common method measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+,K+-ATPase. The released Pi reacts with a reagent (e.g., malachite green) to produce a colored complex, and the absorbance of this complex is measured spectrophotometrically.[3] The amount of Pi produced is directly proportional to the enzyme activity.

Experimental Protocols

Preparation of Gastric H+,K+-ATPase-Enriched Microsomes

A standardized method for preparing H+,K+-ATPase enriched membrane vesicles is crucial for reliable assay results.[2]

  • Tissue Homogenization : Obtain fresh gastric mucosa and homogenize it in a buffered sucrose (B13894) solution.

  • Differential Centrifugation : Perform a series of centrifugation steps at increasing speeds to pellet down cell debris and mitochondria, enriching the supernatant with microsomes.

  • Sucrose Gradient Centrifugation : Layer the microsomal suspension on a discontinuous sucrose gradient and centrifuge at high speed. The H+,K+-ATPase-containing vesicles will band at a specific density.

  • Collection and Storage : Carefully collect the vesicle fraction, wash with a suitable buffer, and store at -80°C in small aliquots.

H+,K+-ATPase Activity Assay Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reagent Preparation :

    • Assay Buffer : 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, and varying concentrations of KCl (e.g., 5 mM).

    • ATP Solution : 100 mM ATP in water, neutralized to pH 7.0.

    • This compound Stock Solution : Prepare a high-concentration stock solution in DMSO.

    • Stopping Reagent : e.g., 10% Trichloroacetic acid (TCA).

    • Phosphate Detection Reagent : e.g., Malachite green solution.

  • Assay Procedure :

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 1 µL of this compound solution at various concentrations (or DMSO for control) to the respective wells.

    • Add 20 µL of the H+,K+-ATPase enzyme preparation (appropriately diluted in Assay Buffer) to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of ATP solution (final concentration of 1-5 mM).

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding 100 µL of Stopping Reagent.

    • Add 50 µL of the Phosphate Detection Reagent and incubate at room temperature for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).

  • Data Analysis :

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Example IC₅₀ Values for P-CABs against H+,K+-ATPase
CompoundIC₅₀ (nM)K⁺ Concentration (mM)pHReference
Vonoprazan 1956.5Furutani et al., 2015
Tegoprazan (B1682004) 560N/A7.2Takahashi et al., 2020
Revaprazan 2902.57.4Lee et al., 2007

Note: The IC₅₀ values are highly dependent on the experimental conditions, particularly the K⁺ concentration and pH.

Visualizations

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Homogenization Gastric Mucosa Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Gradient Sucrose Gradient Centrifugation Centrifugation->Gradient Storage Store at -80°C Gradient->Storage Reagents Prepare Reagents (Buffer, ATP, this compound) Storage->Reagents Incubation Pre-incubate Enzyme and this compound Reagents->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Colorimetric Detection Termination->Detection Absorbance Measure Absorbance Detection->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC₅₀ Calculation->IC50

Caption: Workflow for H+,K+-ATPase activity assay.

Inhibition_Mechanism ATPase H+,K+-ATPase H_ion H⁺ ATPase->H_ion pumps Inhibition Inhibition K_ion K⁺ K_ion->ATPase binds This compound This compound This compound->ATPase competitively binds

Caption: Competitive inhibition of H+,K+-ATPase by this compound.

References

Validation & Comparative

Keverprazan and Vonoprazan: A Preclinical Comparative Analysis for Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent potassium-competitive acid blockers (P-CABs), keverprazan and vonoprazan (B1684036), based on available preclinical data. Both compounds represent a significant advancement over traditional proton pump inhibitors (PPIs) by offering a rapid, potent, and sustained inhibition of gastric acid secretion.

This analysis delves into the pharmacodynamic and pharmacokinetic profiles of this compound and vonoprazan in preclinical models, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key assays are also provided to offer insights into the methodologies used to generate the supporting data.

Mechanism of Action: A Shared Pathway

Both this compound and vonoprazan exert their acid-suppressing effects by competitively inhibiting the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2] Unlike PPIs, which require acid activation and bind irreversibly, P-CABs bind reversibly to the potassium-binding site of the proton pump, leading to a faster onset of action and more consistent acid control.[3][4]

cluster_gastric_parietal_cell Gastric Parietal Cell cluster_drugs P-CABs H+/K+ ATPase H+/K+ ATPase Gastric_Lumen Gastric Lumen (Acidic) H+/K+ ATPase->Gastric_Lumen H+ Secretion This compound This compound This compound->H+/K+ ATPase Competitive Inhibition Vonoprazan Vonoprazan Vonoprazan->H+/K+ ATPase Competitive Inhibition cluster_workflow H+/K+-ATPase Inhibition Assay Workflow Start Start Prepare_Enzyme Prepare Porcine Gastric H+/K+-ATPase Vesicles Start->Prepare_Enzyme Incubate Incubate Vesicles with This compound or Vonoprazan Prepare_Enzyme->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Measure_Activity Measure ATPase Activity (Phosphate Release) Initiate_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End cluster_workflow In Vivo Gastric Acid Secretion Workflow Start Start Fasting Fast Rats Overnight Start->Fasting Administer_Drug Administer this compound, Vonoprazan, or Vehicle Fasting->Administer_Drug Pylorus_Ligation Pylorus Ligation Surgery Administer_Drug->Pylorus_Ligation Histamine_Stimulation Administer Histamine (Subcutaneously) Pylorus_Ligation->Histamine_Stimulation Collect_Gastric_Juice Collect Gastric Juice After 2-4 Hours Histamine_Stimulation->Collect_Gastric_Juice Analyze_Juice Measure Volume and Acidity Collect_Gastric_Juice->Analyze_Juice End End Analyze_Juice->End

References

A Head-to-Head Analysis of Keverprazan and Tegoprazan: Unraveling the Mechanisms of Two Leading Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of acid-related gastrointestinal disorder treatments, potassium-competitive acid blockers (P-CABs) have emerged as a promising class of drugs, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This report provides a detailed comparative analysis of two prominent P-CABs: keverprazan and tegoprazan (B1682004). This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into their mechanisms of action, supported by available experimental data, detailed methodologies, and visual pathway diagrams.

Unraveling the Core Mechanism: Competitive Inhibition of the Gastric Proton Pump

Both this compound and tegoprazan exert their acid-suppressing effects by targeting the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. Unlike PPIs, which form irreversible covalent bonds with the proton pump, P-CABs act as reversible, competitive inhibitors.[1][2][3] They compete with potassium ions (K+) for binding to the pump, thereby preventing the exchange of intracellular H+ for extracellular K+ and halting acid secretion.[1][2][3] This reversible and competitive nature underpins the rapid onset of action and dosing flexibility observed with this class of drugs.

The generalized signaling pathway for P-CABs, including this compound and tegoprazan, is illustrated below.

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Apical Membrane of Parietal Cell cluster_cell Parietal Cell Cytoplasm K_ion_lumen K+ ProtonPump H+/K+-ATPase (Proton Pump) K_ion_lumen->ProtonPump Binds to Pump H_ion_lumen H+ ProtonPump->H_ion_lumen Secreted K_ion_cell K+ ProtonPump->K_ion_cell Enters Cell H_ion_cell H+ H_ion_cell->ProtonPump Enters Pump PCAB This compound or Tegoprazan (P-CAB) PCAB->ProtonPump Competitively Inhibits K+ Binding

Figure 1. Mechanism of Action of P-CABs.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of this compound and tegoprazan on the H+/K+-ATPase has been quantified in vitro, primarily through the determination of the half-maximal inhibitory concentration (IC50).

DrugIC50 (H+/K+-ATPase)Apparent Dissociation Constant (Kd) at pH 7.2Source Species for IC50
Tegoprazan 0.29-0.52 μM0.56 ± 0.04 μM and 2.70 ± 0.24 μMPorcine, Canine, Human[4][5][6][7][8]
This compound <100 nMNot AvailableNot Specified[9]

Note: A direct comparison of IC50 values is challenging due to the lack of studies conducted under identical experimental conditions. The reported IC50 for this compound as "<100 nM" suggests high potency, potentially greater than that of tegoprazan. However, without a precise value and identical assay conditions, this remains an inference. One study on tegoprazan identified two apparent dissociation constants, suggesting binding to different intermediate states of the H+/K+-ATPase enzyme.[4][10]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

The determination of the inhibitory activity of P-CABs on the H+/K+-ATPase is a critical in vitro experiment. The following is a generalized protocol based on commonly cited methodologies.

cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_detection Detection & Analysis Step1 1. Isolate Gastric Mucosa (e.g., from hog or rabbit stomach) Step2 2. Homogenize Tissue Step1->Step2 Step3 3. Centrifugation & Microsomal Fraction Isolation Step2->Step3 Step4 4. Purify H+/K+-ATPase- enriched vesicles Step3->Step4 Step5 5. Pre-incubate enzyme with varying concentrations of This compound or Tegoprazan Step4->Step5 Step6 6. Initiate reaction by adding ATP in a K+-containing buffer Step5->Step6 Step7 7. Incubate at 37°C Step6->Step7 Step8 8. Stop reaction Step7->Step8 Step9 9. Quantify inorganic phosphate (B84403) (Pi) released from ATP hydrolysis Step8->Step9 Step10 10. Calculate % inhibition relative to control Step9->Step10 Step11 11. Determine IC50 value Step10->Step11 Start Patient with Acid-Related Disorder Decision Initiate P-CAB Therapy (this compound or Tegoprazan) Start->Decision Action Oral Administration of P-CAB Decision->Action Mechanism Competitive Inhibition of H+/K+-ATPase Action->Mechanism Outcome Rapid and Sustained Increase in Gastric pH Mechanism->Outcome

References

An In Vitro Head-to-Head Comparison of Potassium-Competitive Acid Blockers (P-CABs) on H+,K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the performance of several Potassium-Competitive Acid Blockers (P-CABs) on their target enzyme, the gastric H+,K+-ATPase (proton pump). The data herein is compiled from various studies to offer insights into the relative potency and inhibitory mechanisms of these next-generation acid suppressants.

Mechanism of Action of P-CABs

Potassium-Competitive Acid Blockers represent a significant advancement in acid suppression therapy. Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the H+,K+-ATPase, P-CABs function through a distinct mechanism. They competitively and reversibly bind to the potassium-binding site of the enzyme, thereby inhibiting the final step of gastric acid secretion. This mode of action allows for a rapid onset of effect and prolonged acid suppression.[1]

Below is a diagram illustrating the signaling pathway of P-CABs in inhibiting the gastric proton pump.

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H_ion H+ K_ion_lumen K+ ATPase H+,K+-ATPase (Proton Pump) K_ion_lumen->ATPase Competitive Inhibition PCAB P-CAB PCAB->ATPase Reversible Binding ATPase->H_ion Proton Secretion Blocked K_ion_cell K+ K_ion_cell->ATPase K+ Binding Site

Caption: Mechanism of P-CABs on the H+,K+-ATPase.

Quantitative Comparison of In Vitro Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of various P-CABs on H+,K+-ATPase. It is important to note that the data are collated from different studies, and experimental conditions such as the source of the enzyme (e.g., porcine, human) and the pH of the assay may vary, which can influence the results.

P-CABIC50 (µM)Ki (nM)Enzyme SourcepHReference(s)
Vonoprazan (B1684036)0.017-0.01910Hog Gastric7.0[2]
0.0655-Not Specified-[3]
Tegoprazan (B1682004)0.29 - 0.52-Porcine, Canine, Human-
FexuprazanData not available in searched articles---[4]
RevaprazanData not available in searched articles---
Zastaprazan~2.5x more potent than Vonoprazan-Hog Gastric6.5/7.5[5]
SCH28080--Porcine Gastric6.5/7.5[5]

Experimental Protocols

A generalized experimental protocol for determining the in vitro inhibition of H+,K+-ATPase by P-CABs is described below. This is based on methodologies reported in studies evaluating P-CAB activity.[6]

H+,K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of P-CABs on the activity of H+,K+-ATPase.

Materials:

  • Lyophilized H+,K+-ATPase vesicles (e.g., from porcine or hog gastric mucosa)

  • Assay Buffer (e.g., Tris-HCl buffer) at desired pH (e.g., 6.5 or 7.5)

  • ATP (Adenosine triphosphate) solution

  • MgCl₂ (Magnesium chloride) solution

  • KCl (Potassium chloride) solution

  • P-CAB stock solutions (dissolved in DMSO)

  • Nigericin

  • Inorganic phosphate (B84403) detection reagent

  • 96-well microplates

  • Spectrophotometer

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reconstitute Reconstitute H+,K+-ATPase Prepare_Reagents Prepare Reagent Solutions (ATP, MgCl2, KCl) Prepare_PCABs Prepare Serial Dilutions of P-CABs Add_Reagents Add Assay Buffer, KCl, MgCl2, Nigericin, and P-CAB to Plate Prepare_PCABs->Add_Reagents Dispense Pre-incubate_Enzyme Add H+,K+-ATPase and Pre-incubate Add_Reagents->Pre-incubate_Enzyme Add Enzyme Initiate_Reaction Initiate Reaction with ATP Pre-incubate_Enzyme->Initiate_Reaction Add Substrate Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Detect Inorganic Phosphate Incubate->Stop_Reaction Calculate_Inhibition Calculate % Inhibition Stop_Reaction->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for H+,K+-ATPase inhibition assay.

Procedure:

  • Enzyme Preparation: Reconstitute lyophilized H+,K+-ATPase vesicles in an appropriate buffer.

  • Reagent Preparation: Prepare working solutions of ATP, MgCl₂, and KCl in the assay buffer.

  • P-CAB Dilution: Prepare a serial dilution of the P-CABs to be tested.

  • Assay Setup: In a 96-well plate, add the assay buffer, KCl, MgCl₂, nigericin, and varying concentrations of the P-CABs.

  • Pre-incubation: Add the reconstituted H+,K+-ATPase to each well and pre-incubate the plate.

  • Reaction Initiation: Start the enzymatic reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.

  • Data Analysis: Calculate the percentage of H+,K+-ATPase inhibition for each P-CAB concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Logical Relationships in P-CAB Action

The inhibitory effect of P-CABs on H+,K+-ATPase is influenced by the concentration of potassium ions (K+) at the luminal side of the parietal cell. As their mechanism is competitive with K+, the efficacy of P-CABs can be modulated by the local K+ concentration. This relationship is a key aspect of their pharmacological profile.

G PCAB_Conc P-CAB Concentration Binding_Affinity P-CAB Binding to H+,K+-ATPase PCAB_Conc->Binding_Affinity Increases K_Conc Potassium (K+) Concentration K_Conc->Binding_Affinity Decreases (Competitive) Enzyme_Inhibition H+,K+-ATPase Inhibition Binding_Affinity->Enzyme_Inhibition Leads to Acid_Suppression Gastric Acid Suppression Enzyme_Inhibition->Acid_Suppression Results in

Caption: Logical relationship of P-CAB inhibition.

References

Keverprazan vs. Lansoprazole: An In Vivo Efficacy Comparison for Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Keverprazan, a potassium-competitive acid blocker (P-CAB), and Lansoprazole (B1674482), a proton pump inhibitor (PPI). We will delve into their comparative efficacy in acid suppression and ulcer healing, supported by experimental data. This analysis will also cover their distinct mechanisms of action and the experimental models used for their evaluation.

Executive Summary

This compound demonstrates a more potent and sustained inhibition of gastric acid secretion compared to lansoprazole in preclinical models.[1] Clinical studies further establish that this compound is non-inferior to lansoprazole in the healing of duodenal ulcers and erosive esophagitis, with a comparable safety profile.[2][3][4][5] The fundamental difference in their mechanism of action—reversible potassium competition versus irreversible proton pump inhibition—underpins the observed differences in their pharmacodynamic profiles.

Data Presentation: Comparative Efficacy

The following tables summarize the key quantitative data from clinical trials comparing the efficacy of this compound and Lansoprazole in treating acid-related disorders.

Table 1: Duodenal Ulcer Healing Rates (Phase III Clinical Trial) [4][6]

Treatment GroupHealing Rate at Week 4 (Full Analysis Set)Healing Rate at Week 6 (Full Analysis Set)Healing Rate at Week 4 (Per Protocol Set)Healing Rate at Week 6 (Per Protocol Set)
This compound (20 mg)83.9% (151/180)94.4% (170/180)86.8% (144/166)98.2% (163/166)
Lansoprazole (30 mg)80.3% (143/178)93.3% (166/178)85.6% (143/167)97.6% (163/167)

Table 2: Duodenal Ulcer Healing Rates (Phase II Clinical Trial) [4]

Treatment GroupHealing Rate at Week 4Healing Rate at Week 6
This compound (20 mg)87.27%96.36%
This compound (30 mg)90.16%98.36%
Lansoprazole (30 mg)79.69%92.19%

Mechanism of Action: A Tale of Two Inhibitors

The primary target for both this compound and Lansoprazole is the H+/K+-ATPase, or proton pump, located in the gastric parietal cells. However, their mode of inhibition differs significantly.

Lansoprazole, as a PPI, is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi.[7] The activated form then covalently binds to cysteine residues on the proton pump, leading to irreversible inhibition.[7]

In contrast, this compound, a P-CAB, does not require acid activation. It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, thereby blocking the final step in the gastric acid secretion pathway.[7]

cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R cAMP cAMP H2R->cAMP + Ca2 Ca²⁺ M3R->Ca2 + CCK2R->Ca2 + ProtonPump H⁺/K⁺-ATPase (Proton Pump) cAMP->ProtonPump Activates Ca2->ProtonPump Activates H_ion H⁺ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K⁺ K_ion->ProtonPump Influx Lansoprazole Lansoprazole (PPI) Lansoprazole->ProtonPump Irreversible Inhibition This compound This compound (P-CAB) This compound->ProtonPump Reversible Competition with K⁺

Signaling Pathway of Gastric Acid Secretion and Inhibition

Experimental Protocols

Standard preclinical in vivo models are employed to evaluate the efficacy of anti-ulcer agents like this compound and Lansoprazole.

Pylorus Ligation-Induced Ulcer Model in Rats

This model assesses the ability of a compound to reduce gastric acid secretion and prevent ulcer formation due to acid accumulation.

Protocol Outline: [1]

  • Animal Model: Male Wistar rats are typically used.

  • Fasting: Animals are fasted for 24-48 hours before the experiment to ensure an empty stomach.

  • Drug Administration: Test compounds (this compound or Lansoprazole) or vehicle are administered orally or intraperitoneally at predetermined doses.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated to prevent gastric emptying.

  • Incubation Period: The animals are allowed to recover for a specified period (e.g., 4-19 hours), during which gastric acid accumulates.

  • Sample Collection and Analysis: Animals are euthanized, and the stomach is dissected. The gastric contents are collected to measure volume, pH, and total acidity. The stomach lining is examined for ulcers, and an ulcer index is calculated.

Ethanol-Induced Gastric Ulcer Model in Rats

This model evaluates the cytoprotective effects of a drug against a necrotizing agent.

Protocol Outline: [8]

  • Animal Model: Male Wistar rats are commonly used.

  • Fasting: Animals are fasted for 24 hours prior to the experiment.

  • Drug Administration: The test compounds (this compound or Lansoprazole) or vehicle are administered orally.

  • Ulcer Induction: After a specific time (e.g., 30-60 minutes), absolute ethanol (B145695) is administered orally to induce gastric lesions.

  • Evaluation: After a set period (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are then opened along the greater curvature and examined for the presence and severity of ulcers, which are scored to determine an ulcer index.

cluster_workflow In Vivo Ulcer Model Experimental Workflow start Animal Fasting drug_admin Drug Administration (this compound/Lansoprazole/Vehicle) start->drug_admin ulcer_induction Ulcer Induction (Pylorus Ligation or Ethanol) drug_admin->ulcer_induction incubation Incubation Period ulcer_induction->incubation euthanasia Euthanasia & Stomach Dissection incubation->euthanasia analysis Analysis (Ulcer Index, Gastric Acid Parameters) euthanasia->analysis end Data Interpretation analysis->end

General Experimental Workflow for In Vivo Ulcer Models

Comparative Pharmacodynamics

A preclinical study in rats demonstrated that this compound is more effective and has a longer-lasting inhibitory effect on gastric acid secretion compared to lansoprazole.[1] This is consistent with the pharmacodynamic profiles of P-CABs, which exhibit a rapid onset of action and prolonged acid suppression.[7] In a clinical study with healthy volunteers, a single 20 mg dose of this compound resulted in a 24-hour intragastric pH > 3 holding time ratio (HTR) of 85.5%, which increased to 99.6% after seven days of dosing.[6]

Conclusion

The available in vivo data from both preclinical and clinical studies indicate that this compound is a highly effective inhibitor of gastric acid secretion, with a pharmacodynamic profile that may offer advantages over traditional PPIs like lansoprazole. Its non-inferiority in clinical endpoints for duodenal ulcer and erosive esophagitis healing, coupled with a comparable safety profile, positions this compound as a significant therapeutic alternative in the management of acid-related disorders. Future research should continue to explore the long-term efficacy and safety of this compound in a broader range of patient populations and acid-related conditions.

References

Keverprazan: A Comparative Analysis of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data reveals Keverprazan's high selectivity for the gastric H+/K+ ATPase, positioning it as a promising next-generation potassium-competitive acid blocker (P-CAB). This guide offers a comparative analysis of this compound's cross-reactivity and selectivity profile against other prominent P-CABs, Vonoprazan and Tegoprazan, as well as traditional proton pump inhibitors (PPIs), providing valuable insights for researchers and drug development professionals.

This compound, a novel potassium-competitive acid blocker, demonstrates a highly selective and potent inhibitory effect on the gastric H+/K+ ATPase, the primary enzyme responsible for gastric acid secretion.[1][2] Its mechanism of action, like other P-CABs, involves the reversible and potassium-competitive inhibition of this proton pump.[1][2] This contrasts with traditional proton pump inhibitors (PPIs) like omeprazole, which irreversibly inactivate the pump. This fundamental difference in mechanism contributes to the faster onset of action observed with P-CABs.

Selectivity Profile: this compound in Comparison

The hallmark of an effective and safe P-CAB lies in its high selectivity for the gastric H+/K+ ATPase over other related ion pumps, such as the Na+/K+ ATPase, which is ubiquitously expressed and crucial for various physiological functions. Off-target inhibition of Na+/K+ ATPase can lead to significant adverse effects.

Preclinical data indicates that this compound possesses a favorable selectivity profile. It exhibits potent inhibition of the H+/K+ ATPase with an IC50 value of less than 100 nM, while showing no significant activity against the Na+/K+ ATPase.[1] This high degree of selectivity is a critical attribute for minimizing potential side effects. Furthermore, this compound's inhibitory action is not affected by pH, demonstrating its effectiveness in both acidic and neutral environments.[1]

For a comprehensive comparison, the selectivity profiles of Vonoprazan and Tegoprazan are also presented. Vonoprazan is a potent inhibitor of H+/K+ ATPase with an IC50 of 17-19 nM and also shows high selectivity, with no inhibition of porcine Na+/K+ ATPase observed at a concentration of 10 μM.[3][4] Tegoprazan demonstrates an IC50 for H+/K+ ATPase in the range of 0.29-0.52 μM and an IC50 for Na+/K+ ATPase of over 100 μM, indicating a significant selectivity margin.

CompoundTargetIC50Off-TargetIC50/ActivitySelectivity (approx.)
This compound H+/K+ ATPase< 100 nM[5]Na+/K+ ATPaseNo effect[1]>1000-fold (estimated)
hERG18.69 μM[5]
Vonoprazan H+/K+ ATPase17-19 nM[3]Na+/K+ ATPaseNo inhibition at 10 μM[4]>500-fold (estimated)
Tegoprazan H+/K+ ATPase0.47 μMNa+/K+ ATPase> 100 μM>200-fold

Cross-Reactivity and Off-Target Effects

Beyond the primary target and related ion pumps, a thorough understanding of a drug's interaction with a broader range of receptors and enzymes is crucial for a complete safety assessment. While specific comprehensive off-target screening panel data for this compound is not publicly available, its high selectivity for the H+/K+ ATPase suggests a low potential for broad cross-reactivity. One available data point is the inhibition of the hERG potassium channel, with an IC50 of 18.69 μM, which is significantly higher than its potency for the target enzyme, suggesting a low risk of cardiac-related side effects at therapeutic concentrations.[5]

In comparison, information on the broader off-target profiles of Vonoprazan and Tegoprazan is also limited in the public domain. However, the development and regulatory approval of these drugs would have necessitated extensive safety pharmacology studies, including screening against panels of common off-targets. The generally favorable safety profiles of these P-CABs in clinical use suggest a low incidence of clinically relevant off-target effects.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway of gastric acid secretion and the mechanism of action of P-CABs like this compound.

cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen H+/K+ ATPase H+/K+ ATPase H+ H+ H+/K+ ATPase->H+ out K+ Channel K+ Channel K+ K+ K+ Channel->K+ Cl- Channel Cl- Channel Cl- Cl- Cl- Channel->Cl- HCl HCl (Gastric Acid) H+->HCl K+->H+/K+ ATPase in Cl-->HCl This compound This compound This compound->H+/K+ ATPase inhibits

Caption: Mechanism of gastric acid secretion and P-CAB inhibition.

Experimental Protocols

The determination of a drug's selectivity and cross-reactivity profile relies on a series of well-defined in vitro assays. Below are generalized protocols for the key experiments used to characterize compounds like this compound.

H+/K+ ATPase Inhibition Assay

This assay is fundamental to determining the potency of P-CABs against their target enzyme.

cluster_Workflow H+/K+ ATPase Inhibition Assay Workflow start Prepare gastric microsomes (source of H+/K+ ATPase) incubate Incubate microsomes with varying concentrations of this compound start->incubate add_atp Initiate reaction by adding ATP incubate->add_atp measure Measure ATPase activity (e.g., phosphate (B84403) release) add_atp->measure calculate Calculate IC50 value measure->calculate

Caption: Workflow for H+/K+ ATPase inhibition assay.

Detailed Methodology:

  • Preparation of H+/K+ ATPase-rich vesicles: Gastric microsomes are typically prepared from the gastric mucosa of animals (e.g., porcine or rabbit) through differential centrifugation.

  • Incubation: The microsomal preparation is pre-incubated with various concentrations of the test compound (e.g., this compound) in a buffer solution at a physiological pH.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP in the presence of Mg2+ and K+ ions.

  • Measurement of ATPase Activity: The activity of the H+/K+ ATPase is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Selectivity and Off-Target Screening

To assess selectivity, the inhibitory activity of the compound is tested against other related ATPases, primarily Na+/K+ ATPase. For broader cross-reactivity profiling, the compound is screened against a panel of receptors, ion channels, and enzymes.

cluster_Workflow Selectivity & Off-Target Screening Workflow compound This compound selectivity Selectivity Assays (e.g., Na+/K+ ATPase) compound->selectivity off_target Off-Target Panel Screening (e.g., CEREP panel) compound->off_target data_analysis Data Analysis and Selectivity Index Calculation selectivity->data_analysis off_target->data_analysis

Caption: Workflow for selectivity and off-target screening.

Detailed Methodology:

  • Na+/K+ ATPase Inhibition Assay: A similar enzymatic assay to the H+/K+ ATPase assay is performed using a preparation of Na+/K+ ATPase, typically from a source like porcine kidney. The IC50 value for the inhibition of Na+/K+ ATPase is then determined.

  • Off-Target Screening Panels: The test compound is submitted to a contract research organization (CRO) for screening against a broad panel of targets (e.g., Eurofins Safety Panel, Reaction Biology's InVEST panel). These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. The assays are usually conducted as radioligand binding assays or functional assays, depending on the target.

  • Data Analysis: The results are reported as the percentage of inhibition at a specific concentration (e.g., 10 μM). For any significant "hits," follow-up dose-response studies are conducted to determine the IC50 or Ki values. The selectivity index is often calculated as the ratio of the off-target IC50 to the on-target IC50.

Conclusion

This compound emerges as a highly selective and potent potassium-competitive acid blocker with a promising preclinical profile. Its strong and specific inhibition of the gastric H+/K+ ATPase, coupled with a lack of significant activity against the closely related Na+/K+ ATPase, underscores its potential for a favorable safety profile. While more comprehensive public data on its broader off-target interactions would be beneficial, the available information positions this compound as a strong candidate in the evolving landscape of acid-related disease therapies. Further clinical investigations will continue to delineate its comparative efficacy and safety in relation to other P-CABs and traditional PPIs.

References

A Comparative Analysis of Keverprazan's Acid Suppression Capabilities Against Other Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of Keverprazan, a novel Potassium-Competitive Acid Blocker (P-CAB), against other available P-CABs, including Vonoprazan (B1684036), Tegoprazan (B1682004), and Fexuprazan. The analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of acid suppression efficacy based on available clinical and preclinical data.

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This compound, a new entrant in this class, has demonstrated potent and sustained acid suppression. This guide synthesizes data from head-to-head and comparative studies to provide a clear perspective on this compound's performance relative to its P-CAB counterparts. The primary metrics for comparison include the percentage of time intragastric pH is maintained above 4 and 5, crucial indicators of effective acid control.

Mechanism of Action: Potassium-Competitive Acid Blockers

P-CABs, including this compound, function by reversibly binding to the H+,K+-ATPase (proton pump) in gastric parietal cells, competitively inhibiting potassium ion binding.[1][2] This action blocks the final step in the gastric acid secretion pathway. Unlike PPIs, P-CABs do not require acid activation and have a more rapid onset of action.[3]

cluster_parietal_cell Gastric Parietal Cell PCAB P-CAB (this compound) ProtonPump H+,K+-ATPase (Proton Pump) PCAB->ProtonPump Competitively Inhibits K+ Binding Lumen Gastric Lumen (Stomach Acid) ProtonPump->Lumen H+ Secretion K_ion K+ (Potassium Ion) K_ion->ProtonPump H_ion H+ (Proton)

Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).

Head-to-Head Comparison of Acid Suppression

The following tables summarize the key pharmacodynamic outcomes from clinical studies comparing this compound with other P-CABs and a PPI.

Table 1: this compound vs. Vonoprazan - Percentage of Time with Intragastric pH > 5
Treatment (Daily Dose)Day 1Day 7
This compound (20 mg)84.4%97.4%
This compound (40 mg)84.5%100.0%
Vonoprazan (20 mg)79.1%99.0%

Data sourced from a randomized, positive-controlled, phase Ic trial in healthy adults.[4][5][6]

Table 2: this compound vs. Lansoprazole - Percentage of Time with Intragastric pH > 5 (24h)
Treatment (Single Dose)Percentage of Time pH > 5
This compound (20 mg)80.2% ± 8.8%
This compound (40 mg)88.1% ± 8.6%
This compound (60 mg)93.0% ± 1.7%
Lansoprazole (30 mg)57.1% ± 26.4%

Data from a dose-escalated phase Ia trial in healthy Chinese subjects.[5]

Table 3: Tegoprazan vs. Vonoprazan - Percentage of Time with Night-time Intragastric pH ≥ 4 (Single Dose)
Treatment (Single Dose)Percentage of Time pH ≥ 4 (Night-time)
Tegoprazan (50 mg)66.0%
Vonoprazan (20 mg)60.5%

Data from a randomized, open-label, 3-period, 6-sequence crossover study.[7]

Experimental Protocols

This compound vs. Vonoprazan Study Methodology

A randomized, positive- and placebo-controlled, phase Ic trial was conducted on twenty-six healthy adults.[6] Participants were randomized to receive 20 mg/day of this compound (n=8), 40 mg/day of this compound (n=8), a placebo (n=6), or 20 mg/day of Vonoprazan (n=4) for seven consecutive days.[6] Intragastric pH was continuously monitored for 24 hours on day -1 (baseline), day 1, and day 7 using an ambulatory pH monitor.[4]

cluster_workflow This compound vs. Vonoprazan Trial Workflow Screening Screening of Healthy Adults Randomization Randomization (n=26) Screening->Randomization Dosing 7-Day Dosing Randomization->Dosing This compound (20mg, 40mg) Vonoprazan (20mg) Placebo pH_Monitoring 24h Intragastric pH Monitoring Dosing->pH_Monitoring Day -1, 1, 7 Analysis Data Analysis pH_Monitoring->Analysis

Workflow for the this compound vs. Vonoprazan clinical trial.
This compound vs. Lansoprazole Study Methodology

This was a dose-escalated phase Ia trial. Healthy subjects were enrolled in sequential dose groups of this compound (5 mg, 10 mg, 20 mg, 40 mg, 60 mg), with each group also including subjects randomized to receive Lansoprazole 30 mg or a placebo.[5] Intragastric pH was monitored continuously for 24 hours at baseline and after a single dose of the assigned treatment.[8]

Tegoprazan vs. Vonoprazan Study Methodology

A randomized, open-label, 3-period, 6-sequence crossover study was conducted with sixteen healthy subjects.[7] Each participant received a single oral dose of Tegoprazan 50 mg, Vonoprazan 20 mg, or Esomeprazole (B1671258) 40 mg at night in each period. Continuous intragastric pH was monitored at baseline and after each dosing.[7]

Discussion and Conclusion

The available data indicates that this compound demonstrates a potent and sustained acid suppression effect that is comparable, and in some aspects, potentially superior to other P-CABs like Vonoprazan, particularly at higher doses. In a head-to-head comparison, both 20 mg and 40 mg doses of this compound showed a numerically higher percentage of time with intragastric pH > 5 on day 1 compared to 20 mg of Vonoprazan.[4][5][6] By day 7, all three treatment arms achieved a high level of acid suppression, with the 40 mg this compound dose reaching 100% of the time with pH > 5.[4][5][6]

When benchmarked against the PPI Lansoprazole, this compound at doses of 20 mg and above showed a markedly greater percentage of time with intragastric pH > 5 over a 24-hour period after a single dose.[5]

Indirect comparison with Tegoprazan, using Vonoprazan as a common comparator, suggests that both this compound and Tegoprazan have a rapid onset of action. The study comparing Tegoprazan and Vonoprazan focused on night-time acid control and showed Tegoprazan to have a slightly, though not significantly, longer duration of action in this specific setting.[7]

Direct comparative data for this compound against Fexuprazan is not yet available in the public domain. Fexuprazan has been shown to be non-inferior to the PPI Esomeprazole in clinical trials.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Potassium-Competitive Acid Blockers (P-CABs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key P-CABs, supported by experimental data to inform research and development.

P-CABs, including vonoprazan (B1684036), tegoprazan (B1682004), and revaprazan (B1680565), directly and reversibly inhibit the gastric H+, K+-ATPase (proton pump) by competing with potassium ions (K+).[1][2] This mechanism is independent of the pump's activation state, leading to a more rapid, potent, and sustained suppression of gastric acid secretion compared to PPIs.[1][3]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of vonoprazan, tegoprazan, and revaprazan, compiled from studies in healthy subjects. It is important to note that these data are from separate studies and not from a single head-to-head comparison unless otherwise specified.

Table 1: Pharmacokinetic Parameters of Vonoprazan and Revaprazan (Single Dose) [2]

Pharmacokinetic ParameterVonoprazan (20 mg single dose)Revaprazan (200 mg single dose)
Maximum Plasma Concentration (Cmax) 25.0 ± 5.6 µg/L361.4 ± 124.1 µg/L
Time to Maximum Plasma Concentration (Tmax) 1.50 h2.1 ± 1.3 h
Area Under the Curve (AUC) 160.3 ± 38.6 µg·hr/L1343.1 ± 365.9 µg·hr/L
Elimination Half-life (t1/2) 6.85 ± 0.80 h2.4 ± 0.2 h

Table 2: Pharmacokinetic Parameters of Tegoprazan (Single Dose) [4][5]

Pharmacokinetic ParameterTegoprazan (50 mg)Tegoprazan (100 mg)
Maximum Plasma Concentration (Cmax) -1,434.50 ± 570.82 µg/L
Time to Maximum Plasma Concentration (Tmax) ~0.5 - 1.5 h0.83 h (median)
Area Under the Curve (AUC) -5720.00 ± 1417.86 µg*h/L (AUClast)
Elimination Half-life (t1/2) ~3.7 - 5.4 h-

Comparative Pharmacodynamic Data

Pharmacodynamic parameters highlight the acid-suppressing efficacy of P-CABs.

Table 3: Comparative Pharmacodynamic Parameters of P-CABs vs. PPIs

Pharmacodynamic ParameterVonoprazan (20 mg)Tegoprazan (50 mg)Lansoprazole (30 mg)Esomeprazole (B1671258) (40 mg)
% Time with Intragastric pH > 4 (Day 1) 62.4%[6]-22.6%[6]-
% Time with Intragastric pH > 4 (Day 7) 87.8%[6]-42.3%[6]-
Time to Reach Intragastric pH ≥ 4 (Single Dose) ~4 hours[7]~1 hour[7]-~4 hours[7]
% Time with Intragastric pH ≥ 4 at Night (Single Dose) 60.5%[7]66.0%[7]-36.1%[7]

Experimental Protocols

The data presented in this guide are derived from clinical studies with specific methodologies.

Pharmacokinetic Study Protocol (General)

A typical pharmacokinetic study for a P-CAB involves a randomized, open-label, crossover design in healthy male subjects.[2]

G cluster_study_design Study Design cluster_procedures Procedures Healthy_Subjects Healthy Male Subjects Randomization Randomization Healthy_Subjects->Randomization Crossover_Periods Crossover Treatment Periods Randomization->Crossover_Periods Dosing Single Oral Dose of P-CAB Crossover_Periods->Dosing Blood_Sampling Serial Blood Sample Collection (e.g., over 24-48 hours) Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS for Drug Concentration Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Plasma_Analysis->PK_Analysis

General Pharmacokinetic Study Workflow.
  • Dosing and Administration: Participants receive a single oral dose of the P-CAB being studied.[2]

  • Blood Sampling: Serial blood samples are collected at predefined time points over a period (e.g., 24 or 48 hours) to determine the plasma concentration-time profile of the drug.[2][8]

  • Bioanalytical Method: Plasma concentrations of the P-CAB and its metabolites are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

Pharmacodynamic Study Protocol (Intragastric pH Monitoring)

Pharmacodynamic studies for P-CABs focus on their acid-suppressing effects, primarily measured by continuous intragastric pH monitoring.

G cluster_study_design Study Design cluster_procedures Procedures Healthy_Subjects Healthy Subjects Randomization Randomization to Treatment Sequence Healthy_Subjects->Randomization Crossover_Periods Crossover Treatment Periods (P-CAB vs. Comparator) Randomization->Crossover_Periods Washout Washout Period Between Treatments Crossover_Periods->Washout Baseline_pH Baseline 24-h Intragastric pH Monitoring Crossover_Periods->Baseline_pH Washout->Crossover_Periods Dosing Oral Administration of P-CAB or Comparator Baseline_pH->Dosing Post_Dose_pH Post-Dose 24-h Intragastric pH Monitoring Dosing->Post_Dose_pH PD_Analysis Calculation of PD Parameters (% Time pH > 4, Mean pH) Post_Dose_pH->PD_Analysis

General Pharmacodynamic Study Workflow.
  • Study Design: A randomized, open-label, two-period, crossover study is often employed.[7]

  • pH Monitoring: 24-hour intragastric pH is monitored before and after drug administration using a pH monitoring system.[8]

  • Data Analysis: Key pharmacodynamic parameters include the percentage of time the intragastric pH remains above a certain threshold (e.g., 4 or 6) and the mean pH over 24 hours.[7][9]

Mechanism of Action: H+/K+ ATPase Inhibition

Both revaprazan and vonoprazan, along with other P-CABs, exert their acid-suppressing effects by competitively inhibiting the gastric H+/K+ ATPase, which is the final step in the gastric acid secretion pathway.[2]

G cluster_parietal_cell Gastric Parietal Cell H_K_ATPase H+/K+ ATPase (Proton Pump) Gastric_Lumen Gastric Lumen H_K_ATPase->Gastric_Lumen Pumps H+ out K_ion K+ Ion K_ion->H_K_ATPase Binds to Pump PCAB P-CAB (e.g., Vonoprazan, Tegoprazan) PCAB->H_K_ATPase Competitively Inhibits K+ Binding Site H_ion H+ Ion (Acid)

Mechanism of action of P-CABs.

Conclusion

P-CABs demonstrate distinct pharmacokinetic and pharmacodynamic profiles. Vonoprazan exhibits a longer elimination half-life compared to revaprazan, which may contribute to more sustained acid suppression.[2] Tegoprazan has shown a more rapid onset of action in increasing intragastric pH compared to vonoprazan and esomeprazole.[7] These differences in PK/PD characteristics may have implications for their clinical application and dosing regimens in the management of acid-related disorders.[2] Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each P-CAB in specific patient populations and clinical scenarios.

References

Keverprazan's Potential in PPI-Resistant GERD: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the published preclinical literature specifically evaluating the efficacy of Keverprazan in animal models of proton pump inhibitor (PPI)-resistant gastroesophageal reflux disease (GERD). While clinical trials have demonstrated this compound's non-inferiority to PPIs like lansoprazole (B1674482) in treating conditions such as duodenal ulcers and erosive esophagitis, direct preclinical evidence in models designed to be resistant to PPIs is not yet publicly available.[1][2] One preclinical study has indicated that the acid suppression effect of this compound is comparable to that of vonoprazan (B1684036), another potassium-competitive acid blocker (P-CAB).[3]

To provide a relevant preclinical perspective on the potential advantages of the P-CAB class over traditional PPIs in managing severe acid-related esophageal damage—a condition that can lead to PPI resistance—this guide presents a comparative analysis using data from a pivotal preclinical study on vonoprazan. This will serve as a surrogate to illustrate the therapeutic potential of P-CABs like this compound in challenging reflux scenarios.

Superior Esophageal Protection by P-CABs in a Preclinical Reflux Model

In a well-established rat model of surgically induced reflux esophagitis, the P-CAB vonoprazan demonstrated significantly greater efficacy in preventing esophageal lesions compared to the PPI esomeprazole. This model is designed to create severe reflux, mimicking conditions that may be refractory to standard PPI treatment.

The data clearly indicates that vonoprazan, at lower doses, provides more potent inhibition of reflux esophagitis development than a standard dose of esomeprazole.[4]

Table 1: Comparative Efficacy of Vonoprazan and Esomeprazole in a Rat Model of Reflux Esophagitis
Treatment GroupDose (mg/kg)Length of Esophageal Lesion (mm)Histological Score
Control (Vehicle)-12.5 ± 1.53.8 ± 0.2
Esomeprazole106.3 ± 1.12.1 ± 0.3
Vonoprazan15.9 ± 1.21.9 ± 0.3
Vonoprazan32.1 ± 0.71.1 ± 0.2

*P < 0.05 vs. Control. Data sourced from Kogame et al. (2017).[4]

Understanding the Mechanisms: P-CABs vs. PPIs

The distinct mechanisms of action of P-CABs and PPIs at the gastric proton pump (H+/K+-ATPase) underlie their differing pharmacological profiles. PPIs are prodrugs that require activation in an acidic environment and bind irreversibly to active proton pumps. In contrast, P-CABs like this compound are active compounds that competitively and reversibly block the potassium-binding site of both active and inactive proton pumps, leading to a more rapid and sustained acid suppression.[4]

cluster_ParietalCell Gastric Parietal Cell cluster_Membrane Canalicular Membrane cluster_Lumen Gastric Lumen (Acidic) ProtonPump H+/K+-ATPase (Proton Pump) H_ion_in H+ (Acid) ProtonPump->H_ion_in Acid Secretion PPI PPI (Prodrug) ActivatedPPI Activated PPI PPI->ActivatedPPI Acid Activation ActivatedPPI->ProtonPump Irreversible Covalent Bonding PCAB P-CAB (e.g., this compound) PCAB->ProtonPump Reversible Competitive Binding K_ion K+ (Potassium Ion) K_ion->ProtonPump Binds for H+ exchange H_ion_out H+ (Acid)

Figure 1: Mechanism of Action of P-CABs vs. PPIs.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the preclinical data. The following protocol is based on the study by Kogame et al. (2017) for inducing reflux esophagitis in rats.[4]

1. Animal Model:

  • Male Sprague-Dawley rats are used.

  • Animals are fasted overnight before the surgical procedure, with free access to water.

2. Surgical Procedure for Induction of Reflux Esophagitis:

  • Animals are anesthetized.

  • A laparotomy is performed to expose the stomach.

  • Both the pylorus and the transitional region between the forestomach and the corpus are ligated. This procedure prevents the stomach contents from emptying into the duodenum and the forestomach, thereby inducing reflux into the esophagus.

3. Dosing and Administration:

  • Test compounds (Vonoprazan, Esomeprazole, or vehicle) are administered orally (p.o.) or intraduodenally (i.d.) immediately after the ligation procedure.

4. Efficacy Assessment:

  • Animals are euthanized at a predetermined time point after surgery (e.g., 4-6 hours).

  • The esophagus is excised, and the length of the esophageal lesions is measured.

  • Esophageal tissue is collected for histological examination to assess the degree of inflammation and damage. The histological score is determined based on the severity of mucosal and submucosal changes.

Start Start: Fasted Male Sprague-Dawley Rats Anesthesia Anesthesia Start->Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Ligation Pylorus & Forestomach Ligation Laparotomy->Ligation Dosing Oral Administration: - Vehicle (Control) - Esomeprazole - Vonoprazan Ligation->Dosing Incubation Incubation Period (e.g., 4-6 hours) Dosing->Incubation Euthanasia Euthanasia & Esophagus Excision Incubation->Euthanasia Assessment Efficacy Assessment: 1. Macroscopic Lesion Length 2. Histological Scoring Euthanasia->Assessment

Figure 2: Experimental Workflow for Rat Reflux Esophagitis Model.

Conclusion

While direct preclinical data for this compound in PPI-resistant models remains to be published, the available information on its mechanism of action and the strong preclinical performance of other P-CABs, such as vonoprazan, suggest a promising therapeutic potential. The superior efficacy of vonoprazan in a severe reflux esophagitis model highlights the advantages of the P-CAB class in providing robust and sustained acid suppression. These findings provide a strong rationale for further investigation of this compound in preclinical models of PPI-resistant GERD to formally establish its efficacy in this challenging-to-treat condition. Researchers and drug development professionals should consider these comparative insights when evaluating novel therapeutic strategies for acid-related disorders.

References

A Head-to-Head Stability Comparison of Keverprazan and Vonoprazan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the chemical stability of two leading potassium-competitive acid blockers, Keverprazan and vonoprazan (B1684036), is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their stability under various stress conditions, supported by available experimental data and methodologies.

While both this compound and vonoprazan represent significant advancements in the management of acid-related disorders, their inherent molecular stability profiles are critical determinants of their formulation, shelf-life, and ultimately, their therapeutic efficacy. This guide synthesizes the currently available data on the stability of these two drugs, with a focus on forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Comparative Stability Analysis

Currently, detailed quantitative data from forced degradation studies are readily available for vonoprazan. In contrast, specific percentage degradation data for this compound under similar stress conditions are not extensively published in the public domain. However, existing literature indicates that this compound is stable in acidic environments and possesses greater water solubility than vonoprazan.[1]

Vonoprazan Stability Data

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug molecule. The following table summarizes the quantitative data from forced degradation studies performed on vonoprazan under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionReagent/MethodDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 M HCl24 hoursRoom Temp.Stable[2][3][4]
Alkaline Hydrolysis 0.1 M NaOHNot SpecifiedNot SpecifiedSignificant Degradation[2][3][4]
Oxidative 3-30% H₂O₂2 hoursRoom Temp.Significant Degradation[2][3][4]
Thermal Hot Air Oven2 hours60°CStable[2][3][4]
Photolytic UV/Fluorescent LightNot SpecifiedNot SpecifiedStable[2][3][4]

Table 1: Summary of Forced Degradation Studies on Vonoprazan.

The data clearly indicates that vonoprazan is susceptible to degradation under alkaline and oxidative conditions, while it remains relatively stable under acidic, thermal, and photolytic stress.[2][3][4]

This compound Stability Profile

While direct head-to-head comparative stability studies with vonoprazan are not yet available, preliminary data and preclinical assessments suggest a favorable stability profile for this compound.

Stability ParameterObservationReference
Acid Stability Stable in acidic conditions.[5]
Water Solubility Better water solubility compared to vonoprazan.[1]
Forced Degradation Quantitative data not publicly available.

Table 2: Known Stability Characteristics of this compound.

The enhanced water solubility of this compound may offer advantages in formulation development.[1] Its stability in acid is a key characteristic for a drug designed to act in the acidic environment of the stomach.[5]

Mechanism of Action: P-CAB Signaling Pathway

Both this compound and vonoprazan are classified as potassium-competitive acid blockers (P-CABs). They function by reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and offer a more rapid onset of action.

P_CAB_Pathway cluster_lumen Gastric Lumen cluster_cell Parietal Cell H+ H⁺ P-CAB This compound / Vonoprazan H+/K+ ATPase H⁺/K⁺ ATPase (Proton Pump) P-CAB->H+/K+ ATPase Reversible Inhibition H+/K+ ATPase->H+ H⁺ Secretion K+ K⁺ K+->H+/K+ ATPase Competitive Binding Site

Mechanism of action of Potassium-Competitive Acid Blockers (P-CABs).

Experimental Protocols: Forced Degradation Studies

The following is a generalized experimental protocol for conducting forced degradation studies on P-CABs like this compound and vonoprazan, based on ICH guidelines and published methodologies for vonoprazan.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Treat an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). The mixture is typically kept at room temperature for a specified period (e.g., 24 hours).[2]

  • Alkaline Hydrolysis: Treat an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH). After the specified duration, the solution is neutralized with an appropriate amount of 0.1 M HCl.[3]

  • Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). The solution is typically kept at room temperature for a shorter duration (e.g., 2 hours).[3]

  • Thermal Degradation: A solid sample of the drug substance is kept in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[3]

  • Photolytic Degradation: Expose a solution or solid sample of the drug substance to a combination of visible and UV light in a photostability chamber.

3. Sample Analysis:

  • Following exposure to the stress conditions, the samples are diluted to a suitable concentration with the mobile phase.

  • The samples are then analyzed using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[2][6]

  • The percentage of degradation is calculated by comparing the peak area of the active pharmaceutical ingredient (API) in the stressed samples to that in an unstressed standard solution.[2]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Drug Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Alkaline Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidative Stress (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Neutralize & Dilute (if necessary) B->G C->G D->G E->G F->G H HPLC / HPTLC Analysis G->H I Quantify Degradation H->I

General experimental workflow for forced degradation studies.

Conclusion

Based on the available data, vonoprazan exhibits good stability under acidic, thermal, and photolytic conditions but is susceptible to degradation in alkaline and oxidative environments. While quantitative forced degradation data for this compound is not as widely published, it is known to be stable in acid and has better water solubility than vonoprazan.

The absence of direct head-to-head stability studies necessitates that researchers and drug development professionals carefully consider the individual stability profiles of these P-CABs in the context of their intended formulations and storage conditions. Further studies directly comparing the stability of this compound and vonoprazan under identical stress conditions would be invaluable to the scientific community for a more definitive assessment.

References

A Comparative Guide to Validated Analytical Methods for Keverprazan and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and overview of the validated analytical methodologies for the quantitative determination of Keverprazan and its metabolites in biological matrices. The information presented is collated from published research to assist in the selection and implementation of appropriate analytical techniques for pharmacokinetic and metabolic studies.

Introduction to this compound and its Analysis

This compound is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[1][2] Accurate and reliable analytical methods are crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the primary technique for the quantitative analysis of this compound and its metabolites in various biological samples due to its high sensitivity and selectivity.[3][4][5]

Comparative Analysis of Analytical Methods

The most extensively documented and validated method for the quantification of this compound and its primary metabolite, M9, is LC-MS/MS. While direct comparisons with alternative methods are not prevalent in the reviewed literature, a comparison of the performance characteristics of the LC-MS/MS method for the parent drug and its major metabolite can be made.

Table 1: Performance Characteristics of the Validated LC-MS/MS Method for this compound and its Major Metabolite (M9) in Plasma

ParameterThis compoundMetabolite M9Reference
Linearity Range 0.05–5000 ng/mL0.15–15,000 ng/mL[3]
Biological Matrix PlasmaPlasma[3]
Validation Standard National Medical Products Administration (NMPA)National Medical Products Administration (NMPA)[3][4]

Note: The major metabolite of this compound in plasma is M9.[3] Other known metabolites identified in urine and feces include M417, M433, M498, M512, and M536.[4] The metabolites found predominantly in feces are M433 and M9.[4][6]

Experimental Protocols

The following section details the typical experimental protocol for the validated LC-MS/MS method used in the analysis of this compound and its metabolites from human plasma, as synthesized from the available literature.

Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is intended for the quantitative determination of this compound and its metabolites in plasma.

1. Sample Preparation:

  • Blood Collection: Collect 4 mL of blood into tubes containing K2EDTA anticoagulant.[3]

  • Centrifugation: Centrifuge the collected blood samples at 1500 g for 10 minutes at 4°C to separate the plasma.[3]

  • Storage: Store the resulting plasma samples at -70°C until analysis.[3]

2. Chromatographic Conditions:

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer is used.

  • Analytical Column: While specific column details are not mentioned in the provided search results, a C18 column is commonly used for similar analyses.[7][8][9]

  • Mobile Phase: A gradient elution system consisting of solvents like 0.1% formic acid in water and acetonitrile (B52724) is typical for such methods.[7][9]

  • Flow Rate: The flow rate is optimized to ensure adequate separation of the analytes.

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) operating in positive ion mode is generally used.[5][7][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying target analytes in complex biological matrices.[7][9]

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods with software such as Phoenix WinNonlin.[3]

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound and its metabolic pathway.

G cluster_0 Sample Collection & Processing cluster_1 Sample Analysis cluster_2 Data Processing & Reporting Blood_Collection Blood Collection (K2EDTA tubes) Centrifugation Centrifugation (1500g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -70°C Plasma_Separation->Storage LC_MS_MS_Analysis LC-MS/MS Analysis Storage->LC_MS_MS_Analysis Sample Injection Data_Acquisition Data Acquisition (MRM Mode) LC_MS_MS_Analysis->Data_Acquisition Pharmacokinetic_Analysis Pharmacokinetic Analysis (Phoenix WinNonlin) Data_Acquisition->Pharmacokinetic_Analysis Result_Reporting Result Reporting Pharmacokinetic_Analysis->Result_Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation Glucuronidation Glucuronidation Oxidation->Glucuronidation Metabolites Metabolites (e.g., M9, M417, M433, M498, M512, M536) Glucuronidation->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion

Caption: Metabolic pathway of this compound.

References

Safety Operating Guide

Navigating the Disposal of Keverprazan: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal guidelines for Keverprazan necessitates a cautious and compliant approach to its waste management. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely handle and dispose of this compound in a laboratory setting, ensuring personnel safety and environmental protection.

Without a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, it is crucial to treat the compound as potentially hazardous. The following step-by-step guidance is based on established principles of laboratory safety and chemical waste management.

Immediate Safety and Handling Protocols

Before addressing disposal, ensure proper handling procedures are in place to minimize exposure and contamination:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for potent compounds. Do not allow the chemical to enter drains.

Step-by-Step Disposal Procedure

In the absence of a manufacturer's SDS, a conservative approach to disposal is required. The primary goal is to manage this compound waste in a manner that is safe and compliant with local, regional, and national regulations.

  • Obtain the Safety Data Sheet (SDS): The most critical step is to obtain the SDS for this compound from the manufacturer or supplier. The SDS will contain a specific section on disposal considerations, providing definitive guidance. Employers are required to have an SDS available for all hazardous agents in the workplace.[1]

  • Waste Characterization: If an SDS is not immediately available, the waste must be characterized to determine if it is hazardous. Pharmaceutical waste can be classified as hazardous based on its characteristics (ignitable, corrosive, reactive, toxic) or if it is specifically listed by regulatory bodies like the Environmental Protection Agency (EPA).[2][3][4]

    • P- and U-listed Wastes: These are discarded commercial chemical products. P-listed wastes are acutely hazardous, while U-listed wastes are toxic.[2] It is essential to determine if this compound or its active ingredients are on these lists.

  • Segregation and Collection:

    • Collect all this compound waste, including contaminated PPE, labware, and unused compounds, in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. Provide them with all available information on this compound. They will be able to provide specific instructions for its disposal in accordance with regulations.

  • Use a Licensed Hazardous Waste Contractor: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.[3] Your EHS department will have procedures in place for the collection and disposal of such waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Need to Dispose of this compound Waste sds Obtain Safety Data Sheet (SDS) for this compound start->sds sds_available Is SDS Available? sds->sds_available follow_sds Follow Disposal Instructions in SDS Section 13 sds_available->follow_sds Yes treat_as_hazardous Treat this compound as Hazardous Waste as a Precaution sds_available->treat_as_hazardous No licensed_disposal Arrange for Pickup by a Licensed Hazardous Waste Contractor follow_sds->licensed_disposal consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department treat_as_hazardous->consult_ehs ehs_guidance Follow EHS Guidance for Segregation, Labeling, and Storage consult_ehs->ehs_guidance ehs_guidance->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

This compound Disposal Decision Workflow

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data specifically for the disposal of this compound, such as eco-toxicity levels or specific concentration limits for waste streams. Similarly, detailed experimental protocols for the neutralization or degradation of this compound for disposal are not available and would need to be developed in a controlled laboratory setting, following guidance from a comprehensive SDS and in consultation with EHS professionals.

By adhering to this procedural guidance, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Keverprazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of Keverprazan in a laboratory setting. The following procedural steps and personal protective equipment (PPE) recommendations are based on standard best practices for handling new or investigational chemical compounds where a specific Safety Data Sheet (SDS) is not available. A thorough risk assessment should be conducted before beginning any work.[1][2][3][4]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This should be supplemented with additional protection based on a specific risk assessment of the procedures to be performed.[5][6][7]

PPE CategoryItemSpecifications and Use
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential splashes. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[6][7][8]
Eye and Face Protection Safety Glasses with Side ShieldsSafety glasses are the minimum requirement for eye protection.[6]
Chemical Splash GogglesShould be worn when there is a risk of chemical splashes.[6][8]
Face ShieldTo be worn in conjunction with safety glasses or goggles during activities with a high splash potential, such as when handling larger volumes of liquids.[6][8]
Hand Protection Disposable Nitrile GlovesThe minimum requirement for hand protection. Gloves should be inspected for any tears or holes before use.[6][7]
Double GlovingRecommended when handling concentrated solutions or for prolonged procedures to provide an extra layer of protection.[6]
Respiratory Protection Fume HoodAll work with this compound powder or volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
RespiratorThe need for a respirator should be determined by a risk assessment, especially if there is a potential for aerosol generation outside of a fume hood.[7][8]
Foot Protection Closed-toe ShoesSandals or perforated shoes are not permitted in the laboratory. Shoes should be made of a non-porous material.[7][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with any new chemical entity.[3]

  • Preparation and Planning :

    • Review all available information on this compound and similar compounds.

    • Conduct a thorough risk assessment for the planned experiment.[4]

    • Ensure all necessary PPE is available and in good condition.[11][12]

    • Verify that emergency equipment, such as safety showers and eyewash stations, is accessible and functional.[9][13]

  • Handling this compound Powder :

    • All weighing and manipulation of this compound powder must be performed within a chemical fume hood to prevent inhalation of the powder.[10]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • Avoid creating dust.

  • Solution Preparation :

    • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

    • Ensure containers are clearly and accurately labeled with the chemical name, concentration, and date of preparation.[9][14]

  • Experimental Use :

    • Minimize all chemical exposures by using the smallest quantities feasible.[9]

    • Keep all containers of this compound and its solutions closed when not in use.[9]

  • Post-Experiment :

    • Decontaminate all work surfaces and equipment after use.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[9][11]

Disposal Plan

The disposal of investigational drugs and research chemicals must comply with institutional, local, and federal regulations.[15][16]

  • Segregation of Waste :

    • This compound waste should be segregated as non-hazardous pharmaceutical waste unless it is mixed with a substance that would classify it as hazardous.[17][18]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[13]

  • Waste Containers :

    • Use designated, properly labeled, and sealed containers for this compound waste.[13][17] The containers should be puncture-proof and leak-resistant.[17]

  • Disposal Method :

    • As a non-hazardous pharmaceutical waste, this compound should not be disposed of down the drain or in regular trash.[17][19]

    • The primary method of disposal should be through a licensed biomedical waste disposal company that can handle pharmaceutical waste, typically via incineration.[17][18][19]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Record Keeping :

    • Maintain accurate records of the disposal of all this compound waste, including quantities and dates of disposal.[15][17]

Workflow for Handling this compound

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Risk Assessment b Gather & Inspect PPE a->b c Verify Emergency Equipment b->c d Weigh Powder in Fume Hood c->d Proceed to Handling e Prepare Solution d->e f Conduct Experiment e->f g Decontaminate Work Area f->g Proceed to Disposal h Segregate & Contain Waste g->h i Dispose via EHS Protocol h->i

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.